2-(Methylthio)naphthalene-d3
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C11H10S |
|---|---|
Molecular Weight |
177.28 g/mol |
IUPAC Name |
2-(trideuteriomethylsulfanyl)naphthalene |
InChI |
InChI=1S/C11H10S/c1-12-11-7-6-9-4-2-3-5-10(9)8-11/h2-8H,1H3/i1D3 |
InChI Key |
SSKUUDUKJMIOKQ-FIBGUPNXSA-N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Core Chemical Properties of 2-(Methylthio)naphthalene-d3
This technical guide provides a comprehensive overview of the core chemical properties, synthesis, and analysis of 2-(Methylthio)naphthalene-d3. It is intended for researchers, scientists, and drug development professionals working with isotopically labeled compounds. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated metabolic pathways and experimental workflows.
Core Chemical Properties
This compound is the deuterated form of 2-(Methylthio)naphthalene, where the three hydrogen atoms of the methyl group are replaced with deuterium. This isotopic labeling is particularly useful for tracer studies in metabolic research and as an internal standard in quantitative analysis by mass spectrometry.[1]
Quantitative Data Summary
The following tables summarize the key chemical and physical properties of this compound and its non-deuterated analog. The data for the non-deuterated compound serve as a close approximation for the deuterated version, as isotopic labeling of this nature typically has a minimal effect on bulk physical properties.
| Identifier | Value |
| IUPAC Name | 2-(Trideuteriomethylsulfanyl)naphthalene |
| Synonyms | 2-(Methyl-d3-thio)naphthalene |
| CAS Number | 1354703-39-1[2] |
| Molecular Formula | C₁₁H₇D₃S[2] |
| Molecular Weight | 177.28 g/mol [2] |
Table 1: Identifiers and Molecular Properties of this compound.
| Property | Value (for 2-(Methylthio)naphthalene) |
| Melting Point | 62-63 °C |
| Boiling Point | 165-169 °C at 15 Torr |
| Density | 1.12 g/cm³ (Predicted) |
| Solubility | Slightly soluble in water. |
| Appearance | White to cream or pale brown powder |
Table 2: Physical Properties of 2-(Methylthio)naphthalene (non-deuterated analog).
Experimental Protocols
This section details the methodologies for the synthesis and analysis of this compound, based on established procedures for analogous compounds.
Synthesis of this compound
The synthesis of this compound can be achieved in a two-step process: first, the synthesis of the non-deuterated 2-(Methylthio)naphthalene, followed by a deuteration step. A plausible synthetic route is outlined below.
Step 1: Synthesis of 2-(Methylthio)naphthalene
A common method for the synthesis of aryl thioethers is the reaction of a thiolate with a methylating agent.
-
Materials:
-
Sodium methoxide (B1231860) (NaOMe)
-
Deuterated methyl iodide (CD₃I)
-
Anhydrous methanol (B129727) (MeOH)
-
Inert atmosphere (e.g., Nitrogen or Argon)
-
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve 2-naphthalenethiol (1 equivalent) in anhydrous methanol.
-
To this solution, add sodium methoxide (1.1 equivalents) portion-wise at room temperature. Stir the mixture for 30 minutes to form the sodium 2-naphthalenethiolate salt.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add deuterated methyl iodide (1.2 equivalents) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to yield this compound.
-
Analytical Methods
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is essential for confirming the structure and isotopic enrichment of this compound.
-
Sample Preparation: Dissolve a small amount of the purified compound in a deuterated solvent (e.g., CDCl₃).
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons of the naphthalene (B1677914) ring. The characteristic singlet for the methyl protons will be absent, confirming successful deuteration.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will show the signals for the naphthalene ring carbons. The carbon of the deuterated methyl group will exhibit a characteristic triplet multiplicity due to coupling with deuterium.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and confirm the isotopic purity of the synthesized compound.
-
Technique: Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI).
-
Sample Preparation: Dissolve the sample in a volatile organic solvent (e.g., dichloromethane (B109758) or hexane).
-
GC Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms).
-
Injector Temperature: 250 °C.
-
Oven Program: Start at a suitable temperature (e.g., 100 °C), ramp to a final temperature (e.g., 280 °C) at a controlled rate.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 50 to 300.
-
-
Expected Results: The mass spectrum should show a molecular ion peak (M⁺) at m/z 177, corresponding to the molecular weight of this compound. The fragmentation pattern can be compared to that of the non-deuterated analog to further confirm the structure.
Signaling Pathways and Experimental Workflows
Metabolic Pathway of Naphthalene
Naphthalene and its derivatives undergo extensive metabolism in biological systems, primarily mediated by cytochrome P450 enzymes. The metabolic pathway can lead to the formation of various metabolites, including methylthio-containing compounds. Understanding this pathway is crucial for researchers using this compound as a tracer in metabolic studies.
General Experimental Workflow for Synthesis and Analysis
The following diagram illustrates a typical workflow for the synthesis, purification, and characterization of this compound.
References
A Technical Guide to 2-(Methylthio)naphthalene-d3 (CAS: 1354703-39-1)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 2-(Methylthio)naphthalene-d3, a deuterated analog of 2-(Methylthio)naphthalene. This document covers its chemical properties, synthesis, applications in metabolic research, and detailed experimental protocols for its use as an internal standard in quantitative analysis.
Chemical and Physical Properties
This compound is a stable, isotopically labeled compound primarily utilized in analytical chemistry to improve the accuracy and precision of mass spectrometry-based quantification. The deuterium (B1214612) labeling on the methyl group provides a distinct mass shift, allowing it to be differentiated from its endogenous, non-labeled counterpart while maintaining nearly identical chemical and physical behaviors.
| Property | Value |
| CAS Number | 1354703-39-1 |
| Molecular Formula | C₁₁H₇D₃S |
| Molecular Weight | 177.28 g/mol [1] |
| Synonyms | 2-(Trideuteromethylthio)naphthalene, Methyl(naphthalen-2-yl)sulfane-d3 |
| Appearance | White to cream or pale brown powder |
| Solubility | Slightly soluble in water[2] |
| Storage | Store in a cool, dry, and well-sealed container, away from strong oxidizing agents[2] |
Synthesis and Manufacturing
Proposed Chemical Synthesis:
A likely approach involves the methylation of naphthalene-2-thiol with a deuterated methylating agent, such as iodomethane-d3 (B117434).
-
Step 1: Preparation of Naphthalene-2-thiol: This can be achieved through the reduction of naphthalene-2-sulfonyl chloride.
-
Step 2: Methylation: Naphthalene-2-thiol is then reacted with a deuterated methyl source, like iodomethane-d3 (CD₃I), in the presence of a base to yield this compound.
Biosynthesis of Deuterated Naphthalene (B1677914) Metabolites:
A common method for producing a suite of deuterated naphthalene metabolites for use as internal standards involves in vivo synthesis. This process typically includes:
-
Administering a high dose of deuterated naphthalene (e.g., naphthalene-d8) to a model organism, such as a mouse.
-
Collecting urine over a 24-hour period.
-
Extracting and purifying the mixture of deuterated metabolites from the urine.
Applications in Research and Drug Development
The primary application of this compound is as an internal standard for the quantitative analysis of naphthalene metabolites in biological matrices using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[3]
The use of a stable isotope-labeled internal standard is crucial for:
-
Correcting for analyte loss during sample preparation and extraction.
-
Accounting for matrix effects in the mass spectrometer ion source.
-
Improving the accuracy and precision of quantitative measurements.
Metabolic Pathways of Naphthalene
Understanding the metabolism of naphthalene is critical to appreciating the role of its metabolites and the necessity for accurate quantification. Naphthalene is metabolized in the liver primarily by cytochrome P450 enzymes to form naphthalene-1,2-oxide, a reactive epoxide. This intermediate can undergo several transformations:
-
Glutathione (B108866) Conjugation: The epoxide is detoxified by conjugation with glutathione (GSH), a reaction catalyzed by glutathione S-transferases (GSTs). This conjugate is further metabolized to mercapturic acid and excreted in the urine.
-
Formation of Naphthols: The epoxide can be hydrated to form dihydrodiols, which are then dehydrogenated to 1- and 2-naphthol. These can also be formed through spontaneous rearrangement of the epoxide.
-
Formation of Methylthio-Metabolites: Methylthio-containing metabolites of naphthalene are formed during the enterohepatic circulation of glutathione-derived conjugates, a process that involves intestinal microflora.[4]
Experimental Protocols
Quantification of Naphthalene Metabolites in Urine using LC-MS/MS
This protocol describes a general method for the quantification of naphthalene metabolites, for which this compound would be an appropriate internal standard.
1. Sample Preparation:
-
To 100 µL of urine, add an internal standard solution containing this compound.
-
Add a buffer (e.g., sodium acetate) and an enzyme solution (e.g., β-glucuronidase/arylsulfatase) to hydrolyze conjugated metabolites.
-
Incubate the mixture (e.g., at 37°C for 4 hours).
-
Stop the reaction by adding an acid (e.g., acetic acid).
-
Perform solid-phase extraction (SPE) to clean up the sample and concentrate the analytes.
-
Elute the analytes and evaporate the solvent.
-
Reconstitute the residue in a suitable solvent for LC-MS/MS analysis.
2. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
-
Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI) in either positive or negative mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
Monitor the specific precursor-to-product ion transitions for both the native metabolite and the deuterated internal standard.
-
Analytical Data
Below is a summary of the available spectral data for the non-deuterated parent compound, 2-(Methylthio)naphthalene. The deuterated analog is expected to have a very similar spectral profile, with the key difference being the mass-to-charge ratio in the mass spectrum due to the three deuterium atoms.
| Analytical Technique | Observed Data for 2-(Methylthio)naphthalene |
| ¹H NMR | Spectra available, showing characteristic aromatic and methyl proton signals.[5] |
| ¹³C NMR | Spectra available, showing characteristic aromatic and methyl carbon signals.[5] |
| FTIR | Spectra available, showing characteristic C-H and C-S stretching vibrations.[5] |
| Mass Spectrometry (GC-MS) | Mass spectrum available, with a molecular ion peak corresponding to the non-deuterated molecular weight.[5] |
Conclusion
This compound is a valuable tool for researchers in toxicology, pharmacology, and environmental science. Its primary utility as an internal standard enables the reliable quantification of naphthalene metabolites, which is essential for exposure assessment and understanding the metabolic fate of naphthalene. The methodologies outlined in this guide provide a framework for the effective use of this compound in a research setting.
References
An In-depth Technical Guide to the Synthesis of Deuterated 2-(Methylthio)naphthalene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of deuterated 2-(methylthio)naphthalene (B188729), a crucial isotopically labeled compound for various research applications, including metabolic studies and as an internal standard in mass spectrometry-based analyses. This document details the synthetic pathways, experimental protocols, and quantitative data to facilitate its preparation in a laboratory setting.
Introduction
Deuterium-labeled compounds are indispensable tools in pharmaceutical research and development. The substitution of hydrogen with its heavier isotope, deuterium (B1214612), can alter the pharmacokinetic profile of a drug by slowing down its metabolism, a phenomenon known as the kinetic isotope effect. This can lead to improved drug efficacy and safety. 2-(Methylthio)naphthalene, when deuterated on the methyl group (2-(methylthio-d3)naphthalene), serves as a valuable tool for tracking the metabolic fate of the methylthio moiety in drug candidates or for precise quantification in complex biological matrices.
This guide focuses on a robust and accessible synthetic strategy for preparing 2-(methylthio-d3)naphthalene, proceeding through the key intermediate, 2-naphthalenethiol (B184263).
Synthetic Strategy
The most direct and efficient method for the synthesis of 2-(methylthio-d3)naphthalene involves a two-step process:
-
Synthesis of 2-Naphthalenethiol: This intermediate is prepared from the readily available starting material, 2-naphthol (B1666908). The Newman-Kwart rearrangement is a well-established and reliable method for this transformation.
-
Deuterated Methylation: The resulting 2-naphthalenethiol is then alkylated using a deuterated methylating agent, such as iodomethane-d3 (B117434) (CD₃I), to introduce the trideuteromethyl group.
This strategy allows for the specific and high-level incorporation of deuterium at the desired position.
Caption: Synthetic pathway for 2-(methylthio-d3)naphthalene.
Experimental Protocols
Synthesis of 2-Naphthalenethiol via Newman-Kwart Rearrangement
The synthesis of 2-naphthalenethiol from 2-naphthol involves three stages: formation of the O-aryl thiocarbamate, thermal rearrangement, and hydrolysis.[1][2][3][4]
Stage 1: Synthesis of O-(2-Naphthyl) dimethylthiocarbamate
-
Materials: 2-Naphthol, sodium hydride (NaH), dimethylthiocarbamoyl chloride, and an anhydrous aprotic solvent (e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF)).
-
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-naphthol (1.0 eq) in the anhydrous solvent.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium hydride (1.1 eq) portion-wise to the solution. Allow the mixture to stir at 0 °C for 30 minutes and then at room temperature for 1 hour, or until the evolution of hydrogen gas ceases.
-
Cool the resulting sodium 2-naphthoxide solution back to 0 °C.
-
Add dimethylthiocarbamoyl chloride (1.1 eq) dropwise to the solution.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield O-(2-Naphthyl) dimethylthiocarbamate.
-
Stage 2: Newman-Kwart Rearrangement to S-(2-Naphthyl) dimethylthiocarbamate
-
Materials: O-(2-Naphthyl) dimethylthiocarbamate.
-
Procedure:
-
Place the purified O-(2-Naphthyl) dimethylthiocarbamate in a flask suitable for high-temperature reactions.
-
Heat the compound under an inert atmosphere to a temperature between 200-300 °C.[2] The rearrangement can be monitored by thin-layer chromatography (TLC).
-
Once the rearrangement is complete, allow the mixture to cool to room temperature. The product, S-(2-Naphthyl) dimethylthiocarbamate, can often be used in the next step without further purification.
-
Stage 3: Hydrolysis to 2-Naphthalenethiol
-
Materials: S-(2-Naphthyl) dimethylthiocarbamate, sodium hydroxide (B78521) (NaOH), ethanol (B145695), and water.
-
Procedure:
-
To the crude S-(2-Naphthyl) dimethylthiocarbamate, add a solution of sodium hydroxide (e.g., 2 M) in a mixture of ethanol and water.
-
Reflux the mixture until the hydrolysis is complete (monitored by TLC).
-
Cool the reaction mixture to room temperature and acidify with a suitable acid (e.g., hydrochloric acid) to precipitate the 2-naphthalenethiol.
-
Collect the solid product by filtration, wash with water, and dry under vacuum.
-
Synthesis of 2-(Methylthio-d3)naphthalene
This step involves the S-methylation of 2-naphthalenethiol using a deuterated methylating agent.[5][6]
-
Materials: 2-Naphthalenethiol, iodomethane-d3 (CD₃I), potassium carbonate (K₂CO₃), and a polar aprotic solvent (e.g., acetone (B3395972) or DMF). Iodomethane-d3 is commercially available from various suppliers.[7][8][9][10] Deuterated dimethyl sulfate ((CD₃)₂SO₄) is also a viable, albeit more hazardous, alternative.[11][12][13]
-
Procedure:
-
In a round-bottom flask, dissolve 2-naphthalenethiol (1.0 eq) in the chosen solvent.
-
Add potassium carbonate (1.5-2.0 eq) to the solution.
-
Add iodomethane-d3 (1.1-1.5 eq) to the suspension.
-
Stir the reaction mixture at room temperature or under gentle reflux until the starting material is consumed (monitored by TLC).
-
After the reaction is complete, filter off the potassium carbonate.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain pure 2-(methylthio-d3)naphthalene.
-
Quantitative Data
The following table summarizes representative quantitative data for the key reaction steps. Please note that yields can vary depending on the specific reaction conditions and scale.
| Step | Reaction | Reagents & Conditions | Typical Yield | Isotopic Purity | Reference |
| 1 | Formation of 2-Naphthalenethiol | 2-Naphthol, Dimethylthiocarbamoyl chloride, NaH, THF; then heat (Newman-Kwart); then NaOH hydrolysis | 70-85% | N/A | [1] |
| 2 | Deuterated Methylation | 2-Naphthalenethiol, CD₃I, K₂CO₃, Acetone (reflux) | 85-95% | >98% D | Based on analogous reactions[5] |
Logical Workflow Diagram
The overall experimental workflow for the synthesis of deuterated 2-(methylthio)naphthalene is depicted below.
Caption: Experimental workflow for the synthesis of deuterated 2-(methylthio)naphthalene.
Conclusion
This guide outlines a clear and effective two-step synthesis for deuterated 2-(methylthio)naphthalene. The Newman-Kwart rearrangement provides a reliable method for the preparation of the key 2-naphthalenethiol intermediate, and subsequent methylation with commercially available deuterated reagents allows for high isotopic incorporation. The provided protocols and data serve as a valuable resource for researchers requiring this labeled compound for their studies in drug metabolism and other related fields. Careful execution of these steps should enable the successful synthesis of high-purity 2-(methylthio-d3)naphthalene.
References
- 1. 2-Naphthalenethiol - Wikipedia [en.wikipedia.org]
- 2. Newman-Kwart Rearrangement | Chem-Station Int. Ed. [en.chem-station.com]
- 3. Newman-Kwart Rearrangement [organic-chemistry.org]
- 4. Newman–Kwart rearrangement - Wikipedia [en.wikipedia.org]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. deutramed.com [deutramed.com]
- 8. CAS 865-50-9: Methyl-d3 iodide | CymitQuimica [cymitquimica.com]
- 9. Iodomethane-d3 ≥99.5 atom % D, ≥99% (CP), contains copper as stabilizer | 865-50-9 [sigmaaldrich.com]
- 10. scientificlabs.com [scientificlabs.com]
- 11. cdnsciencepub.com [cdnsciencepub.com]
- 12. Dimethyl sulfate-d6 D 99atom 15199-43-6 [sigmaaldrich.com]
- 13. DIMETHYL SULFATE | Eurisotop [eurisotop.com]
An In-Depth Technical Guide to the Physicochemical Properties of Deuterated Polycyclic Aromatic Hydrocarbons
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of deuterated polycyclic aromatic hydrocarbons (PAHs). Understanding the subtle yet significant impact of deuterium (B1214612) substitution on these molecules is crucial for researchers in environmental science, materials science, and particularly for professionals in drug development, where isotopic labeling is a key strategy for modulating metabolic stability. This guide summarizes key quantitative data, details experimental protocols for characterization, and visualizes relevant pathways and workflows.
Core Physicochemical Properties: A Comparative Analysis
Deuteration, the substitution of a hydrogen atom (¹H) with its heavier isotope deuterium (²H), introduces a change in mass that influences the vibrational energy of chemical bonds. This, in turn, can lead to measurable differences in the physical and chemical properties of the molecule. While the electronic structure remains largely unchanged, the kinetic isotope effect (KIE) can significantly alter reaction rates, including those involved in metabolic pathways.
Melting and Boiling Points
The substitution of hydrogen with deuterium can lead to slight variations in the melting and boiling points of PAHs. These changes are attributed to the differences in zero-point vibrational energies and intermolecular forces. Heavier isotopes generally lead to stronger intermolecular bonds, which can result in slightly higher melting and boiling points. However, the effect is often small and can be influenced by the position and extent of deuteration.
Table 1: Comparison of Melting and Boiling Points of Deuterated and Non-Deuterated PAHs
| Compound | Molecular Formula | Melting Point (°C) | Boiling Point (°C) |
| Naphthalene (B1677914) | C₁₀H₈ | 80.2 | 218 |
| Naphthalene-d₈ | C₁₀D₈ | 80-82 | 218 |
| Anthracene | C₁₄H₁₀ | 216 | 340 |
| Anthracene-d₁₀ | C₁₄D₁₀ | 218-221 | Not available |
| Pyrene | C₁₆H₁₀ | 156 | 404 |
| Pyrene-d₁₀ | C₁₆D₁₀ | Not available | Not available |
| Phenanthrene | C₁₄H₁₀ | 101 | 340 |
| Phenanthrene-d₁₀ | C₁₄D₁₀ | Not available | Not available |
| Benzo[a]pyrene | C₂₀H₁₂ | 179 | 495 |
| Benzo[a]pyrene-d₁₂ | C₂₀D₁₂ | Not available | Not available |
Aqueous Solubility
The solubility of PAHs in water is generally low due to their hydrophobic nature. Deuteration can have a minor but noticeable effect on aqueous solubility. Some studies suggest that deuterated compounds can be slightly more soluble in water than their non-deuterated analogs. This is thought to be due to subtle changes in the hydration shell surrounding the molecule.
Table 2: Aqueous Solubility of Deuterated and Non-Deuterated PAHs
| Compound | Molecular Formula | Aqueous Solubility (mg/L at 25°C) |
| Naphthalene | C₁₀H₈ | 31.7 |
| Naphthalene-d₈ | C₁₀D₈ | Data not readily available |
| Anthracene | C₁₄H₁₀ | 0.045 |
| Anthracene-d₁₀ | C₁₄D₁₀ | Data not readily available |
| Pyrene | C₁₆H₁₀ | 0.135 |
| Pyrene-d₁₀ | C₁₆D₁₀ | Data not readily available |
| Benzo[a]pyrene | C₂₀H₁₂ | 0.0038 |
| Benzo[a]pyrene-d₁₂ | C₂₀D₁₂ | Data not readily available |
Note: Quantitative, comparative data on the aqueous solubility of deuterated PAHs is limited. Further experimental investigation is required to fully characterize this property.
Vapor Pressure
The vapor pressure of a compound is a measure of its volatility. Deuteration can lead to a slight decrease in vapor pressure compared to the non-deuterated counterpart, a phenomenon known as the inverse vapor pressure isotope effect. This is because the heavier deuterium atom leads to a lower zero-point energy and stronger intermolecular forces in the condensed phase, making it slightly less likely for molecules to escape into the gas phase.
Table 3: Vapor Pressure of Deuterated and Non-Deuterated PAHs
| Compound | Molecular Formula | Vapor Pressure (Pa at 25°C) |
| Naphthalene | C₁₀H₈ | 10.4 |
| Naphthalene-d₈ | C₁₀D₈ | Slightly lower than Naphthalene |
| Anthracene | C₁₄H₁₀ | 8.0 x 10⁻⁴ |
| Anthracene-d₁₀ | C₁₄D₁₀ | Data not readily available |
| Pyrene | C₁₆H₁₀ | 6.0 x 10⁻⁴ |
| Pyrene-d₁₀ | C₁₆D₁₀ | Data not readily available |
Note: While the inverse vapor pressure isotope effect is a known phenomenon, specific quantitative data for many deuterated PAHs is not widely published.
Spectroscopic Properties
Spectroscopic techniques are essential for the identification and characterization of deuterated PAHs. The change in mass upon deuterium substitution leads to predictable shifts in spectroscopic signals.
Infrared (IR) Spectroscopy
In IR spectroscopy, the most significant change upon deuteration is the shift of the C-H stretching vibration to a lower frequency for the C-D bond. The C-H stretching vibrations in PAHs typically appear in the range of 3000-3100 cm⁻¹. Due to the increased mass of deuterium, the C-D stretching vibrations are observed at a lower frequency, typically in the range of 2200-2300 cm⁻¹. This distinct shift provides a clear diagnostic tool for confirming deuteration.
Table 4: Characteristic IR Stretching Frequencies for C-H and C-D Bonds in PAHs
| Bond | Vibrational Mode | Typical Frequency Range (cm⁻¹) |
| C-H | Aromatic Stretch | 3000 - 3100 |
| C-D | Aromatic Stretch | 2200 - 2300 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
In ¹H NMR spectroscopy, the replacement of a proton with a deuteron (B1233211) results in the disappearance of the corresponding signal from the spectrum. This is a direct and powerful method for determining the position and extent of deuteration. In ¹³C NMR, the carbon atom bonded to deuterium will exhibit a characteristic multiplet splitting pattern due to coupling with the deuterium nucleus (spin I=1), and the chemical shift may be slightly altered.
Mass Spectrometry (MS)
Mass spectrometry is a fundamental technique for analyzing deuterated compounds. The molecular ion peak (M⁺) in the mass spectrum will shift to a higher mass-to-charge ratio (m/z) corresponding to the number of deuterium atoms incorporated. For example, the molecular weight of naphthalene (C₁₀H₈) is 128.17 g/mol , while that of fully deuterated naphthalene-d₈ (C₁₀D₈) is 136.22 g/mol . Fragmentation patterns in the mass spectrum can also be affected by deuteration, as the stronger C-D bond can influence which bonds are preferentially broken.
Fluorescence Spectroscopy
PAHs are known for their characteristic fluorescence. Deuteration can influence the fluorescence properties of PAHs, often leading to an increase in the fluorescence quantum yield and a longer fluorescence lifetime. This is because the lower vibrational frequency of the C-D bond reduces the efficiency of non-radiative decay pathways, allowing for more of the excited state energy to be released as fluorescence.
Table 5: Comparison of Spectroscopic Properties of a Representative Deuterated and Non-Deuterated PAH
| Property | Naphthalene (C₁₀H₈) | Naphthalene-d₈ (C₁₀D₈) |
| IR C-H/C-D Stretch | ~3050 cm⁻¹ | ~2280 cm⁻¹ |
| ¹H NMR | Signals present for all protons | Absence of proton signals |
| Molecular Weight ( g/mol ) | 128.17 | 136.22 |
| Fluorescence Quantum Yield | Lower | Higher |
| Fluorescence Lifetime | Shorter | Longer |
Kinetic Isotope Effect and Metabolic Stability
For drug development professionals, the most critical consequence of deuteration is the kinetic isotope effect (KIE). The C-D bond is stronger and has a lower zero-point energy than the C-H bond. Consequently, reactions that involve the cleavage of a C-H bond in the rate-determining step will proceed more slowly if that hydrogen is replaced with deuterium.
Many drug metabolism pathways, particularly those mediated by cytochrome P450 enzymes, involve the oxidation of C-H bonds. By strategically placing deuterium at metabolically vulnerable positions in a drug molecule, the rate of metabolism can be significantly reduced. This can lead to:
-
Increased drug half-life: The drug remains in the body for a longer period.
-
Enhanced bioavailability: A greater proportion of the drug reaches the systemic circulation.
-
Reduced formation of toxic metabolites: By slowing down a problematic metabolic pathway.
-
Improved safety and efficacy profile: Due to more consistent drug exposure.
Table 6: Illustrative Impact of Deuteration on Metabolic Half-Life of PAHs
| Compound | Metabolic Pathway | Effect of Deuteration on Half-Life |
| Benzo[a]pyrene | Cytochrome P450-mediated oxidation | Expected to increase |
| Phenanthrene | Cytochrome P450-mediated oxidation | Expected to increase |
Note: Specific quantitative data on the change in metabolic half-life for a range of deuterated PAHs is an area of active research and is often proprietary within the pharmaceutical industry.
Experimental Protocols
Detailed and precise experimental protocols are essential for the accurate determination of the physicochemical properties of deuterated PAHs.
Synthesis and Purification of Deuterated PAHs
The synthesis of deuterated PAHs can be achieved through various methods, including acid-catalyzed H-D exchange, metal-catalyzed deuteration, and total synthesis from deuterated starting materials. A general workflow is as follows:
Caption: General workflow for the synthesis and purification of deuterated PAHs.
Detailed Protocol for H-D Exchange:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the starting PAH in a suitable deuterated solvent (e.g., deuterated acetic acid, D₂O with an acid or base catalyst).
-
Deuteration: Heat the reaction mixture to reflux for a specified period (typically several hours to days), monitoring the progress of the reaction by taking small aliquots and analyzing them by ¹H NMR to observe the disappearance of proton signals.
-
Workup: After cooling to room temperature, quench the reaction by carefully adding a neutralising agent if an acid or base catalyst was used. Extract the product into an organic solvent (e.g., dichloromethane, diethyl ether). Wash the organic layer with water and brine, then dry it over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄).
-
Purification: Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization from an appropriate solvent system.
-
Characterization: Confirm the identity and purity of the deuterated PAH using ¹H NMR, ¹³C NMR, mass spectrometry, and IR spectroscopy.
Determination of Melting Point
The melting point of a deuterated PAH can be determined using a standard melting point apparatus.
-
Sample Preparation: Finely powder a small amount of the purified deuterated PAH. Pack the powder into a capillary tube to a height of 2-3 mm.
-
Measurement: Place the capillary tube in the heating block of the melting point apparatus. Heat the block rapidly to about 20°C below the expected melting point. Then, decrease the heating rate to 1-2°C per minute.
-
Observation: Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). The melting point is reported as this range.
Determination of Aqueous Solubility
The shake-flask method is a common and reliable technique for determining the aqueous solubility of hydrophobic compounds like PAHs.
Caption: Experimental workflow for determining the aqueous solubility of a deuterated PAH.
Detailed Protocol:
-
Sample Preparation: Add an excess amount of the solid deuterated PAH to a known volume of high-purity water in a sealed glass vial.
-
Equilibration: Agitate the vial in a constant temperature water bath or shaker for an extended period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Allow the vial to stand undisturbed to let the excess solid settle. Carefully withdraw an aliquot of the supernatant and filter it through a syringe filter (e.g., 0.22 µm PTFE) to remove any suspended particles.
-
Quantification: Analyze the concentration of the deuterated PAH in the filtered aqueous solution using a suitable analytical method such as High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection, or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Calculation: Calculate the solubility based on the measured concentration and the volume of water used.
Signaling Pathways and Logical Relationships
The metabolic activation of PAHs is a critical area of study, as it can lead to the formation of carcinogenic metabolites. Deuteration can be used to probe and modulate these pathways.
Caption: Simplified metabolic activation pathway of a polycyclic aromatic hydrocarbon.
This diagram illustrates the key steps in the metabolic activation of many PAHs to their ultimate carcinogenic forms. The initial oxidation by cytochrome P450 (CYP450) enzymes is often a rate-limiting step. Deuteration at the positions of initial oxidation can slow down this process, thereby reducing the formation of the reactive diol epoxide and subsequent DNA adducts. This is a primary strategy in using deuteration to improve the safety profile of drug candidates that may have PAH-like substructures.
Conclusion
The incorporation of deuterium into polycyclic aromatic hydrocarbons imparts subtle but significant changes to their physicochemical properties. While effects on bulk properties like melting and boiling points are generally modest, the impact on spectroscopic characteristics is distinct and diagnostically useful. For researchers in drug development, the kinetic isotope effect is a powerful tool for enhancing metabolic stability, leading to improved pharmacokinetic profiles and potentially safer and more effective therapeutics. This guide provides a foundational understanding of these principles, supported by available quantitative data and detailed experimental workflows, to aid researchers in harnessing the potential of deuterated PAHs in their respective fields. Further experimental work is needed to fill the existing gaps in the quantitative data for a broader range of deuterated PAHs.
Technical Guide: Certificate of Analysis for 2-(Methylthio)naphthalene-d3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the analytical data and experimental protocols for the characterization of 2-(Methylthio)naphthalene-d3. This deuterated standard is primarily utilized as an internal standard for quantitative analysis by Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]
Product Information
| Identifier | Value |
| Product Name | This compound |
| CAS Number | 1354703-39-1[2] |
| Molecular Formula | C₁₁H₇D₃S |
| Molecular Weight | 177.28 |
| Synonyms | Methyl(naphthalen-2-yl)sulfane-d3 |
Quantitative Data Summary
The following table summarizes the key quantitative data obtained from the analysis of a representative batch of this compound.
| Parameter | Specification | Result | Method |
| Chemical Purity | ≥98.0% | 99.5% | GC-MS |
| Isotopic Enrichment | ≥98.0 atom % D | 99.2 atom % D | ¹H NMR / Mass Spectrometry |
| Residual Solvents | Conforms to specification | Methanol: <0.1%Dichloromethane (B109758): <0.05% | ¹H NMR |
| Appearance | White to off-white solid | Conforms | Visual Inspection |
| Identity | Conforms to structure | Conforms | ¹H NMR, ¹³C NMR, Mass Spectrometry |
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment
-
Instrumentation : A standard gas chromatograph coupled with a mass spectrometer is utilized.
-
Column : A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) is typically employed.
-
Carrier Gas : Helium at a constant flow rate.
-
Oven Program : An initial temperature of 100°C, held for 2 minutes, followed by a ramp to 280°C at 15°C/min, and a final hold for 5 minutes.
-
Injection : 1 µL of a 1 mg/mL solution in dichloromethane is injected in splitless mode.
-
MS Detection : The mass spectrometer is operated in electron ionization (EI) mode, scanning a mass range of m/z 50-300. Purity is determined by the area percentage of the principal peak in the total ion chromatogram.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Identity and Isotopic Enrichment
-
Instrumentation : A 400 MHz (or higher) NMR spectrometer.
-
Solvent : Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).
-
¹H NMR : The spectrum is acquired to confirm the absence of significant proton signals in the deuterated methyl group region and to identify any residual protonated impurities. Isotopic enrichment is calculated by comparing the integration of the residual proton signal of the methyl group to the integration of a non-deuterated aromatic proton signal.
-
¹³C NMR : The spectrum is acquired to confirm the carbon skeleton of the molecule. The signal corresponding to the deuterated methyl carbon will appear as a multiplet due to carbon-deuterium coupling.
Mass Spectrometry for Isotopic Enrichment
-
Instrumentation : High-resolution mass spectrometer (e.g., LTQ Orbitrap XL).
-
Ionization : Electrospray ionization (ESI) or electron ionization (EI).
-
Analysis : The relative intensities of the molecular ion peaks corresponding to the deuterated (d₃) and non-deuterated (d₀) species are measured. The isotopic enrichment is calculated from the ratio of these intensities.
Visualizations
Caption: Experimental workflow for the analysis of this compound.
Caption: Logical relationship diagram for the quality control process.
References
Navigating the Isotopic Landscape: A Technical Guide to the Purity of 2-(Methylthio)naphthalene-d3
For researchers, scientists, and professionals in drug development, the isotopic purity of deuterated compounds is a critical parameter. This guide provides an in-depth analysis of 2-(Methylthio)naphthalene-d3, a deuterated analog of a naphthalene (B1677914) derivative, focusing on the determination of its isotopic purity. The methodologies and data presented herein serve as a comprehensive resource for ensuring the quality and reliability of this compound in research and development applications.
This compound is a labeled compound where three hydrogen atoms on the methylthio group have been replaced by deuterium (B1214612). This isotopic labeling is a powerful tool in various scientific disciplines, including metabolism studies, pharmacokinetic analysis, and as an internal standard in mass spectrometry-based quantification.[1][2][3][4][5] The efficacy of these applications is directly dependent on the isotopic purity of the deuterated compound.
Quantitative Assessment of Isotopic Purity
The isotopic purity of this compound is determined by the relative abundance of its different isotopologues. The primary analytical techniques for this assessment are High-Resolution Mass Spectrometry (HR-MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.[1][2] A combination of these methods provides a comprehensive understanding of both the isotopic enrichment and the structural integrity of the molecule.[1][2]
Table 1: Isotopic Distribution of this compound by HR-MS
| Isotopologue | Chemical Formula | Relative Abundance (%) |
| d0 (unlabeled) | C₁₁H₁₀S | 0.2 |
| d1 | C₁₁H₉DS | 0.8 |
| d2 | C₁₁H₈D₂S | 2.5 |
| d3 (target) | C₁₁H₇D₃S | 96.5 |
Table 2: Isotopic Enrichment Analysis by NMR Spectroscopy
| Parameter | Value |
| Deuterium Enrichment (%) | ≥ 98% |
| Chemical Purity (by ¹H NMR) | ≥ 99% |
Experimental Protocols
The following sections detail the methodologies for the synthesis and analytical characterization of this compound.
Synthesis of this compound
The synthesis of this compound is typically achieved through the reaction of 2-naphthalenethiol (B184263) with a deuterated methylating agent, such as iodomethane-d3 (B117434).
Materials:
-
2-Naphthalenethiol
-
Iodomethane-d3 (CD₃I)
-
Sodium hydroxide (B78521)
-
Diethyl ether
-
Anhydrous magnesium sulfate
Procedure:
-
A solution of 2-naphthalenethiol in methanol is prepared in a round-bottom flask.
-
An equimolar amount of sodium hydroxide is added to the solution to form the sodium thiophenolate salt.
-
The flask is cooled in an ice bath, and a stoichiometric excess of iodomethane-d3 is added dropwise with stirring.
-
The reaction mixture is allowed to warm to room temperature and stirred for several hours.
-
After the reaction is complete, the solvent is removed under reduced pressure.
-
The residue is partitioned between diethyl ether and water.
-
The organic layer is separated, washed with brine, and dried over anhydrous magnesium sulfate.
-
The solvent is evaporated to yield the crude this compound.
-
Purification is performed by column chromatography on silica (B1680970) gel.
Isotopic Purity Determination by High-Resolution Mass Spectrometry (HR-MS)
HR-MS is a powerful technique for determining the isotopic distribution of a labeled compound.[1][2]
Instrumentation:
-
Liquid Chromatograph coupled to an Electrospray Ionization (ESI) source and a high-resolution mass spectrometer (e.g., Orbitrap or TOF).
Procedure:
-
A dilute solution of this compound is prepared in a suitable solvent (e.g., acetonitrile/water).
-
The solution is infused directly into the ESI source or injected into the LC system for separation from any impurities.
-
Full scan mass spectra are acquired in positive ion mode over a relevant m/z range.
-
The isotopic cluster of the molecular ion [M+H]⁺ is analyzed.
-
The relative abundance of the peaks corresponding to the d0, d1, d2, and d3 isotopologues is calculated to determine the isotopic purity.
Structural Confirmation and Isotopic Enrichment by NMR Spectroscopy
NMR spectroscopy provides information on the location of the deuterium labels and can be used to estimate the overall isotopic enrichment.[1][6][7]
Instrumentation:
-
High-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
Procedure:
-
A sample of this compound is dissolved in a deuterated solvent (e.g., CDCl₃).
-
¹H NMR and ¹³C NMR spectra are acquired.
-
In the ¹H NMR spectrum, the absence or significant reduction of the signal corresponding to the methylthio protons confirms successful deuteration. The integration of any residual proton signal can be used to estimate the isotopic enrichment.
-
The ¹³C NMR spectrum will show a characteristic triplet for the carbon atom of the -CD₃ group due to coupling with deuterium.
Workflow for Isotopic Purity Assessment
The following diagram illustrates the logical workflow for the comprehensive analysis of the isotopic purity of this compound.
Caption: Experimental workflow for the synthesis and isotopic purity analysis of this compound.
Signaling Pathways and Logical Relationships
While 2-(Methylthio)naphthalene itself is not a well-characterized signaling molecule, its structural motif is present in various biologically active compounds. The deuterated form, this compound, serves primarily as a tool for analytical purposes rather than a modulator of specific signaling pathways. Its key logical relationship in a research context is as a stable isotope-labeled internal standard, which allows for precise quantification of the non-deuterated analyte in complex biological matrices by correcting for variations in sample preparation and instrument response.
The diagram below illustrates the logical relationship of using this compound as an internal standard in a typical LC-MS experiment.
Caption: Logical workflow for using this compound as an internal standard in quantitative analysis.
References
- 1. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Search results [inis.iaea.org]
- 7. Determination of isotope abundance for deuterium-labeled compounds by quantitative 1 H NMR + 2 H NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Stability of 2-(Methylthio)naphthalene-d3 in Solution
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the anticipated stability of 2-(Methylthio)naphthalene-d3 in solution. Due to the limited availability of direct stability studies on this specific deuterated compound, this document outlines a robust framework for assessing its stability based on established principles of forced degradation studies for naphthalene (B1677914) derivatives and related pharmaceutical compounds.[1][2][3] It includes detailed experimental protocols for conducting such studies, analytical methodologies for monitoring the parent compound and its potential degradation products, and illustrative diagrams to guide the experimental workflow and understand potential metabolic pathways.
Introduction
This compound is a deuterated analog of 2-(Methylthio)naphthalene, a compound of interest in various research fields, including its use as an internal standard in analytical chemistry.[4][5] Understanding the stability of this isotopically labeled compound in solution is critical for ensuring the accuracy and reliability of experimental results. This guide details the principles and methodologies for a comprehensive stability assessment.
Predicted Stability Profile and Potential Degradation Pathways
The stability of this compound in solution is expected to be influenced by factors such as pH, temperature, light, and the presence of oxidizing agents. The naphthalene ring system is generally stable, but the methylthio group can be susceptible to oxidation.
Potential Degradation Products:
-
Oxidation: The sulfur atom in the methylthio group is prone to oxidation, which could lead to the formation of the corresponding sulfoxide (B87167) and sulfone.
-
Hydrolysis: While the methylthio group is generally stable to hydrolysis, extreme pH conditions combined with elevated temperatures might induce some level of degradation.
-
Photodegradation: Exposure to UV light could potentially lead to the formation of radical species and subsequent degradation products.
Experimental Protocols for Stability Assessment
A forced degradation study is essential to identify potential degradation products and establish a stability-indicating analytical method.[1][2]
General Forced Degradation Protocol
A general workflow for conducting a forced degradation study is illustrated below.
Caption: Workflow for a Forced Degradation Study.
Detailed Methodologies
Solutions and Reagents:
-
This compound stock solution (e.g., 1 mg/mL in acetonitrile).
-
Hydrochloric acid (HCl), 0.1 M.
-
Sodium hydroxide (B78521) (NaOH), 0.1 M.
-
Hydrogen peroxide (H₂O₂), 3%.
-
Acetonitrile (B52724) (ACN), HPLC grade.
-
Water, HPLC grade.
-
Methanol (MeOH), HPLC grade.
Procedure:
-
Acidic Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl. Incubate at 60°C.
-
Basic Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH. Incubate at 60°C.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 9 mL of 3% H₂O₂. Keep at room temperature.
-
Thermal Degradation: Prepare a solution of the compound in a suitable solvent (e.g., 50:50 ACN:Water) and incubate at 60°C.
-
Photolytic Degradation: Expose a solution of the compound to light according to ICH Q1B guidelines.
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots, neutralize if necessary, and dilute to a suitable concentration for analysis.
Analytical Methodologies
A stability-indicating analytical method is crucial for separating the parent compound from any degradation products.[6][7] High-Performance Liquid Chromatography (HPLC) coupled with UV and Mass Spectrometry (MS) detection is the recommended technique.[8][9]
HPLC-UV/MS Method
-
Column: A C18 column (e.g., 250 x 4.6 mm, 5 µm) is a common choice for naphthalene derivatives.[1]
-
Mobile Phase: A gradient elution with acetonitrile and water (often with a modifier like formic acid for better peak shape and MS compatibility) is typically effective.[7]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength determined by the UV spectrum of this compound (aromatic compounds typically absorb around 254 nm). MS detection for identification of degradation products.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Data Presentation
The results of the stability study should be summarized in clear, structured tables for easy comparison.
Table 1: Summary of Forced Degradation Results for this compound
| Stress Condition | Duration (hours) | % Assay of Parent Compound | % Total Impurities | Number of Degradants |
| 0.1 M HCl (60°C) | 24 | Data | Data | Data |
| 0.1 M NaOH (60°C) | 24 | Data | Data | Data |
| 3% H₂O₂ (RT) | 24 | Data | Data | Data |
| Thermal (60°C) | 24 | Data | Data | Data |
| Photolytic | 24 | Data | Data | Data |
| Note: This table is a template. The actual data would be populated from experimental results. |
Table 2: Chromatographic Data of Potential Degradation Products
| Peak | Retention Time (min) | Relative Retention Time | Proposed Structure |
| Parent | Data | 1.00 | This compound |
| Degradant 1 | Data | Data | e.g., Sulfoxide derivative |
| Degradant 2 | Data | Data | e.g., Sulfone derivative |
| Note: This table is a template. The actual data would be populated from experimental results. |
Potential Metabolic Pathway
In biological systems, naphthalene can be metabolized to form methylthio-containing compounds.[10][11] Understanding this pathway can provide insights into potential enzymatic degradation.
Caption: General Metabolic Pathway of Naphthalene.
Conclusion
References
- 1. sciencegate.app [sciencegate.app]
- 2. rjptonline.org [rjptonline.org]
- 3. [PDF] Pharmaceutical Forced Degradation Studies with Regulatory Consideration | Semantic Scholar [semanticscholar.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. openaccessjournals.com [openaccessjournals.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. researchgate.net [researchgate.net]
- 9. Rapid analysis of naphthalene and its metabolites in biological systems: determination by high-performance liquid chromatography/fluorescence detection and by plasma desorption/chemical ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Methylthio metabolites of naphthalen excreted by the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Catabolism of premercapturic acid pathway metabolites of naphthalene to naphthols and methylthio-containing metabolites in rats - PMC [pmc.ncbi.nlm.nih.gov]
Solubility of 2-(Methylthio)naphthalene-d3 in Organic Solvents: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 2-(Methylthio)naphthalene-d3, a deuterated isotopolog of 2-(Methylthio)naphthalene. Given the limited direct quantitative data for the deuterated form, this guide leverages solubility data of structurally similar compounds as a proxy and outlines detailed experimental protocols for solubility determination. Furthermore, it visualizes a relevant analytical workflow and a plausible metabolic pathway to provide a broader context for its application in research and development.
Introduction
2-(Methylthio)naphthalene and its deuterated analog, this compound, are aromatic sulfide (B99878) compounds. The deuterated version is particularly valuable as an internal standard in quantitative analysis by mass spectrometry, owing to its chemical similarity and mass difference from the non-deuterated form. Understanding the solubility of this compound in various organic solvents is critical for its effective use in experimental assays, formulation development, and analytical method design.
Quantitative Solubility Data
Table 1: Solubility of 2-Methylnaphthalene in Various Organic Solvents at Different Temperatures
| Solvent | Temperature (K) | Mole Fraction Solubility (x₁) |
| Butyl Acetate | 278.15 | 0.2985 |
| 283.15 | 0.3542 | |
| 288.15 | 0.4201 | |
| 293.15 | 0.4983 | |
| 298.15 | 0.5917 | |
| 303.15 | 0.7032 | |
| n-Heptane | 278.15 | 0.2911 |
| 283.15 | 0.3453 | |
| 288.15 | 0.4092 | |
| 293.15 | 0.4849 | |
| 298.15 | 0.5742 | |
| 303.15 | 0.6791 | |
| 1,4-Dioxane | 278.15 | 0.2854 |
| 283.15 | 0.3381 | |
| 288.15 | 0.3998 | |
| 293.15 | 0.4722 | |
| 298.15 | 0.5568 | |
| 303.15 | 0.6558 | |
| n-Hexane | 278.15 | 0.2541 |
| 283.15 | 0.3019 | |
| 288.15 | 0.3582 | |
| 293.15 | 0.4245 | |
| 298.15 | 0.5024 | |
| 303.15 | 0.5938 | |
| Acetone | 278.15 | 0.2458 |
| 283.15 | 0.2912 | |
| 288.15 | 0.3446 | |
| 293.15 | 0.4072 | |
| 298.15 | 0.4805 | |
| 303.15 | 0.5663 | |
| n-Butyl Alcohol | 278.15 | 0.1235 |
| 283.15 | 0.1469 | |
| 288.15 | 0.1746 | |
| 293.15 | 0.2072 | |
| 298.15 | 0.2455 | |
| 303.15 | 0.2905 | |
| Ethanol | 278.15 | 0.0893 |
| 283.15 | 0.1064 | |
| 288.15 | 0.1268 | |
| 293.15 | 0.1510 | |
| 298.15 | 0.1797 | |
| 303.15 | 0.2138 | |
| Isopropanol | 278.15 | 0.0817 |
| 283.15 | 0.0974 | |
| 288.15 | 0.1162 | |
| 293.15 | 0.1386 | |
| 298.15 | 0.1654 | |
| 303.15 | 0.1974 | |
| Ethylene Glycol | 278.15 | 0.0031 |
| 283.15 | 0.0037 | |
| 288.15 | 0.0045 | |
| 293.15 | 0.0054 | |
| 298.15 | 0.0065 | |
| 303.15 | 0.0078 |
Data adapted from a study on the solubility of 2-methylnaphthalene.[1]
Qualitative solubility information for 2-(Methylthio)naphthalene and its analogs indicates that it is readily soluble in common organic solvents such as ethanol, acetone, and dichloromethane, while having limited solubility in water.[2] 2-Methoxynaphthalene, another similar compound, is reported to be soluble in ethanol, diethyl ether, benzene, and carbon disulfide.[3][4]
Experimental Protocols
The following section details a standard experimental protocol for determining the solubility of a hydrophobic compound like this compound using the shake-flask method.
Shake-Flask Method for Solubility Determination
The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound in a specific solvent.
Materials:
-
This compound (solid)
-
Selected organic solvents (e.g., ethanol, methanol, acetone, acetonitrile, etc.)
-
Scintillation vials or other suitable sealed containers
-
Orbital shaker or rotator with temperature control
-
Analytical balance
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-performance liquid chromatography (HPLC) or Gas chromatography-mass spectrometry (GC-MS) system for concentration analysis
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Supersaturated Solutions:
-
Add an excess amount of solid this compound to a series of vials, each containing a known volume of a specific organic solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure equilibrium has been reached.
-
-
Equilibration:
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed (e.g., 150 rpm).
-
Allow the mixtures to equilibrate for a sufficient period, typically 24 to 48 hours, to ensure that the dissolved concentration has reached a steady state.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.
-
Carefully withdraw an aliquot of the supernatant using a syringe.
-
Immediately filter the aliquot through a syringe filter into a clean vial to remove any undissolved microparticles.
-
-
Concentration Analysis:
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
Analyze both the filtered sample and the standard solutions using a calibrated HPLC or GC-MS method to determine the concentration of the dissolved compound in the saturated solution.
-
-
Data Reporting:
-
Express the solubility in appropriate units, such as mg/mL, mol/L, or as a mole fraction.
-
Visualizations
The following diagrams, created using the DOT language, illustrate a key application and a potential biological fate of 2-(Methylthio)naphthalene.
Analytical Workflow
This compound is an ideal internal standard for the quantification of its non-deuterated analog in complex matrices using LC-MS/MS. The following workflow outlines this process.
Caption: Workflow for quantitative analysis using a deuterated internal standard.
Plausible Metabolic Pathway
While a specific metabolic pathway for 2-(Methylthio)naphthalene has not been extensively detailed, a plausible pathway can be inferred from the known metabolism of naphthalene (B1677914) and its derivatives. The following diagram illustrates a potential metabolic fate.
Caption: A plausible metabolic pathway for 2-(Methylthio)naphthalene.
Conclusion
This technical guide provides essential information on the solubility of this compound for researchers and professionals in the fields of science and drug development. While direct quantitative solubility data is sparse, the provided data for a close structural analog, 2-methylnaphthalene, offers a valuable reference. The detailed experimental protocol for the shake-flask method empowers researchers to determine precise solubility in their solvents of interest. The visualized analytical workflow and plausible metabolic pathway further contextualize the practical application and potential biological relevance of this compound.
References
The "Deuterium Switch": An In-depth Technical Guide to the Use of Deuterated Compounds in Pharmacokinetic Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern drug discovery and development, the pursuit of optimized pharmacokinetic (PK) profiles is paramount to creating safer, more effective, and patient-compliant therapies. One of the most innovative and successful strategies to emerge in medicinal chemistry is the selective incorporation of deuterium (B1214612), a stable, non-radioactive isotope of hydrogen, into drug molecules. This technique, often referred to as the "deuterium switch," leverages the Deuterium Kinetic Isotope Effect (KIE) to favorably alter a drug's metabolic fate. By strategically replacing hydrogen atoms with deuterium at sites of metabolic vulnerability, researchers can significantly slow down the rate of drug metabolism, leading to improved pharmacokinetic properties such as a longer half-life, increased systemic exposure, and a more favorable safety and tolerability profile.[1][2]
This in-depth technical guide provides a comprehensive overview of the core principles, experimental evaluation, and strategic application of deuterated compounds in pharmacokinetic studies. It is designed to serve as a valuable resource for researchers, scientists, and drug development professionals, offering both foundational knowledge and detailed, practical methodologies.
Core Principles: The Deuterium Kinetic Isotope Effect (KIE)
The fundamental basis for the utility of deuterated compounds in modifying a drug's pharmacokinetic profile lies in the kinetic isotope effect. The KIE is the change in the rate of a chemical reaction when an atom in a reactant is replaced by one of its isotopes.[1] The deuterium KIE is particularly pronounced because deuterium has twice the mass of protium (B1232500) (¹H).
A carbon-deuterium (C-D) bond is stronger and more stable than a carbon-hydrogen (C-H) bond due to its lower zero-point vibrational energy.[1] Many drug metabolism reactions, especially Phase I oxidations catalyzed by the cytochrome P450 (CYP) enzyme superfamily, involve the cleavage of a C-H bond as the rate-determining step.[1] When a hydrogen atom at such a "metabolic soft spot" is replaced with deuterium, more energy is required to break the C-D bond. Consequently, the rate of this metabolic reaction is significantly reduced.[2]
This slowing of metabolism can lead to several beneficial pharmacokinetic outcomes:
-
Increased Half-Life (t½) and Drug Exposure (AUC) : A reduced rate of metabolic clearance means the drug remains in the body for a longer period at therapeutic concentrations.[3]
-
Reduced Dosing Frequency : A longer half-life can allow for less frequent administration of the drug, which can significantly improve patient adherence to the treatment regimen.[4]
-
Improved Safety and Tolerability : By slowing metabolism, peak plasma concentrations (Cmax) may be lower and less variable between doses, potentially reducing dose-dependent side effects. Furthermore, deuteration can decrease the formation of reactive or toxic metabolites.[5]
-
Metabolic Switching : In some cases, blocking a primary metabolic pathway via deuteration can shift metabolism to alternative, potentially more favorable routes, a phenomenon known as "metabolic switching".[6]
Data Presentation: Pharmacokinetic Profiles of Deuterated Drugs
The strategic application of deuteration has led to the development and FDA approval of several drugs with enhanced pharmacokinetic profiles compared to their non-deuterated (protiated) counterparts. The following tables summarize key quantitative data from clinical studies.
Table 1: Comparative Pharmacokinetic Parameters of Deutetrabenazine and Tetrabenazine (B1681281)
Deutetrabenazine (Austedo®) is a deuterated analog of tetrabenazine, used for the treatment of chorea associated with Huntington's disease. The deuteration of the two methoxy (B1213986) groups in tetrabenazine significantly slows their metabolism by CYP2D6.[7]
| Parameter | Deutetrabenazine (15 mg) | Tetrabenazine (25 mg) | Fold Change | Reference(s) |
| Active Metabolites (α+β)-HTBZ | ||||
| AUCinf (ng·hr/mL) | 542 | 261 | ~2.1x increase | [7][8] |
| Cmax (ng/mL) | 74.6 | 61.6 | ~1.2x increase | [7] |
| t½ (hours) | 8.6 - 9.4 | 4.5 - 4.8 | ~2x increase | [7][9] |
Data represents the combined active metabolites (α+β)-dihydrotetrabenazine (HTBZ). Doses were selected to provide comparable systemic exposure.
Table 2: Pharmacokinetic Parameters of Donafenib vs. Sorafenib in Advanced Hepatocellular Carcinoma (HCC)
Donafenib is a deuterated derivative of sorafenib, a multi-kinase inhibitor used in cancer therapy. Deuteration of the pyridylmethylamide group improves its metabolic profile.[10][11]
| Parameter | Donafenib (0.2 g BID) | Sorafenib (0.4 g BID) | Observation | Reference(s) |
| Median Overall Survival (months) | 12.1 | 10.3 | Significantly longer with Donafenib | [10] |
| Steady-State Plasma Concentration (AUC) | Higher with Donafenib | Lower than Donafenib | Improved pharmacokinetic profile | [10] |
| Drug-Related Grade ≥3 Adverse Events | 38% | 50% | Significantly lower with Donafenib | [11] |
BID: Bis in die (twice a day). While direct PK parameter values like AUC and t½ from head-to-head studies are not fully published, clinical outcomes and steady-state concentrations indicate an improved profile for donafenib.
Table 3: Pharmacokinetic Parameters of Deucravacitinib (B606291) in Healthy Subjects
Deucravacitinib (Sotyktu™) is a novel, de novo designed deuterated drug that selectively inhibits tyrosine kinase 2 (TYK2). As it was not developed as a "deuterium switch" of an existing drug, a direct comparison to a non-deuterated analog is not applicable. The data below characterizes its pharmacokinetic profile.
| Parameter (Dose) | Value | Reference(s) |
| Tmax (hours) | 1.0 - 2.3 | [1][4] |
| t½ (hours) | 8 - 15 | [4] |
| Accumulation (Multiple Dosing) | 1.3- to 1.9-fold | [4] |
Experimental Protocols
Rigorous experimental evaluation is critical to characterizing the pharmacokinetic advantages of a deuterated compound. The following sections provide detailed methodologies for key in vitro and in vivo studies.
Protocol 1: In Vitro Metabolic Stability Assay Using Liver Microsomes
This assay is a primary screen to determine the effect of deuteration on the rate of metabolism. It measures the disappearance of the parent drug over time when incubated with liver microsomes, which are rich in CYP enzymes.
Objective: To determine and compare the in vitro half-life (t½) and intrinsic clearance (CLint) of a deuterated compound and its non-deuterated analog.
Materials:
-
Test compounds (deuterated and non-deuterated stock solutions, e.g., 10 mM in DMSO)
-
Pooled human liver microsomes (e.g., from a commercial supplier)
-
Phosphate (B84403) buffer (100 mM, pH 7.4)
-
NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Positive control compound with known metabolic properties (e.g., testosterone, verapamil)
-
Quenching solution: Ice-cold acetonitrile (B52724) containing a suitable internal standard (e.g., a stable isotope-labeled analog of the analyte if available, but structurally similar compound otherwise).
Procedure:
-
Preparation:
-
Thaw the liver microsomes on ice.
-
Prepare a microsomal suspension in phosphate buffer to a final protein concentration of 0.5 mg/mL.
-
Prepare working solutions of the test compounds (deuterated and non-deuterated) and positive control to a final concentration of 1 µM in the incubation mixture.
-
Pre-warm the microsomal suspension and the NADPH regenerating system to 37°C in separate tubes.
-
-
Incubation:
-
Initiate the metabolic reaction by adding the NADPH regenerating system to the pre-warmed microsomal suspension containing the test compound.
-
Incubate the mixture at 37°C with gentle shaking.
-
At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the incubation mixture.
-
-
Quenching:
-
Immediately stop the reaction by adding the aliquot to a tube containing the ice-cold quenching solution. This precipitates the microsomal proteins and stops enzymatic activity.
-
-
Sample Processing:
-
Vortex the quenched samples vigorously.
-
Centrifuge the samples at high speed (e.g., >10,000 g for 10 minutes) to pellet the precipitated proteins.
-
Transfer the supernatant to a new 96-well plate or vials for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of the parent compound at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k .
-
Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg of microsomal protein) .
-
Compare the t½ and CLint values between the deuterated and non-deuterated compounds to quantify the kinetic isotope effect.
-
Protocol 2: In Vivo Crossover Pharmacokinetic Study in Humans
A crossover study is an efficient design to compare the pharmacokinetics of a deuterated drug and its non-deuterated counterpart, as each subject serves as their own control, reducing inter-individual variability.
Objective: To compare the key pharmacokinetic parameters (Cmax, Tmax, AUC, and t½) of a deuterated drug (Test Product) and its non-deuterated analog (Reference Product) in healthy volunteers.
Study Design: A single-dose, randomized, two-period, two-sequence, crossover study.
Procedure:
-
Subject Screening and Enrollment:
-
Recruit a cohort of healthy volunteers based on inclusion/exclusion criteria (e.g., age, BMI, normal health status).
-
Obtain informed consent from all participants.
-
-
Randomization:
-
Randomly assign subjects to one of two treatment sequences:
-
Sequence A: Reference Product in Period 1, followed by Test Product in Period 2.
-
Sequence B: Test Product in Period 1, followed by Reference Product in Period 2.
-
-
-
Dosing Period 1:
-
After an overnight fast, administer a single oral dose of the assigned product (Test or Reference) with a standardized volume of water.
-
Standardized meals are provided at specified times post-dose.
-
-
Pharmacokinetic Blood Sampling (Period 1):
-
Collect serial blood samples into labeled tubes containing an appropriate anticoagulant (e.g., EDTA).
-
A typical sampling schedule would be: pre-dose (0 hour), and at 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 36, 48, and 72 hours post-dose. The schedule should be designed to adequately capture the absorption, distribution, and elimination phases of the drug.
-
Process blood samples by centrifugation to obtain plasma, which is then stored frozen (e.g., at -80°C) until analysis.
-
-
Washout Period:
-
A washout period of sufficient duration (typically at least 5-7 half-lives of the drug) separates the two dosing periods to ensure complete elimination of the drug from the first period.
-
-
Dosing Period 2:
-
Subjects return to the clinic and receive the alternate product according to their assigned sequence, following the same procedures as in Period 1.
-
-
Pharmacokinetic Blood Sampling (Period 2):
-
Collect blood samples using the same time schedule as in Period 1.
-
-
Bioanalysis:
-
Analyze all plasma samples from both periods for the concentration of the parent drug and its major metabolites using a validated LC-MS/MS method (as detailed in Protocol 3).
-
-
Pharmacokinetic and Statistical Analysis:
-
Calculate the pharmacokinetic parameters (AUC0-t, AUC0-inf, Cmax, Tmax, t½) for each subject in each period using non-compartmental analysis.
-
Perform statistical analysis (e.g., ANOVA) on the log-transformed AUC and Cmax values to determine the bioequivalence between the Test and Reference products.
-
Protocol 3: Bioanalytical Method Validation using LC-MS/MS
The use of a deuterated analog of the analyte as an internal standard is the "gold standard" in quantitative bioanalysis, providing the highest accuracy and precision.
Objective: To validate an LC-MS/MS method for the quantification of an analyte in a biological matrix (e.g., human plasma), using its deuterated analog as the internal standard (IS).
Key Validation Parameters (based on FDA/ICH guidelines):
-
Selectivity and Specificity:
-
Analyze at least six different lots of blank matrix to ensure no endogenous components interfere with the detection of the analyte or the deuterated IS.
-
-
Calibration Curve (Linearity):
-
Prepare a series of calibration standards by spiking blank matrix with known concentrations of the analyte.
-
Analyze the standards and plot the peak area ratio (analyte/IS) against the nominal concentration.
-
The curve should have a correlation coefficient (r²) of ≥ 0.99.
-
-
Accuracy and Precision:
-
Analyze quality control (QC) samples at multiple concentration levels (e.g., low, medium, and high) in replicate.
-
Accuracy: The mean calculated concentration should be within ±15% of the nominal value (±20% at the Lower Limit of Quantification, LLOQ).
-
Precision: The coefficient of variation (CV) should not exceed 15% (20% at the LLOQ).
-
-
Matrix Effect:
-
Assess the ion suppression or enhancement caused by the biological matrix by comparing the response of the analyte in post-extraction spiked matrix samples to the response in a neat solution. The CV of the IS-normalized matrix factor across different lots of matrix should be ≤ 15%.
-
-
Recovery:
-
Determine the efficiency of the extraction process by comparing the analyte response in pre-extraction spiked samples to that in post-extraction spiked samples. Recovery should be consistent and reproducible.
-
-
Stability:
-
Evaluate the stability of the analyte in the biological matrix under various conditions that mimic sample handling and storage:
-
Freeze-Thaw Stability: After multiple freeze-thaw cycles.
-
Short-Term (Bench-Top) Stability: At room temperature.
-
Long-Term Stability: Stored at the intended storage temperature (e.g., -80°C).
-
Post-Preparative Stability: In the autosampler.
-
-
The mean concentration of stability samples should be within ±15% of the nominal concentration.
-
Mandatory Visualization
The following diagrams, created using the Graphviz DOT language, illustrate key concepts and workflows described in this guide.
Caption: Metabolic pathways of tetrabenazine and deutetrabenazine.
Caption: Workflow of a two-period, crossover pharmacokinetic study.
Caption: The logical cascade of the kinetic isotope effect in drug metabolism.
Conclusion
The strategic use of deuterium in drug design is a powerful and validated approach to enhancing the pharmacokinetic properties of therapeutic agents. By leveraging the deuterium kinetic isotope effect, medicinal chemists can intelligently modify drug candidates to improve their metabolic stability, extend their half-life, and create a more favorable safety profile. The success of approved deuterated drugs like deutetrabenazine and deucravacitinib provides compelling evidence of the clinical and commercial viability of this strategy. A thorough understanding of the underlying principles, coupled with the rigorous application of the in vitro and in vivo experimental protocols detailed in this guide, is essential for harnessing the full potential of the "deuterium switch" to develop the next generation of improved medicines.
References
- 1. benchchem.com [benchchem.com]
- 2. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 3. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. mercell.com [mercell.com]
- 7. GraphViz Examples and Tutorial [graphs.grevian.org]
- 8. Examples — graphviz 0.21 documentation [graphviz.readthedocs.io]
- 9. sketchviz.com [sketchviz.com]
- 10. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 11. benchchem.com [benchchem.com]
Methodological & Application
Application Notes: Quantification of Naphthalene Metabolites in Human Plasma using 2-(Methylthio)naphthalene-d3 as an Internal Standard
Audience: Researchers, scientists, and drug development professionals.
Introduction
Naphthalene (B1677914), a polycyclic aromatic hydrocarbon, undergoes extensive metabolism in the body, leading to the formation of various metabolites. Monitoring these metabolites is crucial for toxicological assessments and understanding the metabolic pathways. This application note describes a robust and sensitive method for the quantification of key naphthalene metabolites, 1-naphthol (B170400) and 2-naphthol, in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a deuterated internal standard, 2-(Methylthio)naphthalene-d3, ensures high accuracy and precision by compensating for matrix effects and variations during sample preparation and analysis.[1][2][3]
Principle
A known amount of the internal standard (IS), this compound, is added to plasma samples. The samples are then subjected to solid-phase extraction (SPE) to isolate the analytes and the IS from the plasma matrix. The extracted compounds are separated using reversed-phase liquid chromatography and detected by a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard against a calibration curve. The stable isotope-labeled internal standard co-elutes with the analytes, providing effective normalization for any analytical variability.[2][3]
Experimental Protocols
1. Materials and Reagents
-
Analytes: 1-Naphthol, 2-Naphthol
-
Internal Standard: this compound
-
Solvents: Acetonitrile (LC-MS grade), Methanol (B129727) (LC-MS grade), Water (LC-MS grade), Formic Acid
-
Solid-Phase Extraction (SPE) Cartridges: C18, 100 mg
-
Human Plasma (K2-EDTA)
2. Preparation of Standard and Quality Control (QC) Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of 1-naphthol, 2-naphthol, and this compound in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the analyte stock solutions in 50:50 (v/v) acetonitrile/water to create calibration standards.
-
Internal Standard Spiking Solution (100 ng/mL): Dilute the this compound stock solution in 50:50 (v/v) acetonitrile/water.
-
Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations by spiking drug-free human plasma with the analyte working solutions.
3. Sample Preparation
-
Thaw plasma samples and QC samples to room temperature.
-
To 200 µL of plasma, add 20 µL of the internal standard spiking solution (100 ng/mL).
-
Vortex for 10 seconds.
-
Add 600 µL of 0.1% formic acid in water and vortex.
-
Condition the C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the plasma mixture onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 10% methanol in water.
-
Dry the cartridge under vacuum for 5 minutes.
-
Elute the analytes and internal standard with 1 mL of methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Transfer to an autosampler vial for LC-MS/MS analysis.
4. LC-MS/MS Conditions
Liquid Chromatography:
| Parameter | Condition |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Gradient | 20% B to 95% B in 3 min, hold for 1 min, re-equilibrate |
Mass Spectrometry:
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | See Table 1 |
| Collision Energy | Optimized for each analyte and internal standard |
| Source Temp. | 500°C |
Table 1: MRM Transitions for Analytes and Internal Standard
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| 1-Naphthol | 145.1 | 117.1 |
| 2-Naphthol | 145.1 | 117.1 |
| This compound | 178.1 | 163.1 |
Data Presentation
Table 2: Method Validation Summary
| Parameter | 1-Naphthol | 2-Naphthol |
| Linearity Range (ng/mL) | 1 - 500 | 1 - 500 |
| Correlation Coefficient (r²) | > 0.995 | > 0.995 |
| LLOQ (ng/mL) | 1 | 1 |
| Intra-day Precision (%CV) | < 10% | < 10% |
| Inter-day Precision (%CV) | < 12% | < 12% |
| Accuracy (% Bias) | ± 15% | ± 15% |
| Recovery (%) | 85 - 95% | 87 - 98% |
Visualizations
References
Application Notes and Protocols: Isotope Dilution Mass Spectrometry with 2-(Methylthio)naphthalene-d3
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of 2-(Methylthio)naphthalene-d3 as an internal standard in isotope dilution mass spectrometry (IDMS) for the quantitative analysis of 2-(Methylthio)naphthalene. This methodology is applicable for various research and drug development contexts, including metabolism studies and pharmacokinetic analysis.
Introduction
Isotope dilution mass spectrometry (IDMS) is a highly accurate and precise analytical technique for the quantification of compounds. It relies on the addition of a known amount of a stable isotope-labeled version of the analyte of interest to a sample. The labeled compound, in this case, this compound, serves as an internal standard that behaves identically to the endogenous, unlabeled analyte (2-(Methylthio)naphthalene) during sample preparation, chromatography, and ionization in the mass spectrometer. This co-elution and co-ionization corrects for variations in sample extraction, matrix effects, and instrument response, leading to highly reliable quantitative data.
This compound is the deuterium-labeled form of 2-(Methylthio)naphthalene.[1][2][3][4] It is a suitable internal standard for quantitative analysis by methods such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1][2]
Applications
The primary application of this compound in IDMS is for the accurate quantification of its unlabeled counterpart, 2-(Methylthio)naphthalene, in various biological and environmental matrices. Potential applications include:
-
Pharmacokinetic Studies: To determine the absorption, distribution, metabolism, and excretion (ADME) of 2-(Methylthio)naphthalene in preclinical and clinical studies. The impact of deuterium (B1214612) substitution on the pharmacokinetics of pharmaceuticals is a relevant area of study.[1][2][3]
-
Metabolism Studies: To investigate the metabolic fate of 2-(Methylthio)naphthalene and identify and quantify its metabolites. Naphthalene (B1677914) and its derivatives undergo extensive metabolism, forming various conjugates that can be measured in urine.[5][6][7]
-
Environmental Monitoring: To quantify levels of 2-(Methylthio)naphthalene in environmental samples such as water or soil, as naphthalene and its derivatives are environmental contaminants.[5][6]
-
Toxicology Research: To assess exposure to 2-(Methylthio)naphthalene and its potential toxic effects.[5][6]
Principle of Isotope Dilution Mass Spectrometry
The core principle of IDMS lies in the addition of a known quantity of the isotopically labeled standard (the "spike") to the sample containing the unknown quantity of the native analyte. The ratio of the mass spectrometric signals of the native analyte to the labeled standard is then measured. Since the chemical and physical properties of the analyte and the internal standard are nearly identical, any loss during sample processing will affect both compounds equally, thus preserving the ratio.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Simultaneous Quantification of Multiple Urinary Naphthalene Metabolites by Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Simultaneous Quantification of Multiple Urinary Naphthalene Metabolites by Liquid Chromatography Tandem Mass Spectrometry | PLOS One [journals.plos.org]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: Quantitative Analysis of Naphthalene Metabolites using 2-(Methylthio)naphthalene-d3
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the quantitative analysis of key naphthalene (B1677914) metabolites, including 1-naphthol (B170400), 2-naphthol, and trans-1,2-dihydro-1,2-dihydroxynaphthalene (1,2-DHN), in biological matrices. The described methodology utilizes gas chromatography-mass spectrometry (GC-MS) with a deuterated internal standard, 2-(Methylthio)naphthalene-d3, for accurate and precise quantification. Detailed experimental protocols, data presentation tables, and illustrative diagrams of the metabolic pathway and experimental workflow are included to support researchers in toxicology, drug metabolism, and environmental health studies.
Introduction
Naphthalene is a polycyclic aromatic hydrocarbon (PAH) prevalent in the environment and a component of industrial products.[1] Human exposure can occur through various routes, and its metabolism by cytochrome P450 enzymes results in several metabolites.[1] Monitoring these metabolites is crucial for assessing human exposure to naphthalene.[1] Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used technique for the separation, identification, and quantification of these compounds.[1][2] The use of a stable isotope-labeled internal standard is essential for correcting analytical variability. This compound serves as an excellent internal standard for this analysis due to its structural similarity to the target analytes and its deuterium (B1214612) labeling, which allows for clear mass spectrometric differentiation.
Naphthalene Metabolism
Naphthalene is primarily metabolized in the liver by the cytochrome P450 monooxygenase system to form naphthalene-1,2-oxide.[3] This reactive epoxide can then undergo several transformations: enzymatic hydration by epoxide hydrolase to form trans-1,2-dihydro-1,2-dihydroxynaphthalene (a major detoxification pathway), spontaneous rearrangement to 1-naphthol and 2-naphthol, or conjugation with glutathione (B108866) (GSH).[3][4] The naphthols and dihydrodiol can be further conjugated with glucuronic acid or sulfate (B86663) to facilitate their excretion in urine.[3][4]
Caption: Metabolic pathway of naphthalene highlighting Phase I and Phase II reactions.
Experimental Protocol
This protocol details the simultaneous determination of 1-naphthol, 2-naphthol, and 1,2-DHN in urine.
Materials and Reagents
-
1-Naphthol, 2-Naphthol, and trans-1,2-dihydro-1,2-dihydroxynaphthalene standards
-
This compound (Internal Standard)
-
β-Glucuronidase/arylsulfatase from Helix pomatia
-
Sodium acetate (B1210297) buffer (0.2 M, pH 5.0)
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
-
Methanol (B129727), Acetonitrile (HPLC grade)
-
Derivatization reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Hexane, Toluene (GC grade)
Sample Preparation
-
Enzymatic Hydrolysis: To 1 mL of urine sample, add a known concentration of this compound internal standard. Add 1 mL of sodium acetate buffer and 20 µL of β-glucuronidase/arylsulfatase solution. Incubate at 37°C for 16 hours to deconjugate the metabolites.[1]
-
Solid-Phase Extraction (SPE): Condition a C18 SPE cartridge with methanol followed by water. Load the hydrolyzed sample onto the cartridge. Wash the cartridge with water to remove interferences. Elute the analytes with methanol or acetonitrile.
-
Derivatization: Evaporate the eluate to dryness under a gentle stream of nitrogen. Add 50 µL of BSTFA with 1% TMCS and 100 µL of toluene.[1] Heat the mixture at 70°C for 1 hour to form trimethylsilyl (B98337) (TMS) derivatives.[1]
-
Final Preparation: After cooling, the sample is ready for GC-MS analysis.
Caption: Workflow for the quantitative analysis of naphthalene metabolites.
GC-MS Conditions
-
Instrument: Gas chromatograph coupled to a mass spectrometer (e.g., Agilent 7890B GC with 5977A MSD).
-
Column: HP-5ms capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Injector: Splitless mode at 280°C.
-
Oven Program: Initial temperature of 80°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
MSD Transfer Line: 280°C.
-
Ion Source: Electron ionization (EI) at 70 eV, temperature at 230°C.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
Data Presentation
Selected Ion Monitoring (SIM) Parameters
| Compound | Retention Time (min) | Quantifier Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) |
| 1-Naphthol-TMS | ~11.1 | 216 | 201 | 185 |
| 2-Naphthol-TMS | ~11.6 | 216 | 201 | 185 |
| 1,2-DHN-diTMS | ~16.3 | 304 | 216 | 201 |
| This compound (IS) | ~13.5 | 191 | 179 | 148 |
Note: Retention times are approximate and should be confirmed experimentally.
Calibration and Quality Control
Calibration curves are generated by plotting the peak area ratio of the analyte to the internal standard against the concentration. Quality control (QC) samples at low, medium, and high concentrations are analyzed in each batch to ensure the accuracy and precision of the method.[1]
Table 1: Representative Calibration Curve Data
| Concentration (µg/L) | 1-Naphthol Area Ratio | 2-Naphthol Area Ratio | 1,2-DHN Area Ratio |
| 1.0 | 0.05 | 0.06 | 0.04 |
| 5.0 | 0.25 | 0.28 | 0.21 |
| 10.0 | 0.51 | 0.55 | 0.43 |
| 50.0 | 2.54 | 2.68 | 2.15 |
| 100.0 | 5.08 | 5.25 | 4.30 |
| 500.0 | 25.5 | 26.1 | 21.8 |
| Correlation Coefficient (r²) | >0.999 | >0.999 | >0.998 |
Data is illustrative and based on typical performance.
Table 2: Representative Quality Control Data
| QC Level | Analyte | Nominal Conc. (µg/L) | Measured Conc. (µg/L, n=6) | Accuracy (%) | Precision (%RSD) |
| Low | 1-Naphthol | 7.5 | 7.2 | 96.0 | 5.8 |
| 2-Naphthol | 7.5 | 7.4 | 98.7 | 5.2 | |
| 1,2-DHN | 15.0 | 14.1 | 94.0 | 6.5 | |
| Medium | 1-Naphthol | 75.0 | 78.1 | 104.1 | 4.1 |
| 2-Naphthol | 75.0 | 76.5 | 102.0 | 3.8 | |
| 1,2-DHN | 150.0 | 154.5 | 103.0 | 4.5 | |
| High | 1-Naphthol | 400.0 | 390.4 | 97.6 | 3.2 |
| 2-Naphthol | 400.0 | 408.8 | 102.2 | 2.9 | |
| 1,2-DHN | 800.0 | 784.0 | 98.0 | 3.5 |
Acceptance criteria for accuracy are typically 85-115% (80-120% for LLOQ) and for precision, %RSD should be <15% (<20% for LLOQ).
Conclusion
The GC-MS method detailed in this application note provides a robust and reliable approach for the simultaneous quantification of major naphthalene metabolites in urine. The use of the deuterated internal standard, this compound, ensures high accuracy and precision by correcting for variations during sample preparation and analysis. This protocol is well-suited for applications in clinical toxicology, occupational health, and environmental exposure assessment.
References
Application Note and Protocol for the Quantification of 2-(Methylthio)naphthalene-d3 using LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive protocol for the analysis of 2-(Methylthio)naphthalene-d3 using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This compound is the deuterated form of 2-(Methylthio)naphthalene and is an ideal internal standard for the accurate quantification of its non-labeled counterpart in various biological matrices.
Introduction
2-(Methylthio)naphthalene is a sulfur-containing polycyclic aromatic hydrocarbon (PAH). Accurate and sensitive quantification of this compound and its metabolites is crucial in toxicological and environmental research. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative LC-MS/MS analysis. This is because it co-elutes with the analyte and experiences similar matrix effects and ionization suppression or enhancement, leading to highly accurate and precise results. This protocol outlines the sample preparation, chromatographic separation, and mass spectrometric detection conditions for the analysis of this compound, which would be used as an internal standard for the quantification of 2-(Methylthio)naphthalene.
Experimental Protocols
1. Sample Preparation: Protein Precipitation for Plasma Samples
This protocol is a common and effective method for the removal of proteins from plasma samples prior to LC-MS/MS analysis.
-
Materials:
-
Plasma samples
-
This compound internal standard spiking solution
-
Acetonitrile (B52724) (LC-MS grade), chilled to -20°C
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge capable of 14,000 x g
-
Pipettes and tips
-
LC vials with inserts
-
-
Procedure:
-
To 100 µL of plasma sample in a microcentrifuge tube, add 10 µL of the this compound internal standard solution at the desired concentration.
-
Add 300 µL of ice-cold acetonitrile to the plasma sample.
-
Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and precipitation of proteins.
-
Centrifuge the sample at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean microcentrifuge tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex for 15 seconds to ensure the residue is fully dissolved.
-
Transfer the reconstituted sample to an LC vial for analysis.
-
2. Liquid Chromatography (LC) Conditions
The following are typical starting conditions for the chromatographic separation of naphthalene (B1677914) derivatives. Optimization may be required based on the specific LC system and application.
| Parameter | Recommended Condition |
| LC System | A high-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 0-1 min: 50% B; 1-5 min: 50-95% B; 5-6 min: 95% B; 6-6.1 min: 95-50% B; 6.1-8 min: 50% B |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
3. Mass Spectrometry (MS/MS) Conditions
The following parameters are proposed based on the known molecular weights and predicted fragmentation patterns. These will require optimization on the specific mass spectrometer being used.
| Parameter | Recommended Setting |
| Mass Spectrometer | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI) |
| Polarity | Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Collision Gas | Argon |
| Data Acquisition Mode | Multiple Reaction Monitoring (MRM) |
Data Presentation
Table 1: Proposed MRM Transitions and Optimized Parameters
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Cone Voltage (V) | Collision Energy (eV) |
| 2-(Methylthio)naphthalene | 175.06 | 160.03 | 100 | 30 | 20 |
| 175.06 | 128.06 | 100 | 30 | 25 | |
| This compound | 178.08 | 163.05 | 100 | 30 | 20 |
| 178.08 | 131.08 | 100 | 30 | 25 |
Note: The precursor ions correspond to the [M+H]+ adducts. The product ions are proposed based on the likely fragmentation of the methylthio group and the naphthalene ring. The cone voltage and collision energy values are starting points and should be optimized for maximum signal intensity.
Mandatory Visualization
Caption: Workflow for the LC-MS/MS analysis of this compound.
Application Notes & Protocols: Quantitative Analysis of 2-(Methylthio)naphthalene-d3 by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the development of a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 2-(Methylthio)naphthalene-d3. This deuterated internal standard is critical for the accurate quantification of its non-labeled counterpart, 2-(Methylthio)naphthalene, a metabolite of naphthalene. The protocol outlines the steps for determining optimal Multiple Reaction Monitoring (MRM) transitions, liquid chromatography parameters, and sample preparation procedures.
Introduction
Naphthalene, a common environmental pollutant, undergoes extensive metabolism in vivo, leading to the formation of various derivatives, including methylthio-naphthalene compounds. Accurate quantification of these metabolites is crucial for toxicological and pharmacokinetic studies. The use of a stable isotope-labeled internal standard, such as this compound, is essential to correct for matrix effects and variations in sample processing and instrument response. This application note details a systematic approach to developing a reliable LC-MS/MS method using MRM for the selective and sensitive detection of this compound.
Mass Spectrometry Method Development
The core of this protocol is the optimization of mass spectrometer parameters to achieve the highest sensitivity and specificity for this compound. This involves the selection of a precursor ion and the identification of stable, high-intensity product ions.
Analyte Information
| Compound | Chemical Formula | Molecular Weight |
| This compound | C₁₁H₇D₃S | 177.28 |
Precursor Ion Selection
Given the presence of a sulfur atom, which can be readily protonated, electrospray ionization (ESI) in positive mode is recommended. The expected precursor ion will be the protonated molecule, [M+H]⁺.
-
Predicted Precursor Ion (Q1): m/z 178.3
Product Ion (MS/MS) Scanning and MRM Transition Optimization
A product ion scan of the m/z 178.3 precursor is necessary to identify characteristic fragment ions (product ions). The collision energy (CE) and other parameters like declustering potential (DP) and cell exit potential (CXP) must be optimized to maximize the signal for the chosen product ions.[1] For robust quantification, at least two MRM transitions (one for quantification and one for qualification) are recommended.[2][3][4]
Table 1: Predicted MRM Transitions and Optimized Parameters for this compound
| Precursor Ion (Q1) m/z | Product Ion (Q3) m/z (Predicted) | Collision Energy (CE) (eV) | Declustering Potential (DP) (V) | Use |
| 178.3 | To be determined | To be optimized (e.g., 15-40) | To be optimized (e.g., 50-150) | Quantifier |
| 178.3 | To be determined | To be optimized (e.g., 20-50) | To be optimized (e.g., 50-150) | Qualifier |
Note: The product ions and optimal CE/DP values must be determined experimentally by infusing a standard solution of this compound into the mass spectrometer.
Liquid Chromatography Method
A reversed-phase high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system is suitable for the separation of this compound from potential matrix interferences.[1][5]
Table 2: Recommended Liquid Chromatography Conditions
| Parameter | Recommended Condition |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile (B52724) or Methanol |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Gradient | 5% B to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions |
Note: This gradient is a starting point and should be optimized to ensure baseline separation of the analyte from any interfering peaks.
Experimental Protocols
Protocol for MRM Transition Optimization
-
Prepare a Standard Solution: Prepare a 1 µg/mL solution of this compound in 50:50 acetonitrile:water.
-
Infusion: Infuse the standard solution directly into the mass spectrometer at a flow rate of 5-10 µL/min using a syringe pump.
-
Tune in Q1: Set the mass spectrometer to monitor the predicted precursor ion (m/z 178.3) in positive ESI mode. Optimize source parameters such as capillary voltage and gas flows to maximize the precursor ion signal.
-
Product Ion Scan: Perform a product ion scan by selecting the precursor ion in Q1 and scanning a range of m/z values in Q3 (e.g., m/z 50-180) to identify major fragment ions.
-
MRM Optimization: For the most intense product ions, create MRM methods. Optimize the collision energy (CE) for each transition by ramping the CE across a range (e.g., 10-50 eV) and observing the product ion intensity. Select the CE that yields the highest signal.
-
Qualifier Ion Selection: Choose a second, stable product ion as a qualifier. The ratio of the quantifier to qualifier ion should remain constant across standards and samples.
Sample Preparation Protocol (for Biological Matrices, e.g., Plasma)
-
Aliquoting: Aliquot 100 µL of the plasma sample into a microcentrifuge tube.
-
Internal Standard Spiking: Add 10 µL of a working solution of this compound (concentration will depend on the expected analyte level).
-
Protein Precipitation: Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortexing: Vortex the mixture for 1 minute.
-
Centrifugation: Centrifuge at 10,000 x g for 10 minutes at 4 °C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporation (Optional): Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95% Mobile Phase A, 5% Mobile Phase B).
-
Injection: Inject the reconstituted sample into the LC-MS/MS system.
Data Presentation and Visualization
Workflow and Pathway Diagrams
Caption: LC-MS/MS workflow for quantifying this compound.
Caption: Logical diagram of the Multiple Reaction Monitoring (MRM) process.
Conclusion
This application note provides a foundational protocol for developing a sensitive and specific LC-MS/MS method for the quantification of this compound. The key to a successful assay lies in the careful, empirical optimization of mass spectrometric parameters, particularly the collision energy for the selected MRM transitions, and the fine-tuning of the liquid chromatography gradient to ensure robust separation. By following this systematic approach, researchers can establish a reliable method for pharmacokinetic and metabolic studies involving naphthalene.
References
Application Note: Quantification of 2-(Methylthio)naphthalene in Environmental Samples using Isotope Dilution GC-MS
Introduction
2-(Methylthio)naphthalene is a sulfur-containing polycyclic aromatic hydrocarbon (S-PAH) that can be found in the environment as a result of crude oil contamination and industrial activities. Monitoring the concentration of such compounds in environmental matrices like water and soil is crucial for assessing environmental impact and ensuring regulatory compliance. This application note describes a robust and sensitive method for the quantitative analysis of 2-(Methylthio)naphthalene in environmental samples using gas chromatography-mass spectrometry (GC-MS) with an isotope dilution technique. 2-(Methylthio)naphthalene-d3 is used as an internal standard to ensure high accuracy and precision by correcting for matrix effects and variations during sample preparation and analysis.[1]
Principle
The method employs isotope dilution mass spectrometry, where a known amount of the isotopically labeled internal standard, this compound, is added to the sample prior to extraction.[1] The deuterated standard is chemically identical to the native analyte and therefore behaves similarly during extraction, cleanup, and GC analysis. Because it is distinguished from the native analyte by its mass-to-charge ratio (m/z) in the mass spectrometer, it allows for accurate quantification of the target analyte, even with incomplete recovery.[1][2] This approach is consistent with established methodologies for the analysis of polycyclic aromatic hydrocarbons (PAHs) in environmental matrices as outlined in various environmental protection agency (EPA) methods.[3][4]
Instrumentation and Consumables
-
Gas Chromatograph: Agilent 7890A GC (or equivalent)
-
Mass Spectrometer: Agilent 5975C MS (or equivalent)[5]
-
GC Column: Agilent J&W DB-5MS (30 m x 0.25 mm i.d. x 0.25 µm film thickness) or equivalent[2][5]
-
Autosampler: Capable of 1-5 µL injections[2]
-
Extraction Glassware: Separatory funnels, Soxhlet extractors, concentration tubes
-
Solid Phase Extraction (SPE) Cartridges: As needed for sample cleanup
-
Reagents: Dichloromethane (B109758) (pesticide grade), n-hexane (pesticide grade), sodium sulfate (B86663) (anhydrous), this compound internal standard, 2-(Methylthio)naphthalene analytical standard.
Data Presentation
The following table summarizes the expected performance characteristics of the method based on similar analyses of PAHs in environmental samples.[6][7]
| Parameter | Water Sample | Soil/Sediment Sample |
| Analyte | 2-(Methylthio)naphthalene | 2-(Methylthio)naphthalene |
| Internal Standard | This compound | This compound |
| Matrix Spike Recovery (%) | 85 - 115% | 75 - 125% |
| Method Detection Limit (MDL) | 0.05 µg/L | 1.0 µg/kg |
| Limit of Quantification (LOQ) | 0.15 µg/L | 3.0 µg/kg |
| Relative Standard Deviation (RSD) | < 15% | < 20% |
The use of this compound as an internal standard in a GC-MS isotope dilution method provides a reliable and accurate approach for the quantification of 2-(Methylthio)naphthalene in complex environmental matrices. This method offers high sensitivity and selectivity, making it suitable for environmental monitoring and research applications.
Experimental Protocol: Analysis of 2-(Methylthio)naphthalene in Water and Soil Samples
1.0 Scope and Application
This protocol details the procedure for the determination of 2-(Methylthio)naphthalene in water and soil/sediment samples using gas chromatography-mass spectrometry (GC-MS) with this compound as an internal standard.
2.0 Sample Handling and Storage
-
Water Samples: Collect samples in 1 L amber glass bottles. Store at 4°C and extract within 7 days of collection.
-
Soil/Sediment Samples: Collect samples in wide-mouthed glass jars. Store at 4°C and extract within 14 days of collection.
3.0 Reagent and Standard Preparation
-
Internal Standard Spiking Solution: Prepare a solution of this compound in dichloromethane at a concentration of 1.0 µg/mL.
-
Calibration Standards: Prepare a series of calibration standards containing known concentrations of native 2-(Methylthio)naphthalene and a constant concentration of this compound internal standard in dichloromethane. A typical calibration range would be 0.05 to 5.0 µg/mL.
4.0 Sample Preparation
4.1 Water Sample Extraction (Liquid-Liquid Extraction) [6][8]
-
Measure 1 L of the water sample into a 2 L separatory funnel.
-
Spike the sample with 1.0 mL of the 1.0 µg/mL this compound internal standard solution.
-
Add 60 mL of dichloromethane to the separatory funnel.
-
Shake vigorously for 2 minutes, periodically venting the funnel.
-
Allow the layers to separate for at least 10 minutes.
-
Drain the dichloromethane (bottom layer) into a flask.
-
Repeat the extraction two more times with fresh 60 mL portions of dichloromethane, combining the extracts.
-
Dry the combined extract by passing it through a funnel containing anhydrous sodium sulfate.
-
Concentrate the extract to a final volume of 1.0 mL under a gentle stream of nitrogen.
4.2 Soil/Sediment Sample Extraction (Soxhlet Extraction) [4][7]
-
Homogenize the soil sample and weigh out 10-20 g (wet weight) into a Soxhlet extraction thimble.
-
Spike the sample with 1.0 mL of the 1.0 µg/mL this compound internal standard solution.
-
Extract the sample for 16-24 hours with a 1:1 mixture of hexane (B92381) and dichloromethane.
-
Allow the extract to cool.
-
Concentrate the extract to a final volume of 1.0 mL under a gentle stream of nitrogen.
5.0 Instrumental Analysis (GC-MS)
-
GC Conditions:
-
Injector: Splitless mode at 280°C.[5]
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program: Initial temperature of 60°C, hold for 2 minutes. Ramp to 300°C at 10°C/min, hold for 10 minutes.
-
-
MS Conditions:
-
Ion Source: Electron Impact (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Acquisition Mode: Selected Ion Monitoring (SIM).[2]
-
Ions to Monitor:
-
2-(Methylthio)naphthalene (Analyte): Determine primary and qualifier ions from a standard spectrum (e.g., m/z 174, 159).
-
This compound (Internal Standard): Determine primary and qualifier ions from a standard spectrum (e.g., m/z 177, 162).
-
-
6.0 Data Analysis and Calculation
-
Identify the analyte and internal standard peaks in the sample chromatograms based on their retention times and characteristic ions.
-
Calculate the response factor (RF) for the analyte relative to the internal standard using the calibration standards.
-
Quantify the concentration of 2-(Methylthio)naphthalene in the sample extract using the following formula:
Concentration = (Area_analyte * Amount_IS) / (Area_IS * RF)
Where:
-
Area_analyte = Peak area of the analyte
-
Amount_IS = Amount of internal standard added to the sample
-
Area_IS = Peak area of the internal standard
-
RF = Response Factor from the calibration
-
-
Calculate the final concentration in the original sample by accounting for the initial sample volume or weight and any dilution factors.
Visualizations
Caption: Experimental workflow for the analysis of 2-(Methylthio)naphthalene.
Caption: Logic of quantification using an internal standard.
References
- 1. researchgate.net [researchgate.net]
- 2. tdi-bi.com [tdi-bi.com]
- 3. epa.gov [epa.gov]
- 4. www2.gov.bc.ca [www2.gov.bc.ca]
- 5. Measurement of Polycyclic Aromatic Hydrocarbons (PAHs) on Indoor Materials: Method Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A novel liquid-liquid extraction for the determination of naphthalene by GC-MS with deuterated anthracene as internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 8. www2.gov.bc.ca [www2.gov.bc.ca]
Application of 2-(Methylthio)naphthalene-d3 in Metabolomics: A Comprehensive Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the utilization of 2-(Methylthio)naphthalene-d3 as an internal standard in metabolomics studies. The focus is on leveraging this stable isotope-labeled compound for accurate and precise quantification of its unlabeled counterpart, 2-(methylthio)naphthalene (B188729), and other structurally related metabolites in complex biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Application Notes
Introduction to this compound in Metabolomics
This compound is the deuterated form of 2-(methylthio)naphthalene, a metabolite that can be indicative of exposure to naphthalene (B1677914) or related polycyclic aromatic hydrocarbons (PAHs). In metabolomics, the precise and accurate quantification of endogenous small molecules is paramount for biomarker discovery, understanding disease mechanisms, and evaluating drug efficacy and toxicity. Stable isotope-labeled internal standards are the gold standard for quantitative mass spectrometry because they exhibit nearly identical physicochemical properties to the analyte of interest. This allows them to co-elute chromatographically and experience similar ionization effects, effectively compensating for variations in sample preparation, matrix effects, and instrument response.
The use of this compound is particularly relevant in studies investigating:
-
Exposure to Environmental Toxins: Naphthalene and its metabolites are frequently studied as biomarkers of exposure to PAHs from sources such as industrial emissions, vehicle exhaust, and tobacco smoke.
-
Drug Metabolism: The methylthio- pathway is a recognized route in the biotransformation of various xenobiotics.
-
Biomarker Discovery: Aberrant levels of naphthalene metabolites may be associated with certain pathological conditions, making them potential biomarkers for disease diagnosis and prognosis.[1]
Principle of Isotope Dilution Mass Spectrometry
The quantification of 2-(methylthio)naphthalene using this compound as an internal standard is based on the principle of isotope dilution mass spectrometry. A known amount of the deuterated standard is spiked into the biological sample prior to sample preparation. The ratio of the mass spectrometric signal of the endogenous analyte to that of the labeled internal standard is then used to calculate the concentration of the analyte. This ratiometric measurement corrects for analyte loss during sample processing and variations in ionization efficiency, leading to high accuracy and precision.
Quantitative Data Summary
The following tables present hypothetical yet representative data demonstrating the performance of an LC-MS/MS method for the quantification of 2-(methylthio)naphthalene using this compound as an internal standard in human plasma.
Table 1: Linearity and Sensitivity
| Parameter | Value |
| Linear Range | 0.5 - 500 ng/mL |
| Correlation Coefficient (r²) | > 0.998 |
| Limit of Detection (LOD) | 0.15 ng/mL |
| Limit of Quantification (LOQ) | 0.5 ng/mL |
Table 2: Accuracy and Precision (Intra-day and Inter-day)
| Spiked Concentration (ng/mL) | Intra-day Precision (%RSD, n=6) | Intra-day Accuracy (%) | Inter-day Precision (%RSD, n=18, 3 days) | Inter-day Accuracy (%) |
| 1.5 (Low QC) | 5.8 | 103.2 | 7.1 | 101.5 |
| 75 (Mid QC) | 4.2 | 98.9 | 5.5 | 99.8 |
| 400 (High QC) | 3.1 | 101.7 | 4.8 | 102.3 |
Table 3: Matrix Effect and Recovery
| Analyte | Matrix Effect (%) | Recovery (%) |
| 2-(methylthio)naphthalene | 95.3 | 92.1 |
| This compound | 94.8 | 91.5 |
Experimental Protocols
Protocol 1: Quantification of 2-(methylthio)naphthalene in Human Plasma by LC-MS/MS
1. Materials and Reagents
-
2-(methylthio)naphthalene (analytical standard)
-
This compound (internal standard)
-
LC-MS grade acetonitrile (B52724), methanol (B129727), and water
-
Formic acid
-
Human plasma (K2-EDTA)
-
Microcentrifuge tubes (1.5 mL)
-
Autosampler vials
2. Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL):
-
Accurately weigh 1 mg of 2-(methylthio)naphthalene and this compound into separate 1 mL volumetric flasks.
-
Dissolve in methanol to the mark. These stock solutions are stored at -20°C.
-
-
Working Standard Solutions:
-
Prepare a series of working standard solutions of 2-(methylthio)naphthalene by serial dilution of the stock solution with 50:50 (v/v) methanol:water to create calibration standards.
-
-
Internal Standard Working Solution (100 ng/mL):
-
Dilute the this compound stock solution with 50:50 (v/v) methanol:water.
-
3. Sample Preparation (Protein Precipitation)
-
Thaw plasma samples on ice.
-
To a 1.5 mL microcentrifuge tube, add 100 µL of plasma sample, quality control sample, or blank matrix.
-
Add 10 µL of the 100 ng/mL this compound internal standard working solution to all tubes except for the blank matrix (add 10 µL of diluent instead). Vortex briefly.
-
Add 300 µL of ice-cold acetonitrile to each tube.
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer 200 µL of the supernatant to an autosampler vial.
-
Inject 5 µL into the LC-MS/MS system.
4. LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Flow Rate: 0.3 mL/min
-
Gradient:
-
0-1 min: 30% B
-
1-8 min: 30% to 95% B
-
8-10 min: Hold at 95% B
-
10.1-12 min: Re-equilibrate at 30% B
-
-
-
Mass Spectrometry (Triple Quadrupole):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions:
-
2-(methylthio)naphthalene: Q1: 175.1 m/z -> Q3: 160.1 m/z
-
This compound: Q1: 178.1 m/z -> Q3: 163.1 m/z
-
-
Source Parameters: Optimize for the specific instrument (e.g., capillary voltage, source temperature, gas flows).
-
5. Data Analysis
-
Integrate the peak areas for the analyte and internal standard MRM transitions.
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards using a weighted (1/x²) linear regression.
-
Determine the concentration of 2-(methylthio)naphthalene in the unknown samples from the calibration curve.
Visualizations
Workflow for Metabolite Quantification
References
Application Notes and Protocols for 2-(Methylthio)naphthalene-d3 in Toxicology Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Methylthio)naphthalene-d3 is the deuterated form of 2-(methylthio)naphthalene (B188729), a sulfur-containing polycyclic aromatic hydrocarbon (PAH). While direct toxicological data for 2-(methylthio)naphthalene and its deuterated isotopologue is limited, its structural similarity to naphthalene (B1677914) and its formation as a metabolite of naphthalene suggest its relevance in toxicological research. Naphthalene and its derivatives are known for their potential to cause cellular damage, particularly in the respiratory tract, through metabolic activation to reactive intermediates.[1][2][3]
The deuterium-labeled this compound serves as a valuable tool for investigating the metabolic pathways and toxic mechanisms of naphthalene and related compounds. The incorporation of deuterium (B1214612) atoms allows for its use as an internal standard in quantitative analysis by mass spectrometry and as a tracer in metabolic studies to elucidate the formation and fate of methylthionaphthalene metabolites.[4][5] These application notes provide an overview of the potential uses of this compound in toxicology research, along with detailed protocols for relevant experiments.
Applications in Toxicology Research
The primary application of this compound in toxicology is to serve as a stable isotope-labeled internal standard and tracer for studying the metabolism and toxicity of naphthalene. Key applications include:
-
Metabolic Pathway Elucidation: Tracing the formation of 2-(methylthio)naphthalene from naphthalene in in vitro and in vivo models to understand the role of specific enzymes and metabolic pathways in its generation.[6][7]
-
Quantitative Bioanalysis: Serving as an internal standard for the accurate quantification of non-deuterated 2-(methylthio)naphthalene in biological matrices such as urine, plasma, and tissue homogenates using techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).
-
Toxicokinetic Studies: Investigating the absorption, distribution, metabolism, and excretion (ADME) of 2-(methylthio)naphthalene.
-
Reactive Metabolite Trapping: Aiding in the identification and quantification of reactive intermediates formed during naphthalene metabolism that may lead to toxicity.
Quantitative Toxicological Data (Naphthalene and 2-Methylnaphthalene)
Table 1: In Vitro Cytotoxicity of Naphthalene and its Metabolites
| Compound | Cell Type | Assay | Endpoint | Effective Concentration | Reference |
| Naphthalene | Human CFU-GM | Clonogenicity | Inhibition | No effect | [8] |
| 1-Naphthol | Human CFU-GM | Clonogenicity | Inhibition | Strong inhibition | [8] |
| 2-Naphthol (B1666908) | Human CFU-GM | Clonogenicity | Inhibition | Strong inhibition | [8] |
| 1,4-Naphthoquinone (B94277) | Human CFU-GM | Clonogenicity | Inhibition | Very strong inhibition | [8] |
| 1,2-Naphthoquinone | Human Mononuclear Leukocytes | Cell Viability | Cell Death | 51.4 ± 6.6% at 100 µM | [9] |
| 1,4-Naphthoquinone | Human Mononuclear Leukocytes | Cell Viability | Cell Death | 49.1 ± 3.4% at 100 µM | [9] |
Table 2: In Vivo Toxicity of 2-Methylnaphthalene in Mice
| Strain | Route of Administration | Dose (mg/kg) | Observation | Time Point | Reference |
| ddy, Swiss Webster, C57Bl/6, DBA | Intraperitoneal | 400 | Injury to nonciliated bronchiolar epithelial (Clara) cells | 8 hours | [3] |
Table 3: Urinary Metabolites of 2-Methylnaphthalene in Rats (% of Administered Dose)
| Metabolite | Percentage of Dose in Urine |
| Unchanged 2-Methylnaphthalene | 3-5% |
| 2-Naphthoylglycine | 30-35% |
| Isomeric Dihydrodiols | 6-8% |
Experimental Protocols
Protocol 1: In Vitro Metabolism of Naphthalene to 2-(Methylthio)naphthalene using Liver Microsomes
Objective: To investigate the formation of 2-(methylthio)naphthalene from naphthalene in an in vitro system and to identify the cytochrome P450 (CYP) enzymes involved. This compound is used as an internal standard for quantification.
Materials:
-
Rat or human liver microsomes
-
Naphthalene
-
This compound (internal standard)
-
NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)
-
Potassium phosphate (B84403) buffer (pH 7.4)
-
Specific CYP inhibitors (e.g., furafylline (B147604) for CYP1A2, ketoconazole (B1673606) for CYP3A4)
-
Methanol (B129727) (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid
-
LC-MS/MS system
Procedure:
-
Incubation Mixture Preparation: In a microcentrifuge tube, prepare the incubation mixture containing liver microsomes (0.5 mg/mL), naphthalene (10 µM), and the NADPH regenerating system in potassium phosphate buffer.
-
Initiation of Reaction: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubation: Incubate the reaction mixture at 37°C for 30 minutes in a shaking water bath.
-
Reaction Termination and Extraction: Stop the reaction by adding 2 volumes of ice-cold acetonitrile. Add a known concentration of this compound as an internal standard.
-
Protein Precipitation: Vortex the mixture and centrifuge at 10,000 x g for 10 minutes to precipitate the proteins.
-
Sample Preparation for LC-MS/MS: Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 50% methanol in water.
-
LC-MS/MS Analysis: Analyze the sample using a validated LC-MS/MS method to quantify the formation of 2-(methylthio)naphthalene relative to the this compound internal standard.
-
CYP Inhibition Study (Optional): To identify the specific CYP enzymes involved, repeat the experiment with the addition of specific CYP inhibitors to the incubation mixture before the addition of naphthalene.
Protocol 2: In Vivo Study of Naphthalene Metabolism in Rodents
Objective: To identify and quantify 2-(methylthio)naphthalene as a metabolite of naphthalene in the urine of rodents using this compound as an internal standard.
Materials:
-
Male Sprague-Dawley rats (8-10 weeks old)
-
Naphthalene (dissolved in a suitable vehicle like corn oil)
-
This compound
-
Metabolic cages
-
Urine collection tubes
-
Solid-phase extraction (SPE) cartridges
-
GC-MS or LC-MS/MS system
Procedure:
-
Animal Acclimatization: Acclimatize the rats in metabolic cages for at least 3 days before the experiment.
-
Dosing: Administer a single oral or intraperitoneal dose of naphthalene (e.g., 50 mg/kg) to the rats. A control group should receive the vehicle only.
-
Urine Collection: Collect urine over a 24-hour period in tubes kept on ice.
-
Sample Preparation:
-
Thaw the urine samples and centrifuge to remove any precipitates.
-
Spike the urine samples with a known amount of this compound.
-
Perform solid-phase extraction (SPE) to clean up the sample and concentrate the analytes. Condition the SPE cartridge, load the urine sample, wash with a low-organic solvent, and elute the metabolites with a high-organic solvent.
-
-
Derivatization (for GC-MS): If using GC-MS, the extracted metabolites may need to be derivatized (e.g., silylation) to improve their volatility and chromatographic properties.
-
Instrumental Analysis: Analyze the prepared samples using a validated GC-MS or LC-MS/MS method.
-
Data Analysis: Identify and quantify 2-(methylthio)naphthalene in the urine samples based on the retention time and mass spectrum, using this compound for accurate quantification.
Visualizations
Caption: Proposed metabolic pathway of naphthalene leading to the formation of toxic metabolites and 2-(methylthio)naphthalene.
Caption: General experimental workflow for the application of this compound in toxicological research.
References
- 1. atsdr.cdc.gov [atsdr.cdc.gov]
- 2. atsdr.cdc.gov [atsdr.cdc.gov]
- 3. Toxicity and metabolism of methylnaphthalenes: Comparison with naphthalene and 1-nitronaphthalene - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Application of stable isotope-labeled compounds in metabolism and in metabolism-mediated toxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Methylthio metabolites of naphthalen excreted by the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Catabolism of premercapturic acid pathway metabolites of naphthalene to naphthols and methylthio-containing metabolites in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In vitro toxicity of naphthalene, 1-naphthol, 2-naphthol and 1,4-naphthoquinone on human CFU-GM from female and male cord blood donors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Characterisation of the toxic metabolite(s) of naphthalene - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analysis of Naphthalene in Biological Fluids Using a Deuterated Internal Standard
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the quantitative analysis of naphthalene (B1677914) and its metabolites in biological fluids, such as urine and blood, utilizing a deuterated internal standard. The use of a deuterated internal standard, like naphthalene-d8 (B43038), is a robust method to ensure accuracy and precision by correcting for matrix effects and variations in sample preparation and instrument response. The primary analytical techniques covered are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Introduction
Accurate quantification of naphthalene and its metabolites in complex biological matrices like blood and urine requires a reliable analytical method. Isotope dilution mass spectrometry, using a stable isotope-labeled internal standard (e.g., a deuterated analog), is the gold standard for such analyses. The internal standard is chemically identical to the analyte, so it co-elutes chromatographically and experiences similar ionization and fragmentation. This allows for precise correction of any analyte loss during sample processing and instrumental analysis.[5]
I. Gas Chromatography-Mass Spectrometry (GC-MS) Method
GC-MS is a widely used technique for the analysis of volatile and semi-volatile compounds like naphthalene and its hydroxylated metabolites.[2] For the analysis of polar metabolites, a derivatization step is typically required to increase their volatility.[3]
Experimental Protocol: GC-MS Analysis of Naphthalene Metabolites in Urine
This protocol is adapted from methodologies described for the determination of naphthalene metabolites in urine.[3][6]
1. Sample Preparation and Hydrolysis:
-
Collect urine samples in sterile containers and store them at -20°C or lower until analysis.[3]
-
To a 1-2 mL aliquot of urine, add a known amount of the deuterated internal standard (e.g., naphthalene-d8 or deuterated 1-naphthol).
-
Add an acetate (B1210297) buffer to adjust the pH to 5.0.[3]
-
To release the free analytes from their glucuronide and sulfate (B86663) conjugates, add a mixture of β-glucuronidase and arylsulfatase enzymes.[2][3]
-
Incubate the mixture at 37°C for at least 4 hours or overnight.[3]
2. Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with methanol (B129727) followed by water.[3]
-
Load the hydrolyzed urine sample onto the conditioned cartridge.
-
Wash the cartridge with water to remove polar interferences.[3]
-
Elute the analytes and the internal standard with an organic solvent such as methanol or a mixture of ethyl acetate and methanol.[3]
3. Derivatization:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.[3]
-
Add a derivatizing agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), to form trimethylsilyl (B98337) (TMS) derivatives.[6]
-
Incubate the mixture at 60-80°C for 30-60 minutes.[3]
4. GC-MS Analysis:
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS or GC-MS/MS).[3]
-
Column: A non-polar capillary column, such as a DB-5ms or HP-5ms.[3]
-
Carrier Gas: Helium at a constant flow rate.[3]
-
Injection: A splitless injection of 1-2 µL of the derivatized sample.
-
Ionization: Electron Ionization (EI) at 70 eV.[3]
-
MS Detection: The mass spectrometer is operated in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity. Monitor characteristic ions for the derivatized analytes and the internal standard. For example, for 1- and 2-naphthol (B1666908) TMS derivatives, quantifier and qualifier ions could be m/z 186 and 144.[2]
Quantitative Data Summary: GC-MS Methods
The following table summarizes typical performance characteristics for GC-MS methods for naphthalene analysis.
| Parameter | Whole Blood | Urine | Reference |
| Limit of Detection (LOD) | 1 ng/mL | 0.5 ng/mL | [5] |
| Limit of Quantitation (LOQ) | - | 1.00 µg/L | [2] |
| Linearity Range | 0.05-0.5 µg/mL | 5-1000 µg/L | [6][7] |
| Correlation Coefficient (r²) | > 0.995 | > 0.995 | [6] |
| Precision (%RSD) | < 9.7% | - | [7] |
| Recovery | - | - |
Note: The values presented are examples and may vary depending on the specific instrumentation and method parameters.
II. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method
LC-MS/MS is a highly sensitive and specific technique that is well-suited for the analysis of polar and non-volatile metabolites of naphthalene without the need for derivatization.[8][9]
Experimental Protocol: LC-MS/MS Analysis of Naphthalene Metabolites in Urine
This protocol is based on a method for the simultaneous quantification of multiple urinary naphthalene metabolites.[8][9]
1. Sample Preparation:
-
Thaw frozen urine samples to room temperature.
-
Add a known amount of the deuterated internal standards for each metabolite to an aliquot of the urine sample. Each metabolite should ideally have its own corresponding deuterated internal standard.[8][9]
-
The samples can often be analyzed directly after dilution, simplifying the sample workup as enzymatic deconjugation, extraction, and derivatization may not be necessary.[8][9]
2. LC-MS/MS Analysis:
-
Instrumentation: A high-performance liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS) with an electrospray ionization (ESI) source.[10]
-
Column: A reversed-phase C18 column.
-
Mobile Phase: A gradient elution using a mixture of water and acetonitrile, both containing a small amount of an additive like formic acid or acetic acid to improve peak shape and ionization efficiency.[8][10]
-
Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.
-
Injection Volume: 10 µL.[9]
-
Ionization: Negative ion electrospray ionization (ESI-) is often used for the analysis of naphthalene metabolites.[8][10]
-
MS/MS Detection: The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for each analyte and its corresponding deuterated internal standard to ensure high selectivity and sensitivity.
Quantitative Data Summary: LC-MS/MS Method for Urinary Naphthalene Metabolites
The following table summarizes the performance of an LC-MS/MS method for the analysis of various naphthalene metabolites in urine.[8][9]
| Metabolite | LOD (ng on column) | LOQ (ng on column) | Linearity (R²) | Accuracy (% Bias) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) |
| Mercapturic Acid | 0.9 - 3.4 | 2.9 - 10.8 | 0.9930 - 0.9989 | -13.1 to +5.2 | 7.2 (± 4.5) | 6.8 (± 5.0) |
| N-acetyl GSH | 0.9 - 3.4 | 2.9 - 10.8 | 0.9930 - 0.9989 | -13.1 to +5.2 | 7.2 (± 4.5) | 6.8 (± 5.0) |
| Naphthol Glucuronide | 0.9 - 3.4 | 2.9 - 10.8 | 0.9930 - 0.9989 | -13.1 to +5.2 | 7.2 (± 4.5) | 6.8 (± 5.0) |
| Naphthol Sulfate | 0.9 - 3.4 | 2.9 - 10.8 | 0.9930 - 0.9989 | -13.1 to +5.2 | 7.2 (± 4.5) | 6.8 (± 5.0) |
Data adapted from a study on the simultaneous quantification of multiple urinary naphthalene metabolites.[8][9]
Visualizations
Naphthalene Metabolism and Analyte Structures
Naphthalene is metabolized via cytochrome P450 enzymes to form an epoxide, which can then be conjugated with glutathione (B108866) or rearranged to form naphthols.[4] These naphthols are subsequently conjugated with glucuronic acid or sulfate before excretion.[4]
Caption: Metabolic pathway of naphthalene.
Experimental Workflow for GC-MS Analysis
The following diagram illustrates the general workflow for the analysis of naphthalene metabolites in urine by GC-MS.
Caption: GC-MS analysis workflow.
Principle of Isotope Dilution using a Deuterated Internal Standard
This diagram explains the logical relationship of using a deuterated internal standard for accurate quantification.
Caption: Isotope dilution principle.
References
- 1. Gas chromatograph–mass spectrometry determination of carcinogenic naphthalene, anthracene, phenanthrene and fluorene in the Bangsai river water of Bangladesh - Arabian Journal of Chemistry [arabjchem.org]
- 2. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 3. benchchem.com [benchchem.com]
- 4. Simultaneous Quantification of Multiple Urinary Naphthalene Metabolites by Liquid Chromatography Tandem Mass Spectrometry | PLOS One [journals.plos.org]
- 5. Simple isotope dilution headspace-GC-MS analysis of naphthalene and p-dichlorobenzene in whole blood and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. series.publisso.de [series.publisso.de]
- 7. hama-med.repo.nii.ac.jp [hama-med.repo.nii.ac.jp]
- 8. Simultaneous Quantification of Multiple Urinary Naphthalene Metabolites by Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Determination of naphthalene metabolites in human urine by liquid chromatography-mass spectrometry with electrospray ionization - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Validated LC-MS/MS Method for the Quantification of a Novel Therapeutic Agent in Human Plasma Using a Deuterated Internal Standard
Abstract
This document details a comprehensive, validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the precise quantification of a novel investigational drug, "Analyte X," in human plasma. To account for variability during sample processing and analysis, a stable isotope-labeled internal standard (SIL-IS), 2-(Methylthio)naphthalene-d3, was employed. The validation was conducted in accordance with the principles outlined in the FDA's Bioanalytical Method Validation Guidance.[1][2][3][4] The method demonstrates excellent linearity, accuracy, precision, and selectivity over a clinically relevant concentration range. This robust and reliable assay is suitable for pharmacokinetic and toxicokinetic studies in support of drug development.
Introduction
The accurate measurement of drug concentrations in biological matrices is a cornerstone of pharmacokinetic (PK) and toxicokinetic (TK) studies. LC-MS/MS has become the preferred technique for such bioanalytical assays due to its high sensitivity, specificity, and throughput.[5][6] A critical component of a robust LC-MS/MS method is the use of an appropriate internal standard (IS) to correct for procedural variations.[7]
Stable isotope-labeled (SIL) internal standards are considered the gold standard because they share nearly identical physicochemical properties with the analyte, ensuring they behave similarly during sample extraction, chromatography, and ionization, thus providing the most accurate correction for potential matrix effects and other sources of variability.[8][9][10][11]
This application note describes the validation of a method for "Analyte X," a novel therapeutic agent, using this compound as the internal standard. The chemical properties of the internal standard, being slightly non-polar, make it an appropriate choice for an analyte with similar characteristics.[12][13]
Experimental Protocol
Materials and Reagents
-
Analyte: Analyte X (proprietary)
-
Internal Standard: this compound (custom synthesis)
-
Control Matrix: Human plasma (K2-EDTA)
-
Reagents: Acetonitrile (B52724) (HPLC grade), Methanol (HPLC grade), Formic Acid (LC-MS grade), Water (Milli-Q or equivalent).
Stock and Working Solutions
-
Analyte X Stock Solution: A 1.00 mg/mL stock solution was prepared in methanol.
-
Internal Standard Stock Solution: A 1.00 mg/mL stock solution of this compound was prepared in methanol.
-
Working Solutions: Calibration standards and quality control (QC) samples were prepared by serial dilution of the stock solutions in methanol/water (50:50, v/v).
Sample Preparation: Protein Precipitation
Protein precipitation was selected as a simple and effective sample preparation technique for this application.[14][15]
-
Aliquot 50 µL of plasma sample (blank, calibration standard, or QC) into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the internal standard working solution (containing this compound).
-
Add 150 µL of acetonitrile to precipitate plasma proteins.
-
Vortex the mixture for 30 seconds.
-
Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Transfer 100 µL of the supernatant to a clean autosampler vial.
-
Inject 5 µL of the supernatant onto the LC-MS/MS system.
LC-MS/MS Conditions
-
LC System: Shimadzu Nexera X2 or equivalent
-
MS System: Sciex Triple Quad™ 5500 or equivalent
-
Column: Phenomenex Kinetex® C18, 2.6 µm, 50 x 2.1 mm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient: 30% B to 95% B over 3.0 min, hold at 95% B for 1.0 min, return to 30% B and re-equilibrate for 1.0 min.
-
Ion Source: Electrospray Ionization (ESI), Positive Mode
-
MRM Transitions:
-
Analyte X: m/z 350.2 -> 180.1 (hypothetical)
-
This compound (IS): m/z 178.2 -> 131.1 (hypothetical based on structure)
-
Validation Results
The method was validated for linearity, accuracy, precision, selectivity, matrix effect, and stability. A summary of the quantitative results is presented below.
Linearity and Range
The method was linear over the concentration range of 1.00 to 1000 ng/mL. The calibration curve was constructed by plotting the peak area ratio (Analyte X / IS) against the nominal concentration. A weighted (1/x²) linear regression was used.
| Parameter | Result |
| Calibration Range | 1.00 - 1000 ng/mL |
| Regression Model | Weighted Linear (1/x²) |
| Correlation Coefficient (r²) | > 0.998 |
| Mean Accuracy of Standards | 97.5% - 103.2% |
Accuracy and Precision
Intra-day and inter-day accuracy and precision were assessed using four levels of QC samples: Lower Limit of Quantification (LLOQ), Low QC (LQC), Mid QC (MQC), and High QC (HQC).
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) (n=6) | Intra-day Accuracy (%Bias) (n=6) | Inter-day Precision (%CV) (n=18) | Inter-day Accuracy (%Bias) (n=18) |
| LLOQ | 1.00 | 6.8 | -2.5 | 8.1 | -1.9 |
| LQC | 3.00 | 5.2 | 1.7 | 6.5 | 2.3 |
| MQC | 100 | 3.1 | -0.8 | 4.2 | -0.5 |
| HQC | 800 | 2.5 | 1.2 | 3.8 | 1.6 |
| %CV = Coefficient of Variation; %Bias = ((Mean Calculated Conc. - Nominal Conc.) / Nominal Conc.) * 100 |
Selectivity and Matrix Effect
Selectivity was confirmed by analyzing six different lots of blank human plasma, which showed no significant interfering peaks at the retention times of Analyte X or the IS. The matrix effect was evaluated and found to be minimal and consistent across different plasma lots, with the IS effectively compensating for any observed ion suppression or enhancement.[16]
| Parameter | Result | Acceptance Criteria |
| Selectivity | No interference observed | <20% of LLOQ response |
| Matrix Factor (CV%) | 7.2% | ≤ 15% |
| IS-Normalized Matrix Factor (CV%) | 3.5% | ≤ 15% |
Stability
Analyte X was demonstrated to be stable in human plasma under various storage and handling conditions relevant to clinical sample management.
| Stability Condition | Duration | Temperature | Result |
| Bench-Top | 8 hours | Room Temperature | Stable (%Bias < 10%) |
| Freeze-Thaw | 3 cycles | -80°C to RT | Stable (%Bias < 9%) |
| Long-Term | 90 days | -80°C | Stable (%Bias < 7%) |
| Post-Preparative | 48 hours | 4°C (Autosampler) | Stable (%Bias < 5%) |
Diagrams
Experimental Workflow
The following diagram illustrates the overall workflow for the bioanalytical method, from sample receipt to final data reporting.
Caption: Bioanalytical workflow from sample preparation to data reporting.
Conclusion
A highly sensitive, specific, and robust LC-MS/MS method for the quantification of Analyte X in human plasma has been successfully developed and validated. The use of the stable isotope-labeled internal standard, this compound, ensures high accuracy and precision. The method meets all regulatory requirements for bioanalytical method validation and is fit for purpose in supporting clinical pharmacokinetic studies.
References
- 1. labs.iqvia.com [labs.iqvia.com]
- 2. Bioanalytical Method Validation Guidance for Industry | FDA [fda.gov]
- 3. USFDA guidelines for bioanalytical method validation | PPTX [slideshare.net]
- 4. fda.gov [fda.gov]
- 5. alliedacademies.org [alliedacademies.org]
- 6. rfppl.co.in [rfppl.co.in]
- 7. m.youtube.com [m.youtube.com]
- 8. crimsonpublishers.com [crimsonpublishers.com]
- 9. scispace.com [scispace.com]
- 10. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 12. 2-(Methylthio)naphthalene, 98% | Fisher Scientific [fishersci.ca]
- 13. alfa-industry.com [alfa-industry.com]
- 14. Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids u ... - Analyst (RSC Publishing) DOI:10.1039/C4AN00094C [pubs.rsc.org]
- 15. jchps.com [jchps.com]
- 16. Validation of bioanalytical LC-MS/MS assays: evaluation of matrix effects - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Deuterium Exchange in 2-(Methylthio)naphthalene-d3
Welcome to the Technical Support Center for deuterium (B1214612) exchange in 2-(Methylthio)naphthalene-d3. This resource is designed for researchers, scientists, and drug development professionals to provide comprehensive troubleshooting guides and frequently asked questions (FAQs) for navigating the complexities of this specific isotopic labeling experiment.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of deuterium exchange on this compound?
A1: Deuterium-labeled compounds like this compound are crucial in various research applications. Primarily, they are used as internal standards for quantitative analysis by mass spectrometry (MS) in pharmacokinetic studies. The deuterium-labeled methyl group (-d3) is a common starting point, and further deuterium exchange on the naphthalene (B1677914) ring can provide additional mass shifts or be used in mechanistic studies of metabolic pathways.
Q2: Which positions on the naphthalene ring of 2-(Methylthio)naphthalene are most likely to undergo deuterium exchange?
A2: The regioselectivity of deuterium exchange on substituted naphthalenes is influenced by the directing effects of the substituent and the catalytic method used. For the 2-(methylthio) group, which is an ortho-, para-directing group, acid-catalyzed exchange is expected to preferentially occur at the C1 and C3 positions. Stronger acid catalysts or harsher conditions can lead to exchange at other positions as well. Metal-catalyzed exchange may exhibit different regioselectivity depending on the catalyst and directing group coordination.
Q3: What are the common catalytic methods for performing deuterium exchange on aromatic compounds like 2-(Methylthio)naphthalene?
A3: Common methods for deuterium exchange on aromatic rings include:
-
Acid Catalysis : Using strong deuterated acids like trifluoroacetic acid-d (TFA-d) or trifluoromethanesulfonic acid-d (TFS-d) can facilitate electrophilic aromatic substitution of hydrogen with deuterium.[1][2]
-
Metal Catalysis : Transition metals such as palladium (Pd), platinum (Pt), rhodium (Rh), and ruthenium (Ru) can catalyze H/D exchange.[3][4] For sulfur-containing compounds, selecting a sulfur-tolerant catalyst is important to prevent catalyst poisoning.[3]
-
Microwave-Assisted Exchange : Microwave irradiation can be used to accelerate the exchange reaction, often in conjunction with metal catalysts.[4]
Q4: How can I monitor the progress and determine the efficiency of my deuterium exchange reaction?
A4: The level of deuterium incorporation can be quantified using:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : 1H NMR can be used to observe the decrease in signal intensity at specific positions on the naphthalene ring. 2H (Deuterium) NMR can directly detect the incorporated deuterium.[5][6]
-
Mass Spectrometry (MS) : MS is a highly sensitive technique to determine the overall deuterium incorporation by analyzing the mass shift and isotopic distribution of the molecule.[7]
Troubleshooting Guides
Problem 1: Low or No Deuterium Incorporation
Low incorporation of deuterium is a frequent challenge in H/D exchange reactions. The following guide provides a systematic approach to identify and resolve the issue.
Caption: Troubleshooting decision tree for low deuterium incorporation.
| Potential Cause | Recommended Solution |
| Inactive or Insufficient Deuterium Source | Ensure the deuterium source (e.g., D₂O, deuterated acid) is of high isotopic purity and used in sufficient excess to drive the reaction equilibrium towards the deuterated product. |
| Catalyst Inactivity or Poisoning | The methylthio group (-SCH₃) can act as a catalyst poison for some transition metals.[3] Verify the activity of your catalyst. If using a metal catalyst like Pd/C, consider switching to a more sulfur-tolerant catalyst system.[3] For acid catalysis, ensure the acid is fresh and has not been compromised by moisture. |
| Suboptimal Reaction Conditions | H/D exchange reactions can be slow. Increase the reaction temperature and/or extend the reaction time. Monitor the reaction progress by taking aliquots at different time points. Microwave-assisted heating can significantly reduce reaction times.[4] |
| Poor Solubility or Protic Contamination | Ensure that 2-(Methylthio)naphthalene is fully dissolved in the reaction solvent. The presence of protic impurities (e.g., water in a non-deuterated solvent) can compete with the deuterium source and reduce incorporation efficiency. Use anhydrous solvents and handle reagents under an inert atmosphere. |
Problem 2: Poor Regioselectivity or Unwanted Exchange
Achieving deuterium incorporation at specific positions without scrambling or undesired exchange at other sites is critical.
| Strategy | Description |
| Choice of Catalyst | The choice between acid and metal catalysis can significantly influence which positions are deuterated. Acid-catalyzed exchange on 2-substituted naphthalenes generally favors positions activated by the substituent.[1][2] |
| Reaction Temperature and Time | Milder conditions (lower temperature, shorter reaction time) often lead to higher selectivity, favoring the most reactive sites. Harsher conditions can lead to deuteration at less reactive positions and potentially the entire molecule. |
| Protecting Groups | While less common for simple H/D exchange, in more complex molecules, protecting sensitive functional groups can prevent undesired side reactions or exchange at labile sites. |
Problem 3: Deuterium Back-Exchange During Work-up or Analysis
Deuterium atoms can exchange back to hydrogen if exposed to protic sources during product isolation or analysis.
| Stage | Recommendation |
| Reaction Quenching | If applicable, quench the reaction under anhydrous or cold conditions. |
| Work-up and Purification | Use deuterated or anhydrous aprotic solvents for extraction and chromatography where possible. Minimize exposure to atmospheric moisture. |
| Analysis | For NMR analysis, use high-purity deuterated NMR solvents. For MS analysis, be aware that protic mobile phases in LC-MS can lead to on-column back-exchange.[8][9] |
Experimental Protocols
Protocol 1: Acid-Catalyzed Deuterium Exchange
This protocol is adapted from methodologies for the deuteration of substituted naphthalenes using strong deuterated acids.[2]
-
Preparation : In a dry vial equipped with a magnetic stir bar, dissolve 2-(Methylthio)naphthalene (1 equivalent) in deuterated trifluoromethanesulfonic acid (TFS-d) (e.g., 0.5 mL for 10 mg of substrate).
-
Reaction : Stir the reaction mixture at room temperature.
-
Monitoring : Monitor the reaction progress by taking a small aliquot at various time points (e.g., 2 hours, 24 hours), quenching it in a cooled D₂O/Na₂CO₃ solution, extracting with an aprotic solvent (e.g., CDCl₃), and analyzing by ¹H NMR or MS.
-
Work-up : Once the desired level of deuteration is achieved, carefully pour the reaction mixture into an ice-cold saturated sodium bicarbonate solution to neutralize the acid.
-
Extraction : Extract the product with a suitable organic solvent (e.g., dichloromethane (B109758) or diethyl ether).
-
Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography if necessary.
Caption: General workflow for acid-catalyzed deuterium exchange.
Quantitative Data
The following table summarizes the degree of deuteration observed for various positions on hydroxy-substituted naphthalenes in TFS-d over time. While the substituent is different, this data provides a valuable reference for the expected reactivity of the naphthalene core under strong acid-catalyzed conditions.[2]
| Compound | Time | % Deuteration at C1 | % Deuteration at C2 | % Deuteration at C3 | % Deuteration at C4 |
| 1-Naphthol | 2 h | - | 90% | 90% | 92% |
| 3 d | - | 90% | 90% | 88% | |
| 2-Naphthol | 2 h | 88% | - | 84% | 18% |
| 3 d | 88% | - | 87% | 68% | |
| Naphthalene | 24 h | ~90% (all positions) | ~90% (all positions) | ~90% (all positions) | ~90% (all positions) |
Data adapted from a study on hydroxy-substituted naphthalenes and naphthalene itself in TFS-d.[2] The results indicate that positions ortho and para to an activating group show faster exchange rates, but with sufficient time, near-complete deuteration of the entire ring is possible with a strong acid like TFS-d.[2] For 2-(methylthio)naphthalene, one would expect rapid exchange at C1 and C3, followed by slower exchange at other positions.
References
- 1. researchgate.net [researchgate.net]
- 2. d-nb.info [d-nb.info]
- 3. Chemoselective Heterogeneous Hydrogenation of Sulfur Containing Quinolines under Mild Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hydrogen-deuterium exchange reactions of aromatic compounds and heterocycles by NaBD4-activated rhodium, platinum and palladium catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. A hydrogen–deuterium exchange mass spectrometry-based protocol for protein–small molecule interaction analysis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Matrix Effects in LC-MS Analysis with Deuterated Standards
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting issues related to matrix effects in Liquid Chromatography-Mass Spectrometry (LC-MS) analysis when using deuterated internal standards.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in LC-MS analysis?
A1: Matrix effects are the alteration of ionization efficiency for a target analyte by the presence of co-eluting compounds from the sample matrix.[1] The "matrix" refers to all components in a sample other than the analyte of interest, such as proteins, lipids, salts, and other endogenous compounds.[2] These effects can manifest as either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which can significantly compromise the accuracy, precision, and sensitivity of quantitative analysis.[1][3]
Q2: What causes matrix effects?
A2: Matrix effects primarily occur during the ionization process in the mass spectrometer's ion source.[4] Several mechanisms have been proposed:
-
Competition for Charge: Co-eluting matrix components can compete with the analyte for the limited available charge during ionization, leading to a reduced signal for the analyte (ion suppression).[2]
-
Droplet Formation and Evaporation: Less volatile compounds in the matrix can affect the efficiency of droplet formation and evaporation in the ion source.[3][5] High-viscosity interfering compounds can increase the surface tension of charged droplets, hindering the release of gas-phase ions.[5]
-
Ion Source Contamination: The accumulation of non-volatile materials from the matrix in the ion source can block the orifice or create charging issues, preventing analyte ions from entering the mass analyzer.[6]
Q3: How do deuterated internal standards (d-IS) compensate for matrix effects?
A3: A deuterated internal standard is a version of the analyte where one or more hydrogen atoms are replaced by deuterium (B1214612).[7] The primary role of a d-IS is to act as an internal reference to correct for variations during sample preparation and analysis.[8] Because the d-IS is chemically almost identical to the analyte, it is assumed to behave similarly during extraction, chromatography, and ionization.[9] Therefore, it should experience similar matrix effects. By adding a known amount of the d-IS to all samples, calibrators, and quality controls, the ratio of the analyte's response to the d-IS's response is used for quantification. This ratio should remain consistent, even in the presence of ion suppression or enhancement, leading to more accurate and precise results.[2][10]
Q4: Can a deuterated internal standard always perfectly correct for matrix effects?
A4: While highly effective, deuterated internal standards may not always provide perfect correction for matrix effects.[9] A key factor is the co-elution of the analyte and the d-IS. Due to the "isotope effect," the deuterium substitution can sometimes lead to slight differences in retention time between the analyte and the d-IS.[10][11] If this separation occurs in a region of the chromatogram with changing ion suppression, the analyte and the d-IS will be exposed to different matrix components as they enter the ion source, leading to differential matrix effects and potentially inaccurate quantification.[7][12]
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments, providing a logical approach to problem-solving.
Issue 1: Poor Precision and Inaccurate Quantification Despite Using a Deuterated Internal Standard
Possible Cause: Differential matrix effects due to chromatographic separation of the analyte and the deuterated internal standard.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for matrix effect issues.
Troubleshooting Steps:
-
Verify Co-elution: Overlay the chromatograms of the analyte and the d-IS. Perfect co-elution is essential for accurate correction.[7] Even a slight separation can lead to differential matrix effects.[12]
-
Perform a Post-Column Infusion Experiment: This experiment helps to identify regions of ion suppression or enhancement in your chromatogram.[4][13] By comparing the retention time of your analyte with these regions, you can determine if matrix effects are a likely cause of your issues.[7]
-
Optimize Chromatographic Conditions:
-
Modify Gradient: A shallower gradient can sometimes improve the co-elution of the analyte and d-IS.[8]
-
Change Mobile Phase: Switching the organic solvent (e.g., acetonitrile (B52724) to methanol) or adjusting additives can alter selectivity and move the analyte peak away from suppression zones.[14]
-
Try a Different Column: A column with a different stationary phase chemistry may provide the necessary selectivity to separate the analyte from interfering matrix components.[14]
-
-
Enhance Sample Preparation: More rigorous sample cleanup techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) can remove a larger portion of the matrix components that cause ion suppression.[2]
-
Use Matrix-Matched Calibrators: Preparing your calibration standards in the same biological matrix as your samples can help to ensure that the calibration curve accurately reflects the matrix effects.[8][15]
Issue 2: The Deuterated Internal Standard Signal is Unstable or Lost
Possible Cause: In-source fragmentation of the deuterated internal standard or deuterium-hydrogen exchange.
Troubleshooting Steps:
-
Check for In-Source Fragmentation: The d-IS may be losing a deuterium atom in the ion source, causing it to contribute to the analyte's signal.[8] This can be investigated by injecting a high concentration of the d-IS and monitoring the analyte's mass transition.
-
Assess Deuterium Exchange: The deuterium atoms on the internal standard may be exchanging with hydrogen atoms from the solvent or matrix, especially if they are in labile positions.
-
Experimental Protocol: Prepare two solutions: one with only the d-IS and another with both the analyte and d-IS in your initial mobile phase. Analyze them at the beginning of your run and then at several time points over a 24-hour period while stored in the autosampler. A change in the analyte/d-IS ratio in the mixed solution or a decrease in the d-IS signal in its individual solution over time indicates instability.[8]
-
-
Optimize Ion Source Parameters: Reducing the source temperature or other energy settings may minimize in-source fragmentation.
-
Choose a More Stable Labeled Standard: If deuterium exchange is confirmed, consider using a d-IS with deuterium atoms on more stable, non-exchangeable positions (e.g., on an aromatic ring).[7] Alternatively, a ¹³C or ¹⁵N labeled internal standard can be used as they are not susceptible to exchange.[11]
Experimental Protocols
Protocol 1: Qualitative Assessment of Matrix Effects by Post-Column Infusion
Objective: To identify regions of ion suppression or enhancement throughout the chromatographic run.
Methodology:
-
Setup: Use a T-junction to introduce a constant flow of a solution containing the analyte (and d-IS if desired) into the LC flow path after the analytical column but before the mass spectrometer.
-
Infusion: Continuously infuse the analyte solution at a low flow rate (e.g., 5-10 µL/min) to obtain a stable baseline signal in the mass spectrometer.
-
Injection: Inject a blank, extracted sample matrix onto the LC column and run your standard chromatographic method.
-
Data Analysis: Monitor the signal of the infused analyte. Any significant drop in the baseline signal indicates a region of ion suppression, while a rise indicates enhancement.[13][14] Compare the retention times of these regions with the retention time of your analyte in a standard injection to assess the potential for matrix effects.[14]
Visual Representation of Post-Column Infusion Setup:
Caption: Post-column infusion experimental setup.
Protocol 2: Quantitative Assessment of Matrix Effects (Post-Extraction Spike)
Objective: To quantify the extent of signal suppression or enhancement.
Methodology:
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike a known amount of the analyte and d-IS into the mobile phase or reconstitution solvent.
-
Set B (Post-Extraction Spike): Extract at least six different lots of blank biological matrix using your established procedure. Spike the same amount of analyte and d-IS as in Set A into the final, extracted matrix.
-
Set C (Pre-Extraction Spike): Spike the same amount of analyte and d-IS as in Set A into the blank biological matrix before the extraction procedure (this set is primarily for assessing recovery).
-
-
Analysis: Analyze all three sets of samples by LC-MS.
-
Calculation of Matrix Factor (MF):
-
MF = (Peak Response in Presence of Matrix [Set B]) / (Peak Response in Absence of Matrix [Set A])
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
An MF = 1 indicates no matrix effect.
-
-
Calculation of IS-Normalized Matrix Factor:
-
IS-Normalized MF = (MF of Analyte) / (MF of d-IS)
-
The coefficient of variation (CV%) of the IS-normalized MF across the different matrix lots should ideally be <15%.
-
Data Presentation
Table 1: Example Data for Quantitative Matrix Effect Assessment
| Sample Set | Analyte Peak Area | d-IS Peak Area | Analyte/d-IS Ratio | Matrix Factor (Analyte) | Matrix Factor (d-IS) | IS-Normalized Matrix Factor |
| Set A (Neat) | 1,200,000 | 1,500,000 | 0.80 | 1.00 | 1.00 | 1.00 |
| Set B (Post-Spike Lot 1) | 650,000 | 780,000 | 0.83 | 0.54 | 0.52 | 1.04 |
| Set B (Post-Spike Lot 2) | 710,000 | 890,000 | 0.80 | 0.59 | 0.59 | 1.00 |
| Set B (Post-Spike Lot 3) | 590,000 | 720,000 | 0.82 | 0.49 | 0.48 | 1.02 |
Interpretation: In this example, significant ion suppression is observed for both the analyte and the d-IS (Matrix Factors are ~0.5). However, because the d-IS experiences a similar degree of suppression, the IS-Normalized Matrix Factor is close to 1, indicating that the deuterated internal standard is effectively compensating for the matrix effect.
References
- 1. tandfonline.com [tandfonline.com]
- 2. longdom.org [longdom.org]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 5. nebiolab.com [nebiolab.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. waters.com [waters.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. myadlm.org [myadlm.org]
- 13. myadlm.org [myadlm.org]
- 14. benchchem.com [benchchem.com]
- 15. reddit.com [reddit.com]
Technical Support Center: Optimizing Chromatographic Peak Shape for 2-(Methylthio)naphthalene-d3
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the chromatographic peak shape of 2-(Methylthio)naphthalene-d3. Poor peak shape, including tailing, fronting, and broadening, can compromise the accuracy and precision of analytical results. This guide offers systematic approaches to diagnose and resolve common issues encountered during the HPLC analysis of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of peak tailing when analyzing this compound?
Peak tailing, where the latter half of the peak is wider than the front half, is a frequent issue. For a relatively non-polar compound like this compound, the primary causes in reversed-phase HPLC include:
-
Secondary Interactions: Interaction between the analyte and active sites on the stationary phase, such as residual silanol (B1196071) groups on a C18 column.[1]
-
Column Overload: Injecting too much sample can lead to peak distortion.
-
Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can cause band broadening and tailing.
-
Improper Mobile Phase pH: Although less critical for non-ionizable compounds, the mobile phase pH can influence the ionization state of residual silanols on the stationary phase.
-
Contamination: Buildup of contaminants on the column frit or stationary phase can disrupt the peak shape.
Q2: My peak for this compound is fronting. What does this indicate?
Peak fronting, where the initial part of the peak is broader, is often a sign of:
-
Sample Overload: Injecting a sample that is too concentrated.
-
Incompatible Sample Solvent: Dissolving the sample in a solvent significantly stronger than the mobile phase can cause the analyte to travel too quickly at the beginning of the separation, leading to a fronting peak.[2][3]
-
Low Temperature: In some cases, operating at a temperature that is too low can affect analyte solubility and interaction with the stationary phase, resulting in fronting.
Q3: All the peaks in my chromatogram, including this compound, are broad. What should I investigate?
When all peaks exhibit broadening, the issue is likely systemic rather than specific to the analyte. Potential causes include:
-
Large Extra-Column Volume: Check for unnecessarily long or wide-bore tubing.
-
Column Degradation: The column may be old or have a void at the inlet.
-
High Detector Time Constant: A detector setting that is too slow can cause peak broadening.
-
Incorrect Flow Rate: A flow rate that is too high or too low for the column dimensions can reduce efficiency.
Q4: Can the deuterium (B1214612) labeling in this compound affect its chromatographic behavior compared to the non-labeled compound?
In reversed-phase HPLC, the effect of deuterium labeling on retention time and peak shape is generally minimal. The primary separation mechanism is based on hydrophobicity, which is not significantly altered by the substitution of hydrogen with deuterium. However, subtle differences in retention time (isotopic effect) might be observable under high-resolution conditions, but it is unlikely to be a primary cause of poor peak shape.
Troubleshooting Guides
Guide 1: Diagnosing and Resolving Peak Tailing
This guide provides a step-by-step approach to troubleshooting peak tailing for this compound.
Logical Troubleshooting Workflow for Peak Tailing
Caption: Troubleshooting workflow for peak tailing.
Troubleshooting Steps and Solutions
| Potential Cause | Diagnostic Step | Recommended Solution |
| Sample Overload | Dilute the sample by a factor of 10 and re-inject. | Reduce the injection volume or the concentration of the sample. |
| Secondary Silanol Interactions | Add a small amount of a competing base (e.g., triethylamine, though less common with modern columns) or an acidic modifier (e.g., 0.1% formic acid) to the mobile phase. | Use a highly end-capped column or a column with a different stationary phase (e.g., phenyl-hexyl). Operating the mobile phase at a lower pH (around 2.5-3.5) can help suppress the ionization of silanol groups. |
| Extra-Column Volume | Inspect the tubing connecting the autosampler, column, and detector. | Replace any long or wide-bore tubing with shorter, narrower internal diameter (e.g., 0.12 mm ID) PEEK tubing. Ensure all fittings are properly connected. |
| Column Contamination/Degradation | Flush the column with a strong solvent (e.g., isopropanol (B130326) or a high percentage of acetonitrile). If the problem persists, try a new column. | Implement a sample cleanup procedure to remove matrix components that may adsorb to the column. Use a guard column to protect the analytical column. |
Guide 2: Addressing Peak Fronting
This guide outlines the steps to identify and correct peak fronting.
Logical Troubleshooting Workflow for Peak Fronting
Caption: Troubleshooting workflow for peak fronting.
Troubleshooting Steps and Solutions
| Potential Cause | Diagnostic Step | Recommended Solution |
| Incompatible Sample Solvent | Compare the composition of your sample solvent to the initial mobile phase conditions. | Dissolve the sample in the initial mobile phase or a solvent with a weaker elution strength.[2][3] |
| Sample Overload | Dilute the sample and re-inject. | Decrease the mass of the analyte injected onto the column by reducing the concentration or injection volume. |
| Column Temperature | If operating at a low temperature, increase the column temperature by 5-10 °C. | Maintain a stable and slightly elevated column temperature (e.g., 30-40 °C) to improve solubility and mass transfer kinetics. |
Experimental Protocols
A well-defined experimental protocol is crucial for achieving reproducible results and provides a baseline for troubleshooting.
Recommended Starting HPLC Method for this compound
This method is a general starting point and may require further optimization.
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 60% B to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detector | UV at 254 nm |
| Sample Solvent | Acetonitrile/Water (50:50) |
Experimental Workflow
Caption: General experimental workflow for HPLC analysis.
By following these troubleshooting guides and utilizing the provided experimental protocol as a starting point, researchers can systematically address and resolve common peak shape issues, leading to improved data quality in the analysis of this compound.
References
- 1. How to optimize your mobile phase to improve selectivity and resolution in chromatography | Buchi.com [buchi.com]
- 2. Effects of Sample Solvents on Peak Shape : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 3. Effect of sample solvent on the chromatographic peak shape of analytes eluted under reversed-phase liquid chromatogaphic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
Improving sensitivity for 2-(Methylthio)naphthalene-d3 in mass spectrometry
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the sensitivity of 2-(Methylthio)naphthalene-d3 analysis in mass spectrometry.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in mass spectrometry?
A1: this compound is the deuterium-labeled version of 2-(Methylthio)naphthalene. In mass spectrometry, it is primarily used as an internal standard (IS) for the quantification of the unlabeled parent compound or other structurally related analytes. The three deuterium (B1214612) atoms increase its mass by three units, allowing it to be distinguished from the non-labeled analyte by the mass spectrometer while having nearly identical chemical and chromatographic properties. This co-elution and similar ionization behavior enable it to compensate for variations in sample preparation, injection volume, and matrix effects, leading to more accurate and precise quantification.
Q2: I am not seeing any signal for my this compound internal standard. What are the first things I should check?
A2: A complete loss of signal for the internal standard is a critical issue. Here is a step-by-step troubleshooting workflow to diagnose the problem:
start [label="No Signal for IS", shape=ellipse, style="filled", fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_prep [label="Verify IS Addition\nand Concentration"]; check_ms_params [label="Confirm MS Parameters\n(Precursor/Product Ions)"]; check_lc [label="LC System Check\n(Flow, Leaks, Column)"]; check_source [label="Inspect and Clean\nIon Source"]; contact_support [label="Contact Instrument Support", shape=ellipse, style="filled", fillcolor="#FBBC05", fontcolor="#202124"];
start -> check_prep; check_prep -> check_ms_params [label="IS Addition Confirmed"]; check_ms_params -> check_lc [label="Parameters Correct"]; check_lc -> check_source [label="LC System OK"]; check_source -> contact_support [label="Issue Persists"]; }
Workflow for troubleshooting a complete loss of internal standard signal.
Q3: My this compound signal is present but very low. What are the likely causes and how can I improve it?
A3: Low sensitivity can be caused by a variety of factors, from sample preparation to instrument settings. The following sections provide detailed guidance on optimizing your method to enhance the signal. Key areas to focus on include optimizing mass spectrometry parameters, refining your sample preparation, and adjusting liquid chromatography conditions.
Mass Spectrometry Parameter Optimization
Optimizing the mass spectrometer parameters is crucial for achieving high sensitivity. For this compound, the molecular formula is C₁₁H₇D₃S, giving it a monoisotopic mass of approximately 177.068 g/mol . In positive ion mode electrospray ionization (ESI), the precursor ion will be the protonated molecule, [M+H]⁺.
Predicted MRM Transitions
Based on the fragmentation patterns of methyl aryl sulfides, the primary fragmentation is expected to be the loss of the methyl radical (•CH₃) or the entire methylthio group (•SCH₃). For the deuterated compound, the loss of the deuterated methyl radical (•CD₃) is a likely pathway.
| Parameter | Predicted Value | Notes |
| Precursor Ion (Q1) | m/z 178.1 | [M+H]⁺ for C₁₁H₇D₃S |
| Product Ion (Q3) 1 | m/z 160.1 | Loss of •CD₃ |
| Product Ion (Q3) 2 | m/z 128.1 | Loss of •SCD₃ |
Note: These are predicted transitions and should be confirmed by infusing a standard solution of this compound and performing a product ion scan.
Optimizing Collision Energy (CE) and Declustering Potential (DP)
The collision energy and declustering potential are critical for maximizing the signal of your chosen MRM transition. These values are instrument-dependent and should be optimized empirically.
| Parameter | Starting Range | Optimization Goal |
| Declustering Potential (DP) | 40 - 80 V | Maximize precursor ion intensity without in-source fragmentation. |
| Collision Energy (CE) | 15 - 35 eV | Maximize product ion intensity. |
Note: The optimal values will depend on the specific instrument and source conditions. It is recommended to perform a CE optimization experiment for each MRM transition.
Experimental Protocols
Protocol 1: MRM Transition Optimization
-
Prepare a 1 µg/mL solution of this compound in 50:50 acetonitrile (B52724):water with 0.1% formic acid.
-
Infuse the solution directly into the mass spectrometer at a flow rate of 5-10 µL/min.
-
In Q1, scan for the predicted precursor ion (m/z 178.1).
-
Perform a product ion scan to identify the most abundant fragment ions.
-
Create an MRM method with the precursor ion and the most intense product ions.
-
Perform a collision energy optimization experiment by ramping the CE across a range (e.g., 10-50 eV) and monitoring the intensity of the product ions to find the optimal value.
Protocol 2: Sample Preparation from Plasma (Protein Precipitation)
-
To 100 µL of plasma sample, add 300 µL of ice-cold acetonitrile containing the this compound internal standard at the desired concentration.
-
Vortex the sample for 1 minute to precipitate the proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
Protocol 3: Sample Preparation from a Non-biological Matrix (QuEChERS-like)
-
To 1 mL of aqueous sample, add 1 mL of acetonitrile and the this compound internal standard.
-
Add QuEChERS salts (e.g., 400 mg MgSO₄, 100 mg NaCl).
-
Vortex vigorously for 1 minute.
-
Centrifuge at 5,000 x g for 5 minutes.
-
Take an aliquot of the upper acetonitrile layer for LC-MS/MS analysis. A dispersive SPE cleanup step can be added if the extract is colored or contains known interferences.
Troubleshooting Guide
start [label="Low IS Signal", shape=ellipse, style="filled", fillcolor="#EA4335", fontcolor="#FFFFFF"]; ms_optimization [label="Optimize MS Parameters\n(CE, DP)"]; sample_prep [label="Evaluate Sample Preparation\n(Recovery, Matrix Effects)"]; lc_conditions [label="Adjust LC Conditions\n(Mobile Phase, Column)"]; instrument_maintenance [label="Perform Instrument Maintenance\n(Clean Source, Check for Leaks)"]; success [label="Sensitivity Improved", shape=ellipse, style="filled", fillcolor="#34A853", fontcolor="#FFFFFF"];
start -> ms_optimization; ms_optimization -> sample_prep [label="Signal Still Low"]; sample_prep -> lc_conditions [label="Signal Still Low"]; lc_conditions -> instrument_maintenance [label="Signal Still Low"]; instrument_maintenance -> success [label="Issue Resolved"]; }
A systematic approach to troubleshooting low internal standard sensitivity.
Issue: Inconsistent Signal Intensity
| Potential Cause | Troubleshooting Steps |
| Matrix Effects | - Perform a post-column infusion experiment to identify regions of ion suppression. - Improve sample cleanup using solid-phase extraction (SPE). - Dilute the sample to reduce the concentration of matrix components. |
| Carryover | - Inject a blank solvent after a high concentration sample to check for carryover. - Optimize the autosampler wash procedure with a strong organic solvent. |
| Inconsistent Sample Preparation | - Ensure accurate and consistent pipetting of the internal standard. - Use an automated liquid handler for improved precision. |
Issue: Poor Peak Shape
| Potential Cause | Troubleshooting Steps |
| Incompatible Injection Solvent | - Ensure the reconstitution solvent is weaker than or equal in strength to the initial mobile phase. |
| Column Overload | - Reduce the injection volume or sample concentration. |
| Column Degradation | - Flush the column with a strong solvent. - Replace the column if performance does not improve. |
Impact of Mobile Phase Additives on Signal Intensity
The choice of mobile phase additive can significantly impact the ionization efficiency of this compound.
| Additive (in Water/Acetonitrile) | Expected Impact on Signal Intensity | Rationale |
| 0.1% Formic Acid | Generally enhances signal in positive ESI | Promotes the formation of [M+H]⁺ ions. |
| Ammonium (B1175870) Formate (5 mM) | May provide stable signal, but could be lower than with formic acid | Acts as a buffer and can aid in ionization, but the ammonium adduct is less likely for this compound. |
| No Additive | Likely to result in poor and unstable signal | Lack of a proton source will hinder efficient ionization. |
This technical support center provides a starting point for developing and troubleshooting your mass spectrometry method for this compound. Empirical optimization will always be necessary to achieve the best performance on your specific instrumentation and for your unique sample matrix.
Technical Support Center: 2-(Methylthio)naphthalene-d3 Analysis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when analyzing 2-(Methylthio)naphthalene-d3, with a focus on minimizing ion suppression in LC-MS/MS applications.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern for the analysis of this compound?
A1: Ion suppression is a matrix effect that reduces the ionization efficiency of an analyte, in this case, this compound, in the ion source of a mass spectrometer.[1][2][3] This phenomenon is caused by co-eluting compounds from the sample matrix (e.g., salts, phospholipids, proteins) that compete with the analyte for ionization.[1] Ion suppression can lead to decreased signal intensity, poor sensitivity, and inaccurate, unreliable quantitative results.[1][2]
Q2: My signal for this compound is lower than expected. What are the common causes?
A2: Low signal intensity for this compound can be attributed to several factors, with ion suppression being a primary cause. Common sources of ion suppression include:
-
Co-eluting matrix components: Endogenous substances from biological samples, such as phospholipids, are a major source of interference.[4][5][6][7][8]
-
Inadequate sample preparation: Insufficient removal of matrix components can lead to significant ion suppression.
-
Chromatographic issues: Poor separation of this compound from matrix interferences.
-
High analyte concentration: Although less common, very high concentrations can lead to self-suppression.
-
Mobile phase additives: Non-volatile buffers or salts in the mobile phase can contribute to suppression.
Q3: I'm using this compound as an internal standard, but I'm still seeing poor reproducibility. Why might this be?
A3: While deuterated internal standards like this compound are excellent for compensating for matrix effects, they are not always a perfect solution.[9] Poor reproducibility can occur due to:
-
Chromatographic separation of analyte and internal standard: A phenomenon known as the "isotope effect" can cause the deuterated internal standard (this compound) to elute slightly earlier than its non-deuterated counterpart.[9] If they do not co-elute perfectly, they will experience different degrees of ion suppression, leading to inaccurate results.[10]
-
Differential matrix effects: Even with co-elution, high concentrations of certain matrix components can suppress the analyte and internal standard to different extents.
-
Isotopic instability: In rare cases, deuterium (B1214612) atoms can exchange with hydrogen atoms in the solvent, altering the mass of the internal standard.[11]
Troubleshooting Guides
Issue 1: Low Signal Intensity and Suspected Ion Suppression
This guide provides a step-by-step approach to identifying and mitigating ion suppression.
Step 1: Identify the Source of Ion Suppression
A post-column infusion experiment is a definitive way to identify regions of ion suppression in your chromatogram.
Experimental Protocol: Post-Column Infusion Analysis
Objective: To identify the retention times at which co-eluting matrix components cause ion suppression.
Methodology:
-
Prepare an infusion solution: Create a solution of this compound in your mobile phase at a concentration that gives a stable and moderate signal.
-
Set up the infusion: Use a syringe pump and a T-connector to introduce the infusion solution into the LC flow path between the analytical column and the mass spectrometer ion source.
-
Inject a blank matrix sample: Inject an extracted blank matrix sample (e.g., plasma, urine) that does not contain the analyte.
-
Monitor the signal: Continuously monitor the signal of this compound. A drop in the signal intensity indicates a region of ion suppression.
Step 2: Optimize Sample Preparation
Effective sample preparation is crucial for removing interfering matrix components.[1] The choice of technique depends on the sample matrix and the physicochemical properties of 2-(Methylthio)naphthalene.
-
Solid-Phase Extraction (SPE): Often provides cleaner extracts compared to protein precipitation by selectively isolating the analyte.[12]
-
Liquid-Liquid Extraction (LLE): Can be effective but may have lower recovery for more polar analytes.[7]
-
Protein Precipitation (PPT): A simple and fast method, but generally the least effective at removing phospholipids, a major cause of ion suppression.[7][8]
Data Presentation: Comparison of Sample Preparation Techniques
| Sample Preparation Method | Analyte Recovery | Matrix Effect Reduction (Phospholipids) | Throughput |
| Protein Precipitation (PPT) | High | Low | High |
| Liquid-Liquid Extraction (LLE) | Variable (lower for polar analytes) | Moderate to High | Moderate |
| Solid-Phase Extraction (SPE) | High and Consistent | High | Moderate to Low |
| HybridSPE® | High | Very High | High |
This table presents a generalized comparison. Actual performance may vary based on the specific protocol and matrix.
Experimental Protocol: Solid-Phase Extraction (SPE) for Plasma Samples
Objective: To extract 2-(Methylthio)naphthalene from plasma while minimizing matrix components.
Materials:
-
SPE cartridges (e.g., C18)
-
Plasma sample containing 2-(Methylthio)naphthalene and this compound (as internal standard)
-
Methanol (B129727) (conditioning and elution solvent)
-
Water (equilibration solvent)
-
Centrifuge
-
Evaporator
Methodology:
-
Conditioning: Pass 1 mL of methanol through the SPE cartridge.
-
Equilibration: Pass 1 mL of water through the cartridge.
-
Loading: Load the pre-treated plasma sample onto the cartridge.
-
Washing: Wash the cartridge with a weak solvent (e.g., 5% methanol in water) to remove polar interferences.
-
Elution: Elute the analyte and internal standard with 1 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase.
Step 3: Optimize Chromatographic Conditions
Adjusting your LC method can help separate this compound from interfering matrix components.
-
Modify the gradient: A shallower gradient can improve the resolution between the analyte and interferences.
-
Change the mobile phase: Altering the organic modifier (e.g., acetonitrile (B52724) vs. methanol) or the pH can change selectivity.
-
Use a different column: A column with a different stationary phase (e.g., phenyl-hexyl instead of C18) may provide better separation.
Issue 2: Poor Reproducibility with Deuterated Internal Standard
This guide focuses on troubleshooting issues related to the use of this compound as an internal standard.
Step 1: Verify Co-elution of Analyte and Internal Standard
The "isotope effect" can cause a slight chromatographic separation between the analyte and its deuterated internal standard.[9]
Troubleshooting Workflow for Isotopic Shift
Caption: Troubleshooting workflow for addressing chromatographic separation between an analyte and its deuterated internal standard.
Step 2: Assess Isotopic Purity and Stability
Ensure that the deuterated internal standard is of high purity and is not degrading in your sample or solvent.
Experimental Protocol: Assessing Isotopic Purity
Objective: To determine the contribution of the unlabeled analyte in the deuterated internal standard solution.
Methodology:
-
Prepare a high-concentration solution: Prepare a solution of this compound in a clean solvent at a concentration significantly higher than that used in your assay.
-
LC-MS/MS analysis: Analyze this solution using your established LC-MS/MS method.
-
Monitor for unlabeled analyte: Monitor the mass transition of the unlabeled 2-(Methylthio)naphthalene.
-
Calculate contribution: The presence of a peak at the retention time of the analyte indicates the presence of the unlabeled form. The peak area relative to the deuterated standard can be used to estimate the level of isotopic impurity.
Logical Diagram: Root Cause Analysis of Ion Suppression
Caption: A diagram illustrating the primary causes of ion suppression and their corresponding solutions.
References
- 1. longdom.org [longdom.org]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 4. HybridSPE: A novel technique to reduce phospholipid-based matrix effect in LC–ESI-MS Bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. ovid.com [ovid.com]
- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 9. benchchem.com [benchchem.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. hilarispublisher.com [hilarispublisher.com]
- 12. Comparison of liquid/liquid and solid-phase extraction for alkaline drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Stability of Deuterated Internal Standards in Acidic Conditions
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues related to the stability of deuterated internal standards, particularly in acidic environments.
Frequently Asked Questions (FAQs)
Q1: What is hydrogen-deuterium (H/D) back-exchange and why is it a concern in acidic conditions?
A1: Hydrogen-deuterium back-exchange is an undesirable chemical reaction where deuterium (B1214612) atoms on a labeled internal standard are replaced by hydrogen atoms from the surrounding solvent or matrix.[1][2] This process is often catalyzed by acidic (or basic) conditions.[3][4] The loss of the deuterium label can lead to an underestimation of the analyte concentration, compromising the accuracy and reliability of quantitative analyses.[2]
Q2: Which factors primarily influence the rate of H/D back-exchange in acidic solutions?
A2: The rate of H/D back-exchange is influenced by several key factors:
-
pH: Both acidic and basic conditions can catalyze the exchange. A minimum exchange rate is typically observed around pH 2.5.[2]
-
Temperature: Higher temperatures accelerate the rate of back-exchange.[1][2]
-
Position of the Deuterium Label: Deuterium atoms on heteroatoms (e.g., -OH, -NH) or on carbons adjacent to carbonyl groups are more susceptible to exchange.[4][5] Labels on aromatic rings or the carbon backbone are generally more stable.[6]
-
Exposure Time: The longer the deuterated standard is exposed to a protic (hydrogen-donating) environment, the greater the extent of back-exchange.[2]
-
Chromatography Conditions: The duration of the liquid chromatography (LC) run and the composition of the mobile phase can also impact the degree of back-exchange.[2]
Q3: How can I determine if my deuterated internal standard is undergoing back-exchange?
A3: You can perform a solvent stability evaluation. Incubate the deuterated internal standard in your sample diluent and mobile phase for a duration equivalent to your analytical run time. Re-inject the solution and monitor for any increase in the signal of the unlabeled analyte, which would directly indicate H/D exchange.[1]
Q4: What are the best practices for storing deuterated internal standards to maintain their stability?
A4: Proper storage is critical. General recommendations include:
-
Temperature: Store standards at low temperatures, such as 4°C for short-term and -20°C for long-term storage, to minimize degradation. Always adhere to the manufacturer's specific recommendations.[4]
-
Solvent: Use a neutral, aprotic solvent for stock solutions whenever possible. Avoid storing deuterated compounds in acidic or basic solutions for extended periods.[3][7]
-
Protection from Light: Store standards in amber vials or in the dark to prevent photodegradation.[4]
Troubleshooting Guides
Issue 1: Inconsistent or Drifting Internal Standard Response
Symptom: The peak area or response of the deuterated internal standard is not consistent across an analytical run, often showing a decreasing or increasing trend.[8]
Possible Causes & Troubleshooting Steps:
| Possible Cause | Troubleshooting Steps |
| H/D Back-Exchange | 1. Evaluate Solvent Stability: As described in FAQ 3, incubate the internal standard in the analytical solutions and re-analyze to check for an increase in the unlabeled analyte's signal.[1] 2. Control pH: Maintain a neutral pH for your samples and mobile phases whenever feasible.[3] 3. Review Labeling Position: Check the certificate of analysis to ensure the deuterium labels are on stable positions of the molecule.[6] |
| In-source Fragmentation | The deuterated internal standard loses a deuterium atom within the mass spectrometer's ion source, contributing to the analyte's signal.[1] 1. Optimize MS Conditions: Adjust source parameters like collision energy and cone voltage to minimize fragmentation.[6] |
| Low Isotopic Purity | The deuterated standard contains a significant amount of the unlabeled analyte.[3] 1. Assess Purity: Inject a high concentration of the internal standard solution alone to check for any signal at the analyte's mass transition.[6] 2. Consult Certificate of Analysis (CoA): Review the CoA for the stated isotopic purity.[6] |
Experimental Protocols
Protocol 1: Deuterium-Hydrogen Exchange Stability Test
Objective: To assess the stability of the deuterium label on the internal standard under various experimental conditions.[9]
Methodology:
-
Prepare Solutions: Prepare solutions of the deuterated internal standard in various relevant matrices and solvents (e.g., plasma, urine, mobile phase with acidic modifier, extraction solvent).
-
Incubate under Stress Conditions: Incubate these solutions under different pH levels (e.g., acidic, neutral, basic) and temperatures (e.g., room temperature, elevated temperature) for varying durations.
-
Sample Analysis: Analyze the samples by LC-MS at different time points.
-
Data Monitoring: Monitor the mass-to-charge ratio (m/z) of the deuterated internal standard and the potential m/z of the back-exchanged (partially or fully protiated) species.
-
Calculate Exchange: Calculate the percentage of the deuterated form remaining at each time point to determine the rate of exchange.[3]
Protocol 2: Forced Degradation Study
Objective: To understand the intrinsic stability of the deuterated compound and identify its degradation pathways under acidic stress.[3]
Methodology:
-
Acid Hydrolysis Preparation: Dissolve the deuterated compound in 0.1 M HCl and incubate at a specified temperature (e.g., 60°C).[3]
-
Time Points: Collect samples at various time points during the incubation.
-
Analysis: Analyze the samples using a stability-indicating method, typically HPLC with UV and/or MS detection.
-
Quantification: Quantify the amount of the parent deuterated compound remaining and identify any major degradation products.[3]
-
Characterization: If significant degradation is observed, use high-resolution MS/MS and NMR to elucidate the structures of the degradation products.[3]
Data Summary
The following table summarizes the impact of key parameters on the stability of deuterated internal standards.
| Parameter | Condition | Impact on Stability | Rationale |
| Temperature | Elevated | Decreased | Increases the rate of chemical degradation and H/D back-exchange.[3] |
| Refrigerated/Frozen | Increased | Slows down chemical reactions and back-exchange.[4] | |
| pH | Acidic or Basic | Decreased | Catalyzes H/D back-exchange.[3][4] |
| Neutral (where possible) | Increased | Minimizes the catalytic effect on back-exchange.[3] | |
| Label Position | On Heteroatoms (-OH, -NH) | Decreased | These positions are prone to rapid exchange with protons from the solvent. |
| On Carbon Backbone/Aromatic Ring | Increased | C-D bonds are generally more stable and less likely to exchange.[6] |
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. 8270 Internal Standard Unstable - Chromatography Forum [chromforum.org]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Preventing Back-Exchange of Deuterium in Labeled Compounds
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to mitigate the back-exchange of deuterium (B1214612) in labeled compounds during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is deuterium back-exchange and why is it problematic?
A1: Deuterium back-exchange is an undesirable process where deuterium atoms on a labeled compound are replaced by hydrogen atoms from the surrounding environment, such as solvents or buffers.[1] This phenomenon can lead to a significant loss of the deuterium label, resulting in an underestimation of deuterium incorporation and potentially leading to the misinterpretation of experimental results, particularly in techniques like mass spectrometry and NMR spectroscopy.[1][2]
Q2: What are the primary factors that influence the rate of deuterium back-exchange?
A2: The rate of deuterium back-exchange is primarily influenced by several key experimental parameters:
-
pH: The exchange rate is catalyzed by both acids and bases, with the minimum exchange rate typically observed around pH 2.5-3.0.[1][3]
-
Temperature: Higher temperatures significantly accelerate the rate of back-exchange.[1][2]
-
Time: The longer a deuterated sample is exposed to a protic environment (a solvent that has a hydrogen atom bound to an oxygen or nitrogen), the more extensive the back-exchange will be.[1]
-
Chromatography Conditions: The duration of liquid chromatography (LC) runs and the composition of the mobile phase can impact the extent of back-exchange.[4][5]
Q3: Which types of deuterated positions are most susceptible to back-exchange?
A3: Deuterium atoms attached to heteroatoms (e.g., O-D in alcohols or carboxylic acids, N-D in amines, S-D in thiols) are highly susceptible to rapid exchange with protons from protic solvents.[6][7] Deuterium on carbons adjacent to a carbonyl group can also be prone to exchange under certain pH conditions.[6] For optimal stability, deuterium labels should be placed on non-exchangeable sites, such as carbon atoms not prone to enolization.[6]
Q4: How can I detect if back-exchange is occurring in my samples?
A4: Back-exchange can be detected using the following analytical techniques:
-
Mass Spectrometry (MS): A lower-than-expected molecular weight or a change in the isotopic distribution of the labeled compound can indicate a loss of deuterium.[8][9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A decrease in the deuterium signal in ²H-NMR or the reappearance of a proton signal in ¹H-NMR after D₂O exchange can confirm back-exchange.[8][10]
Troubleshooting Guides
Issue 1: Significant loss of deuterium label observed in mass spectrometry results.
-
Possible Cause: Suboptimal pH of the quench buffer or LC mobile phase.
-
Possible Cause: Elevated temperatures during sample handling and analysis.
-
Possible Cause: Prolonged exposure to protic solvents during sample preparation or LC separation.
-
Solution: Minimize the time the sample spends in protic solvents. Use rapid analytical methods and shorten the LC gradient time where possible.[2][3] However, be aware that drastically shortening the LC gradient might only provide a small reduction in back-exchange while sacrificing separation quality.[11]
-
Issue 2: Inconsistent or variable levels of deuterium retention between replicate samples.
-
Possible Cause: Inconsistent timing or temperature during the quenching step.
-
Solution: Develop and adhere to a strict, standardized operating procedure (SOP) for all sample preparation steps. Ensure that the quenching process is performed rapidly and consistently for all samples.
-
-
Possible Cause: Sample carry-over from previous injections in the LC-MS system.
-
Solution: Implement a robust washing protocol for the LC system between sample injections to prevent cross-contamination from previous runs.
-
Data on Factors Influencing Back-Exchange
The following tables summarize the impact of key experimental parameters on the extent of deuterium back-exchange.
Table 1: Effect of pH on Deuterium Back-Exchange Rate
| pH | Relative Back-Exchange Rate |
| 1.0 | High |
| 2.5 | Minimum |
| 5.0 | Moderate |
| 7.0 | High |
| 9.0 | Very High |
Note: The exchange rate is catalyzed by both acid and base, with a minimum rate observed around pH 2.5.[1][3][12]
Table 2: Effect of Temperature on Deuterium Back-Exchange Rate
| Temperature | Relative Back-Exchange Rate |
| 0°C | Low |
| 20°C | Moderate |
| 37°C | High |
| 50°C | Very High |
Note: The rate of back-exchange increases significantly with higher temperatures.[2][3]
Table 3: Impact of LC Gradient Duration on Deuterium Back-Exchange
| LC Gradient Duration | Approximate Reduction in Back-Exchange |
| Shortened by 2-fold | ~2% |
| Shortened by 3-fold | ~2% |
Note: Shortening the LC elution gradient offers only a marginal reduction in back-exchange and may compromise chromatographic resolution and peptide identification.[5][11]
Experimental Protocols
Protocol 1: Standard Quenching Procedure to Minimize Back-Exchange in HDX-MS
-
Preparation: Pre-chill all necessary buffers (e.g., quench buffer: 0.1 M phosphate (B84403) buffer, pH 2.5), tubes, and pipette tips to 0°C in an ice bath.[1]
-
Initiate Exchange: Dilute the protein of interest into a D₂O-based buffer to start the hydrogen-deuterium exchange reaction.[2]
-
Quenching: At the desired time point, add an equal volume of the ice-cold quench buffer to the sample to rapidly lower the pH and temperature, thus slowing the exchange reaction by several orders of magnitude.[1][2]
-
Storage (Optional): If immediate analysis is not possible, flash-freeze the quenched sample in liquid nitrogen and store it at -80°C.[2]
-
Analysis: Proceed with immediate analysis, such as online digestion and LC-MS, keeping the entire system at a low temperature (e.g., 0.5°C).[3]
Protocol 2: Preparation of a Maximally Deuterated Control (maxD)
A maximally deuterated control is essential for correcting for back-exchange.[2][13]
-
Denaturation: Denature the protein sample to ensure all amide hydrogens are accessible for exchange.
-
Deuteration: Incubate the denatured protein in a D₂O-based buffer for a sufficient time (e.g., several hours) and at an elevated temperature (e.g., 75°C) to achieve maximum deuteration.[12] Be cautious of potential protein aggregation at high temperatures.[12][13]
-
Quenching and Analysis: Subject the maxD sample to the same quenching, digestion, and LC-MS workflow as the experimental samples to accurately determine the level of back-exchange under the specific experimental conditions.[13][14]
Visual Guides
Caption: A typical experimental workflow for Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS).
Caption: A logical workflow for troubleshooting and addressing common causes of deuterium back-exchange.
References
- 1. benchchem.com [benchchem.com]
- 2. Fundamentals of HDX-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A hydrogen–deuterium exchange mass spectrometry-based protocol for protein–small molecule interaction analysis [biophysics-reports.org]
- 4. Hydrogen-Deuterium Exchange Mass Spectrometry: A Novel Structural Biology Approach to Structure, Dynamics and Interactions of Proteins and Their Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. benchchem.com [benchchem.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Troubleshooting [chem.rochester.edu]
- 11. MINIMIZING BACK EXCHANGE IN THE HYDROGEN EXCHANGE - MASS SPECTROMETRY EXPERIMENT - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Simple and fast maximally deuterated control (maxD) preparation for HDX MS experiments - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing GC Parameters for 2-(Methylthio)naphthalene-d3
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Gas Chromatography (GC) parameters for the analysis of 2-(Methylthio)naphthalene-d3.
Frequently Asked Questions (FAQs)
Q1: What is the recommended GC column for analyzing this compound?
A1: For the analysis of polycyclic aromatic hydrocarbons (PAHs) and their derivatives like this compound, a mid-polarity column is generally recommended. Columns such as a DB-5ms or an Rtx-35 are suitable choices as they provide good separation for a wide range of PAHs with varying boiling points.[1][2] The choice of column dimensions (length, internal diameter, and film thickness) will depend on the specific requirements of the analysis, such as desired resolution and analysis time.
Q2: What are the typical injection modes used for this type of analysis?
A2: Splitless injection is commonly used for trace analysis of PAHs, as it allows for the transfer of the entire sample onto the analytical column, maximizing sensitivity.[3][4][5] However, if the sample concentration is high, a split injection may be necessary to avoid column overload and ensure good peak shape.[6][7]
Q3: How can I prevent degradation of this compound in the injector?
A3: Thermal degradation can be a concern for some analytes in the hot injector. To minimize this, use an inert liner, such as one made of deactivated glass.[3] Optimizing the injector temperature is also crucial; it should be high enough for efficient vaporization but not so high as to cause degradation. A starting point for the injector temperature is typically around 250-300°C.[1][8]
Troubleshooting Guide
This guide addresses common issues encountered during the GC analysis of this compound.
Problem: Poor Peak Shape (Tailing or Fronting)
-
Possible Cause 1: Active Sites in the System.
-
Solution: Tailing peaks can result from interactions between the analyte and active sites in the injector liner or the column.[3] Ensure you are using a properly deactivated liner. If the column has been in use for a long time, it may need to be conditioned, or the front end may need to be trimmed.
-
-
Possible Cause 2: Column Overload.
-
Solution: Fronting peaks are often a sign of column overload.[7] If you are using splitless injection, consider diluting your sample or switching to a split injection with an appropriate split ratio.
-
-
Possible Cause 3: Inappropriate Oven Temperature Program.
-
Solution: If the initial oven temperature is too high, it can lead to band broadening. For splitless injection, the initial oven temperature should be set about 20°C below the boiling point of the solvent to ensure proper focusing of the analyte band at the head of the column.[4]
-
Problem: Low Sensitivity or No Peak Detected
-
Possible Cause 1: Leaks in the System.
-
Solution: Check for leaks at the injection port septum, column connections, and gas lines. A leak can prevent the entire sample from reaching the detector.
-
-
Possible Cause 2: Incorrect Injection Parameters.
-
Solution: For splitless injection, the split vent should remain closed long enough for the sample to be transferred to the column.[9] This "splitless hold time" is a critical parameter to optimize. A hold time that is too short will result in loss of sample.
-
-
Possible Cause 3: Analyte Adsorption.
-
Solution: Sulfur-containing compounds can be prone to adsorption. In addition to using a deactivated liner, ensure all components in the sample path (e.g., ferrules) are inert.
-
Problem: Irreproducible Results
-
Possible Cause 1: Inconsistent Injection Volume.
-
Solution: If performing manual injections, ensure a consistent and rapid injection technique. An autosampler is highly recommended for achieving the best reproducibility.
-
-
Possible Cause 2: Septum Issues.
-
Solution: A cored or leaking septum can lead to variable injection volumes and sample loss. Replace the septum regularly.
-
-
Possible Cause 3: Sample Evaporation.
-
Solution: If the sample is dissolved in a volatile solvent, evaporation from the vial can occur over time, leading to changes in concentration. Ensure vials are properly capped and stored.
-
Data Presentation
Table 1: Example GC Parameters for PAH Analysis
| Parameter | Value | Reference |
| GC System | GCMS-QP2010 Ultra | [1] |
| Column | Rtx-35 (30 m, 0.32 mm I.D., 0.25 µm df) | [1] |
| Inlet Mode | Splitless | [1] |
| Inlet Temperature | 300°C | [1] |
| Oven Program | 90°C (2 min hold), then 5°C/min to 320°C (12 min hold) | [1] |
| Carrier Gas | Helium | [1] |
| Injection Volume | 1.0 µL | [1] |
Table 2: Troubleshooting Summary
| Issue | Possible Cause | Recommended Action |
| Peak Tailing | Active sites in the system | Use a deactivated liner, condition or trim the column. |
| Peak Fronting | Column overload | Dilute the sample or use a split injection. |
| Low Sensitivity | System leaks, incorrect splitless hold time | Check for leaks, optimize splitless hold time. |
| Irreproducible Results | Inconsistent injection, septum leaks | Use an autosampler, replace the septum regularly. |
Experimental Protocols
Methodology for Optimizing Splitless Injection
-
Liner Selection: Choose a liner with a taper at the bottom and glass wool packing to aid in sample vaporization and minimize discrimination. Ensure the liner is properly deactivated.[3][8]
-
Injector Temperature Optimization: Start with an injector temperature of 250°C. Analyze a standard of this compound and observe the peak area and shape. Incrementally increase the temperature (e.g., in 10°C steps) up to 300°C. Select the temperature that provides the best response without evidence of degradation (e.g., peak tailing or the appearance of degradation products).[8]
-
Splitless Hold Time Optimization: With the optimized injector temperature, perform a series of injections with varying splitless hold times (e.g., from 30 to 120 seconds). Plot the peak area of this compound against the hold time. The optimal hold time is the point at which the peak area plateaus.[9][10]
-
Initial Oven Temperature Optimization: For effective "solvent effect" focusing, the initial oven temperature should be set below the boiling point of the solvent.[3] If your analytes are significantly less volatile than the solvent, you may be able to use a higher initial oven temperature.[8] Analyze your sample with different initial hold times that match your splitless hold time to ensure proper re-condensation of the analytes at the head of the column.[8]
Visualizations
References
- 1. shimadzu.com [shimadzu.com]
- 2. agilent.com [agilent.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Optimizing Splitless GC Injections [restek.com]
- 6. Optimized Polycyclic Aromatic Hydrocarbon (PAH) Analysis by GC-MS [restek.com]
- 7. glsciences.eu [glsciences.eu]
- 8. youtube.com [youtube.com]
- 9. Optimizing Splitless Injections: Splitless Purge Valve Time [restek.com]
- 10. chromatographyonline.com [chromatographyonline.com]
Validation & Comparative
A Comparative Guide to Internal Standards: 2-(Methylthio)naphthalene-d3 vs. Naphthalene-d8
For Researchers, Scientists, and Drug Development Professionals
In the precise world of analytical chemistry, particularly in chromatographic and mass spectrometric analyses, the choice of an appropriate internal standard is paramount for achieving accurate and reproducible quantification. An internal standard corrects for variations in sample preparation, injection volume, and instrument response. Deuterated compounds are often the gold standard for use as internal standards due to their chemical similarity to the analyte of interest. This guide provides a comparative overview of two such standards: 2-(Methylthio)naphthalene-d3 and the widely-used Naphthalene-d8 (B43038).
Introduction to the Internal Standards
Naphthalene-d8 is a deuterated analog of naphthalene (B1677914), a common polycyclic aromatic hydrocarbon (PAH). It is extensively used as an internal standard in the analysis of PAHs in various matrices, including environmental and biological samples.[1] Its physical and chemical properties closely mimic those of native naphthalene, ensuring it behaves similarly throughout the analytical process, from extraction to detection.[1]
This compound is a deuterated form of 2-(methylthio)naphthalene (B188729). While specific performance data is not as widely published as for naphthalene-d8, it is commercially available as an internal standard. Its utility would be in analyses where 2-(methylthio)naphthalene is the target analyte or in methods where a slightly more polar internal standard than naphthalene-d8 is desirable.
Physicochemical Properties
A fundamental aspect of selecting an internal standard is the similarity of its physicochemical properties to the analyte.
| Property | This compound | Naphthalene-d8 |
| Molecular Formula | C₁₁H₇D₃S | C₁₀D₈ |
| Molecular Weight | 177.28 g/mol | 136.22 g/mol |
| Structure | ||
| CAS Number | 1354703-39-1 | 1146-65-2 |
Performance Comparison
Data Presentation: Naphthalene-d8 Performance
The following table summarizes typical performance data for naphthalene-d8 from various analytical applications. Data for this compound is not currently available in published literature.
| Performance Parameter | Naphthalene-d8 | This compound |
| Typical Analytes | Polycyclic Aromatic Hydrocarbons (PAHs) | Potentially 2-(Methylthio)naphthalene and related compounds |
| Analytical Techniques | GC-MS, LC-MS | GC-MS, LC-MS |
| Calibration Curve Linearity (R²) | >0.99[2] | Data not available |
| Recovery | Typically within 70-130% in various matrices | Data not available |
| Matrix Effects | Effectively compensates for matrix-induced signal suppression or enhancement | Expected to compensate for matrix effects for structurally similar analytes |
Experimental Protocols
Detailed methodologies are crucial for reproducing analytical results. Below are example protocols for analyses using naphthalene-d8 as an internal standard. A hypothetical protocol for this compound is also provided based on standard practices.
Experimental Workflow for PAH Analysis using Naphthalene-d8
Caption: General workflow for the analysis of PAHs using Naphthalene-d8 as an internal standard.
Detailed Protocol for GC-MS Analysis of PAHs in Soil:
-
Sample Preparation:
-
Weigh 10 g of homogenized soil into a beaker.
-
Spike the sample with a known amount of naphthalene-d8 solution.
-
Extract the sample with an appropriate solvent (e.g., dichloromethane) using sonication or Soxhlet extraction.
-
Perform a cleanup step using a silica (B1680970) gel solid-phase extraction (SPE) cartridge to remove interferences.
-
Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.
-
-
GC-MS Analysis:
-
Gas Chromatograph (GC) Conditions:
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness DB-5ms or equivalent.
-
Inlet: Splitless mode at 280°C.
-
Oven Program: Start at 60°C, hold for 2 min, ramp to 300°C at 10°C/min, hold for 10 min.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
Monitored Ions:
-
Naphthalene: m/z 128
-
Naphthalene-d8: m/z 136
-
-
-
-
Quantification:
-
Generate a calibration curve by analyzing a series of standards containing known concentrations of naphthalene and a fixed concentration of naphthalene-d8.
-
Calculate the concentration of naphthalene in the samples based on the ratio of the peak area of naphthalene to the peak area of naphthalene-d8.
-
Hypothetical Experimental Workflow for Analysis using this compound
Caption: Hypothetical workflow for the analysis of 2-(Methylthio)naphthalene using its deuterated analog as an internal standard.
Discussion and Conclusion
Naphthalene-d8 is a well-established and validated internal standard for the analysis of PAHs. Its extensive documentation in scientific literature provides a high degree of confidence in its performance. For routine PAH analysis, naphthalene-d8 remains the industry standard.
This compound presents a viable option as an internal standard, particularly for the quantification of its non-deuterated counterpart, 2-(methylthio)naphthalene, or other structurally related compounds. The primary advantage of using a deuterated analog of the target analyte is the near-identical chemical and physical behavior, which leads to the most accurate correction for analytical variability.
Key Considerations for Selection:
-
Analyte of Interest: The most critical factor is the chemical similarity between the internal standard and the analyte. For naphthalene analysis, naphthalene-d8 is the ideal choice. For 2-(methylthio)naphthalene analysis, this compound would theoretically provide the best performance.
-
Method Validation: Regardless of the choice of internal standard, thorough method validation is essential to ensure accuracy, precision, linearity, and robustness.
-
Availability and Cost: Naphthalene-d8 is widely available from numerous suppliers. The availability of this compound may be more limited.
References
A Head-to-Head Comparison for High-Precision Quantification: 2-(Methylthio)naphthalene-d3 vs. 13C-labeled Naphthalene
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of naphthalene (B1677914) and its metabolites, the choice of an appropriate internal standard is critical for achieving accurate and reliable results. This guide provides an objective comparison of two commonly employed stable isotope-labeled internal standards: 2-(Methylthio)naphthalene-d3, a deuterated analog, and 13C-labeled naphthalene.
In the realm of quantitative mass spectrometry, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS), stable isotope dilution is the gold standard methodology. An ideal internal standard (IS) should exhibit identical chemical and physical properties to the analyte of interest, co-eluting chromatographically and experiencing the same effects during sample preparation and ionization.[1] This ensures accurate correction for variations in extraction recovery, matrix effects, and instrument response.
While both deuterated and 13C-labeled standards are designed to mimic the analyte, subtle but significant differences in their isotopic composition can lead to divergent analytical performance. This comparison guide, supported by established principles in mass spectrometry, will explore these differences to inform the selection of the most suitable internal standard for naphthalene quantification.
Performance Face-Off: A Quantitative Comparison
The primary distinction between these internal standards lies in the isotopes used for labeling. This compound incorporates deuterium (B1214612) (²H), a heavier isotope of hydrogen, while 13C-labeled naphthalene contains the heavy isotope of carbon. This difference has significant implications for their analytical behavior.
Key Performance Metrics:
| Feature | This compound (Deuterated IS) | 13C-labeled Naphthalene (13C-IS) | Significance for Naphthalene Quantification |
| Chromatographic Co-elution | May elute slightly earlier than unlabeled naphthalene due to the deuterium isotope effect.[2] | Expected to co-elute perfectly with unlabeled naphthalene.[1] | Perfect co-elution is crucial for accurate compensation of matrix effects, which can vary across a chromatographic peak. A 13C-IS is more likely to experience the exact same matrix effects as naphthalene, leading to more accurate quantification.[3][4] |
| Isotopic Stability | Risk of back-exchange, where deuterium atoms can exchange with protons from the solvent or matrix, especially under harsh extraction conditions.[5] | High stability. Carbon-carbon bonds are robust, preventing the loss or exchange of the 13C label.[6] | Isotopic instability can compromise the integrity of the standard, leading to inaccurate quantification. This is a critical consideration in complex biological or environmental matrices. |
| Matrix Effect Compensation | Potentially incomplete. A shift in retention time can place the internal standard in a region of the chromatogram with a different matrix effect profile than the analyte. | Superior. Due to perfect co-elution, it experiences the same degree of ion suppression or enhancement as the analyte.[7] | Incomplete compensation for matrix effects can lead to increased variability and inaccuracy in the quantification of naphthalene, a significant issue in regulated bioanalysis. |
| Commercial Availability & Cost | Generally more readily available and cost-effective. | Can be more expensive and less commonly available than deuterated counterparts.[1] | Budgetary and procurement considerations may influence the choice of internal standard, especially for large-scale studies. |
Experimental Protocols
Accurate quantification of naphthalene relies on a robust and well-defined analytical method. Below are generalized experimental protocols for LC-MS/MS analysis of naphthalene in a biological matrix (e.g., human plasma) using either this compound or 13C-labeled naphthalene as the internal standard.
Sample Preparation: Protein Precipitation
-
To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of the internal standard working solution (either this compound or 13C-labeled naphthalene at a known concentration).
-
Add 300 µL of ice-cold acetonitrile (B52724) to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 12,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
LC-MS/MS Conditions
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to separate naphthalene from matrix components (e.g., starting at 30% B, increasing to 95% B over 5 minutes).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
Naphthalene: Q1 m/z 129.1 -> Q3 m/z 102.1
-
This compound: Q1 m/z 178.1 -> Q3 m/z 132.1 (Example transition)
-
13C-labeled Naphthalene (e.g., Naphthalene-13C10): Q1 m/z 139.1 -> Q3 m/z 112.1
-
Mandatory Visualizations
Naphthalene Metabolism
Naphthalene undergoes extensive metabolism in mammals, primarily mediated by cytochrome P450 enzymes. The resulting reactive epoxide intermediate can be detoxified through various pathways, leading to the formation of excretable metabolites. Understanding these pathways is crucial for interpreting toxicological data and for the development of analytical methods to measure exposure.
Caption: Mammalian metabolic pathway of naphthalene.
Experimental Workflow
The following diagram illustrates a typical workflow for the quantification of naphthalene in a biological sample using an internal standard.
Caption: Workflow for naphthalene quantification.
Conclusion: Investing in Accuracy
For routine analyses where cost is a primary concern and the matrix is relatively simple, this compound may be a suitable choice. However, for regulated bioanalysis, studies involving complex matrices, or when the highest level of accuracy and precision is required, 13C-labeled naphthalene is the unequivocally superior internal standard.[3][6] Its identical physicochemical properties to the native analyte ensure perfect co-elution, providing the most robust and accurate correction for analytical variability and eliminating the risks associated with the deuterium isotope effect and back-exchange.[2][8] The initial investment in a 13C-labeled standard can yield more reliable and defensible data, which is paramount in drug development and clinical research.
References
- 1. caymanchem.com [caymanchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. benchchem.com [benchchem.com]
- 7. ¹³C labelled internal standards--a solution to minimize ion suppression effects in liquid chromatography-tandem mass spectrometry analyses of drugs in biological samples? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
The Gold Standard for Naphthalene Analysis: A Comparative Guide to Internal Standards, Featuring 2-(Methylthio)naphthalene-d3
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of naphthalene (B1677914) and its derivatives, the choice of an appropriate internal standard is paramount to achieving accurate and precise results. This guide provides a comparative overview of internal standards, with a focus on the potential application of 2-(Methylthio)naphthalene-d3, and presents supporting data from studies using analogous deuterated compounds.
In analytical chemistry, particularly in chromatographic techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS), an internal standard is a substance added in a constant amount to samples, quality controls, and calibration standards. The use of an ideal internal standard can correct for the loss of analyte during sample preparation and analysis, as well as for variations in instrument response.
Deuterium-labeled compounds are considered the "gold standard" for use as internal standards in mass spectrometry-based methods.[1] Since they are chemically identical to the analyte of interest, they co-elute and experience similar ionization and fragmentation, effectively normalizing for matrix effects and procedural inconsistencies. This compound is a deuterated form of 2-(methylthio)naphthalene, designed for use as an internal standard in the quantitative analysis of its non-labeled counterpart and related naphthalene derivatives.[2][3][4][5]
Comparison of Deuterated Internal Standards for Naphthalene Analysis
| Internal Standard | Analyte(s) | Matrix | Analytical Method | Recovery (%) | Linearity (r²) | Precision (RSD%) | Reference |
| 1-Naphthol-d7 | 1-Naphthol, 2-Naphthol | Urine | GC-MS | 93-107 | >0.99 | <15 | [6] |
| 2-Naphthol-d8 | Naphthalene metabolites | Urine | LC-MS/MS | Not Reported | >0.99 | <15 (Intra-day) | [1] |
| Naphthalene-d8 | Polycyclic Aromatic Hydrocarbons | Plant Leaves | GC-MS | Not Reported | Not Reported | Not Reported | [7] |
| Anthracene-d10 | Naphthalene | Water | GC-MS | 93.8-102.2 | >0.99 | 4.3 | [8] |
Note: The data presented in this table is for illustrative purposes to provide an expectation of performance for a validated method using a deuterated internal standard. Actual performance of this compound would need to be determined experimentally.
Experimental Protocols
The following are generalized experimental protocols for the analysis of naphthalene and its metabolites using an internal standard. These can be adapted for the use of this compound.
Sample Preparation for Naphthalene Metabolite Analysis in Urine (LC-MS/MS)
-
Spiking: To 100 µL of urine sample, add a known concentration of the this compound internal standard solution.
-
Enzymatic Hydrolysis (for conjugated metabolites): Add β-glucuronidase/arylsulfatase and incubate to deconjugate the metabolites.
-
Protein Precipitation: Add acetonitrile (B52724) to precipitate proteins.
-
Centrifugation: Centrifuge the sample to pellet the precipitated proteins.
-
Dilution & Injection: Dilute the supernatant with a suitable mobile phase and inject it into the LC-MS/MS system.
Sample Preparation for Naphthalene Analysis in Water (GC-MS)
-
Spiking: Add a known amount of this compound internal standard to a measured volume of the water sample.
-
Liquid-Liquid Extraction: Extract the naphthalene and the internal standard from the water sample using a suitable organic solvent (e.g., n-hexane).
-
Concentration: Evaporate the organic solvent to a smaller volume.
-
Injection: Inject the concentrated extract into the GC-MS system.
Visualizing the Workflow
To further clarify the analytical process, the following diagrams illustrate the key steps in a typical quantitative analysis workflow using an internal standard.
Caption: General Workflow for Quantitative Analysis.
References
- 1. Simultaneous Quantification of Multiple Urinary Naphthalene Metabolites by Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification and quantification of polar naphthalene derivatives in contaminated groundwater of a former gas plant site by liquid chromatography-electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. znose.jp [znose.jp]
- 4. medchemexpress.com [medchemexpress.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. lotusinstruments.com [lotusinstruments.com]
- 7. researchgate.net [researchgate.net]
- 8. A novel liquid-liquid extraction for the determination of naphthalene by GC-MS with deuterated anthracene as internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]
Inter-laboratory Comparison of Naphthalene Analysis Using Deuterated Standards: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of methodologies for the analysis of naphthalene (B1677914), with a specific focus on the use of deuterated internal standards to ensure accuracy and precision across different laboratories. The inclusion of detailed experimental protocols and comparative data aims to assist researchers in selecting and implementing robust analytical methods for naphthalene quantification.
Data Presentation: A Comparative Overview
The following table summarizes hypothetical but representative results from an inter-laboratory comparison study for the analysis of a standard reference material containing a known concentration of naphthalene. These values are derived from typical performance characteristics reported in single-laboratory validation studies employing gas chromatography-mass spectrometry (GC-MS) with deuterated internal standards.[1][2][3]
Table 1: Inter-laboratory Comparison of Naphthalene Quantification
| Laboratory | Method | Internal Standard | Mean Measured Concentration (ng/mL) | Standard Deviation (ng/mL) | Recovery (%) | Relative Percent Difference (RPD) from Reference Value (50 ng/mL) |
| Lab A | GC-MS | Naphthalene-d8 (B43038) | 48.5 | 1.8 | 97.0 | 3.0 |
| Lab B | GC-MS | Naphthalene-d8 | 51.2 | 2.1 | 102.4 | 2.4 |
| Lab C | GC-MS/MS | Naphthalene-d8 | 49.8 | 1.5 | 99.6 | 0.4 |
| Lab D | GC-MS | Anthracene-d10 | 47.9 | 2.5 | 95.8 | 4.2 |
Experimental Protocols
A detailed experimental protocol for the analysis of naphthalene using GC-MS with a deuterated internal standard is provided below. This protocol is a composite of best practices and methodologies described in the scientific literature.[4][5][6]
1. Sample Preparation
-
Aqueous Samples: To a 100 mL water sample, add a known amount of internal standard solution (e.g., naphthalene-d8 at 50 ng/mL). Perform a liquid-liquid extraction using dichloromethane. Concentrate the extract to a final volume of 1 mL.
-
Solid Samples (e.g., soil, tissue): A known weight of the homogenized sample is subjected to solvent extraction (e.g., using a Soxhlet apparatus with hexane/acetone). The extract is then concentrated and subjected to a clean-up procedure (e.g., silica (B1680970) gel chromatography) to remove interfering substances. The final extract is spiked with the deuterated internal standard before analysis.
2. GC-MS Analysis
-
Gas Chromatograph (GC) Conditions:
-
Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
-
Inlet: Splitless injection at 250°C.
-
Oven Temperature Program: Initial temperature of 60°C held for 1 minute, ramp to 200°C at 15°C/min, then to 300°C at 10°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
Ions to Monitor:
-
Naphthalene: m/z 128 (quantifier), 127 (qualifier).
-
Naphthalene-d8: m/z 136 (quantifier).
-
-
3. Quantification
The concentration of naphthalene in the sample is determined by calculating the ratio of the peak area of the analyte to the peak area of the internal standard and comparing this to a calibration curve. The calibration curve is generated by analyzing a series of standards containing known concentrations of naphthalene and a constant concentration of the internal standard.
Workflow and Logical Relationships
The following diagrams illustrate the key workflows in an inter-laboratory comparison study.
Caption: Workflow of an inter-laboratory comparison study.
Caption: Analytical workflow for naphthalene quantification.
References
- 1. A novel liquid-liquid extraction for the determination of naphthalene by GC-MS with deuterated anthracene as internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Simple isotope dilution headspace-GC-MS analysis of naphthalene and p-dichlorobenzene in whole blood and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. shimadzu.com [shimadzu.com]
- 5. www2.gov.bc.ca [www2.gov.bc.ca]
- 6. gcms.cz [gcms.cz]
Validation of Analytical Procedure for 2-Methylnaphthalene using 2-(Methylthio)naphthalene-d3: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 2-(Methylthio)naphthalene-d3 as an internal standard in the quantitative analysis of 2-methylnaphthalene (B46627) by Gas Chromatography-Mass Spectrometry (GC-MS). The performance of this deuterated standard is compared with the widely used Naphthalene-d8, supported by typical validation data from established analytical methods for polycyclic aromatic hydrocarbons (PAHs).
Introduction to Internal Standards in Analytical Chemistry
In quantitative analytical chemistry, an internal standard (IS) is a chemical substance that is added in a constant amount to samples, calibration standards, and quality controls in an analysis. The use of an internal standard is a powerful technique to correct for the loss of analyte during sample preparation and to compensate for variations in instrument response. For mass spectrometry-based methods like GC-MS, stable isotope-labeled internal standards, such as deuterated compounds, are considered the gold standard. These standards are chemically identical to the analyte of interest but have a different mass, allowing them to be distinguished by the mass spectrometer. This close chemical similarity ensures that the internal standard behaves nearly identically to the analyte throughout the entire analytical process, leading to more accurate and precise quantification.
Comparison of Internal Standards for 2-Methylnaphthalene Analysis
Table 1: Comparison of Physicochemical Properties
| Property | This compound | Naphthalene-d8 | 2-Methylnaphthalene (Analyte) |
| Chemical Formula | C₁₁H₇D₃S | C₁₀D₈ | C₁₁H₁₀ |
| Molecular Weight | 177.28 g/mol | 136.22 g/mol | 142.20 g/mol |
| Structural Similarity to Analyte | High (naphthalene core with deuterated methylthio group) | Moderate (naphthalene core) | - |
| Potential for Chromatographic Co-elution with Analyte | High | High | - |
| Mass Difference from Analyte (amu) | +35.08 | -6 | - |
Table 2: Expected Analytical Method Validation Parameters
| Parameter | Method using this compound (Expected) | Method using Naphthalene-d8 (Typical) | Acceptance Criteria |
| Linearity (R²) | > 0.995 | > 0.995[1] | ≥ 0.99 |
| Accuracy (% Recovery) | 80 - 120% | 85 - 115% | 70 - 130% |
| Precision (% RSD) | < 15% | < 10% | ≤ 20% |
| Limit of Detection (LOD) | 0.1 - 1 ng/mL | 0.5 µg/kg[2] | Signal-to-Noise Ratio ≥ 3 |
| Limit of Quantification (LOQ) | 0.5 - 5 ng/mL | 1.0 µg/kg[2] | Signal-to-Noise Ratio ≥ 10 |
Experimental Protocols
This section provides a detailed methodology for the quantitative analysis of 2-methylnaphthalene in a representative matrix (e.g., environmental water sample) using a deuterated internal standard.
Reagents and Materials
-
2-Methylnaphthalene analytical standard
-
This compound or Naphthalene-d8 internal standard
-
Methanol (B129727) (HPLC grade)
-
Dichloromethane (GC grade)
-
Anhydrous Sodium Sulfate
-
Solid Phase Extraction (SPE) Cartridges (e.g., C18)
-
Volumetric flasks, pipettes, and vials
Standard Preparation
-
Stock Solutions (1000 µg/mL): Prepare individual stock solutions of 2-methylnaphthalene and the internal standard in methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solutions with methanol to achieve concentrations ranging from the LOQ to the upper limit of the expected sample concentration range.
-
Internal Standard Spiking Solution (10 µg/mL): Prepare a spiking solution of the internal standard in methanol.
Sample Preparation (Water Sample)
-
To a 100 mL water sample, add a known amount of the internal standard spiking solution.
-
Condition an SPE cartridge with methanol followed by deionized water.
-
Load the water sample onto the SPE cartridge.
-
Wash the cartridge with deionized water.
-
Elute the analytes and the internal standard with dichloromethane.
-
Dry the eluate by passing it through anhydrous sodium sulfate.
-
Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.
-
Transfer the final extract to a GC vial for analysis.
GC-MS Analysis
-
Gas Chromatograph (GC) Conditions:
-
Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent
-
Inlet Temperature: 280 °C
-
Injection Volume: 1 µL (splitless)
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes
-
Ramp to 200 °C at 10 °C/min
-
Ramp to 300 °C at 20 °C/min, hold for 5 minutes
-
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
Ions to Monitor:
-
2-Methylnaphthalene: m/z 142 (quantifier), 141, 115 (qualifiers)
-
This compound: m/z 177 (quantifier), 162 (qualifier)
-
Naphthalene-d8: m/z 136 (quantifier), 68 (qualifier)
-
-
Data Analysis and Quantification
-
Generate a calibration curve by plotting the ratio of the peak area of 2-methylnaphthalene to the peak area of the internal standard against the concentration of the calibration standards.
-
Perform a linear regression analysis to determine the equation of the line and the coefficient of determination (R²).
-
Calculate the concentration of 2-methylnaphthalene in the samples using the calibration curve.
Visualizations
Caption: Experimental workflow for the analysis of 2-methylnaphthalene.
Caption: Logic of internal standard-based quantification.
References
Navigating Analytical Method Changes: A Guide to Cross-Validation with Different Internal Standards
For researchers, scientists, and drug development professionals, ensuring the consistency and reliability of bioanalytical data is paramount, especially when methods evolve or are transferred between laboratories. A frequent challenge arises when a change in the internal standard (IS) is necessary, be it due to commercial availability, cost, or the pursuit of improved analytical performance. This guide provides an objective comparison of analytical methods employing different internal standards, supported by experimental data and detailed protocols for robust cross-validation.
The use of an internal standard is fundamental to achieving accurate and precise quantification in analytical methods, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1] Stable isotope-labeled internal standards (SIL-ISs) are widely regarded as the gold standard because they exhibit nearly identical physicochemical properties to the analyte, offering the most effective correction for variability during sample preparation and analysis.[1][2] However, practical considerations can necessitate a switch between different SIL-ISs (e.g., from a deuterium-labeled to a ¹³C-labeled standard) or even to a structural analog IS. When data from assays using different internal standards need to be compared or combined, a thorough cross-validation is essential to guarantee the integrity and continuity of the data.[1][3]
Comparison of Internal Standard Strategies
The choice of internal standard can significantly influence assay performance. The two primary types of internal standards are Stable Isotope-Labeled (SIL) and structural analogs.
| Feature | Stable Isotope-Labeled (SIL) IS | Structural Analog IS |
| Physicochemical Properties | Nearly identical to the analyte, co-elutes chromatographically. | Similar but not identical to the analyte; may have different extraction recovery and chromatographic behavior. |
| Correction for Variability | Effectively corrects for variability in extraction, injection volume, and instrument response.[2] | May not fully compensate for all sources of variability. |
| Matrix Effects | Experiences similar matrix effects as the analyte, providing better compensation. | May experience different matrix effects, potentially leading to inaccurate results. |
| FDA Preference | Generally preferred, especially for LC-MS/MS assays.[2] | Acceptable when a SIL-IS is not available, but its suitability must be thoroughly validated.[2] |
| Cost & Availability | Generally more expensive and may require custom synthesis.[1] | Generally more readily available and less expensive.[2] |
Within SIL-ISs, the choice of isotope can also have implications:
| Feature | Deuterium (B1214612) (²H) Labeled IS | ¹³C or ¹⁵N Labeled IS |
| Cost & Availability | Generally lower cost and more readily available.[1] | Typically more expensive and may require custom synthesis.[1] |
| Synthesis | Often easier and cheaper to introduce into a molecule.[1] | Synthesis can be more complex and costly.[1] |
| Chromatographic Behavior | May exhibit a slightly different retention time compared to the analyte.[1] | Typically co-elutes perfectly with the analyte. |
| Isotopic Stability | Potential for back-exchange of deuterium atoms, leading to analytical variability. | Generally more stable with no risk of back-exchange. |
Experimental Protocol for Cross-Validation
A cross-validation study aims to compare the performance of two analytical methods (the original and the revised method with the new internal standard). This process involves analyzing the same set of samples with both methods and comparing the results.
Preparation of Samples
-
Quality Control (QC) Samples: Prepare a minimum of three batches of QC samples at a minimum of three concentration levels: low, medium, and high.[1] These samples are prepared by spiking a known concentration of the analyte into the biological matrix.
-
Study Samples: Select a statistically relevant number of incurred study samples (if available) that span the calibration range.[1] Incurred samples are actual study samples from subjects who have been administered the drug.
Analytical Runs
-
Run 1 (Using IS-1): Analyze one set of low, medium, and high QCs, along with the selected study samples, using the original validated method with the first internal standard (IS-1).[1]
-
Run 2 (Using IS-2): Analyze a second set of the same low, medium, and high QCs, and the same study samples, using the method with the new internal standard (IS-2).[1]
Acceptance Criteria
The acceptance criteria for cross-validation should be pre-defined in the validation plan. Regulatory guidelines, such as those from the FDA and the International Council for Harmonisation (ICH), provide a framework for these criteria.
-
QC Samples: The mean accuracy of the QC samples analyzed with the new internal standard (IS-2) should be within ±15% of the nominal concentration, and the precision (%CV) should not exceed 15%.[1]
-
Incurred Samples: For incurred samples, a common approach is to assess the percentage difference between the results obtained with the two methods. The ICH M10 guideline suggests a statistical assessment of the data to measure bias between the methods.[3] A proposed acceptance criterion is that the 90% confidence interval of the mean percent difference of concentrations is within ±30%.[3][4]
Data Presentation: A Case Study in Multiplex mAb Quantification
The following table presents data from a cross-validation study of a multiplex LC-MS/MS method for the simultaneous quantification of seven monoclonal antibodies (mAbs) against their respective reference methods.[5] This serves as a practical example of how to present cross-validation data.
| Monoclonal Antibody | Number of Samples | Mean Concentration (Multiplex Method, µg/mL) | Mean Concentration (Reference Method, µg/mL) | Mean Absolute Bias (%) |
| Bevacizumab | 20 | 55.3 | 50.1 | 10.4 |
| Cetuximab | 16 | 45.2 | 40.9 | 10.5 |
| Ipilimumab | 28 | 33.1 | 27.6 | 19.9 |
| Nivolumab | 25 | 28.9 | 26.3 | 9.9 |
| Panitumumab | 20 | 60.1 | 58.4 | 3.0 |
| Pembrolizumab | 22 | 25.4 | 22.8 | 11.4 |
| Trastuzumab | 20 | 30.7 | 27.7 | 10.8 |
The mean absolute bias between the multiplex and reference methods was 10.6%, with individual mAb biases ranging from 3.0% to 19.9%, demonstrating the comparability of the methods.[5]
Mandatory Visualizations
Diagrams are essential for clarifying complex processes and relationships in bioanalytical method validation.
Conclusion
Cross-validation of analytical methods with different internal standards is a critical step to ensure data integrity and consistency throughout a drug development program. By following a well-defined experimental protocol and establishing clear acceptance criteria, researchers can confidently compare and combine data from different analytical runs, ultimately supporting robust and reliable regulatory submissions. The choice of internal standard is a key consideration, with SIL-ISs generally providing superior performance. However, with proper cross-validation, methods employing different internal standards can be demonstrated to be equivalent, ensuring the continuity of valuable analytical data.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. labs.iqvia.com [labs.iqvia.com]
- 4. Cross validation of pharmacokinetic bioanalytical methods: Experimental and statistical design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cross-Validation of a Multiplex LC-MS/MS Method for Assaying mAbs Plasma Levels in Patients with Cancer: A GPCO-UNICANCER Study - PMC [pmc.ncbi.nlm.nih.gov]
Deuterium Isotope Effect on Chromatographic Retention Time: A Comparative Analysis of 2-(Methylthio)naphthalene and its d3 Analog
For researchers, scientists, and drug development professionals utilizing isotope-labeled internal standards, understanding the potential for chromatographic shifts is paramount for accurate quantification and method validation. This guide provides an objective comparison of the retention time behavior of 2-(Methylthio)naphthalene and its deuterated analog, 2-(Methylthio)naphthalene-d3. The content herein is supported by established principles of the chromatographic deuterium (B1214612) isotope effect (CDE) and outlines detailed experimental protocols for its evaluation.
The substitution of hydrogen with its heavier isotope, deuterium, is a widely used technique in quantitative bioanalysis to create ideal internal standards. However, this isotopic labeling can lead to a noticeable artifact: a shift in retention time relative to the unlabeled analyte.[1] This phenomenon, known as the Chromatographic Deuterium Isotope Effect (CDE), arises from the subtle yet significant physicochemical differences between carbon-hydrogen (C-H) and carbon-deuterium (C-D) bonds.[1][2] The C-D bond is slightly shorter and stronger, resulting in a smaller van der Waals radius and reduced polarizability for the deuterated molecule.[2] These minor differences can alter the analyte's interaction with the stationary phase, leading to a change in retention behavior.[1][2]
In reversed-phase chromatography, the most common mode of separation for molecules of this nature, deuterated compounds typically elute earlier than their non-deuterated counterparts.[1][2] This is often referred to as the "inverse isotope effect."[2][3] The slightly lower hydrophobicity of the C-D bond compared to the C-H bond leads to weaker interactions with the non-polar stationary phase, resulting in a shorter retention time.[1] The magnitude of this shift is influenced by several factors, including the number and position of the deuterium atoms, the molecular structure of the analyte, and the specific chromatographic conditions employed.[3]
Quantitative Data Summary
To illustrate the practical implications of the CDE, the following table summarizes hypothetical, yet representative, quantitative data from a reversed-phase HPLC-UV analysis of a 1:1 mixture of 2-(Methylthio)naphthalene and this compound.
| Compound | Retention Time (t_R) (min) | Retention Time Shift (Δt_R) (min) |
| 2-(Methylthio)naphthalene | 10.25 | - |
| This compound | 10.18 | -0.07 |
Note: This data is illustrative and based on the expected inverse isotope effect in reversed-phase chromatography. Actual results may vary depending on the specific experimental conditions.
Experimental Protocol
This section details a representative experimental protocol for evaluating the isotopic effect of this compound on retention time using High-Performance Liquid Chromatography (HPLC).
Objective: To determine the difference in retention time (Δt_R) between 2-(Methylthio)naphthalene and this compound under specific reversed-phase chromatographic conditions.
Materials:
-
2-(Methylthio)naphthalene standard
-
HPLC-grade acetonitrile (B52724)
-
HPLC-grade water
-
Formic acid (optional, for mobile phase modification)
-
Volumetric flasks and pipettes
-
HPLC system with a UV detector
Procedure:
-
Standard Preparation:
-
Prepare individual stock solutions of 2-(Methylthio)naphthalene and this compound in acetonitrile at a concentration of 1 mg/mL.
-
From the stock solutions, prepare a working solution containing a 1:1 mixture of the two compounds at a final concentration of 10 µg/mL each in acetonitrile.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase: Isocratic elution with 70:30 (v/v) acetonitrile:water.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection: UV at 254 nm
-
-
Data Analysis:
-
Inject the 1:1 mixture onto the HPLC system and record the chromatogram.
-
Identify the peaks corresponding to 2-(Methylthio)naphthalene and this compound based on their expected retention order (the deuterated compound is expected to elute slightly earlier). Mass spectrometry can be used for unambiguous peak identification.
-
Determine the retention time (t_R) for each peak at its apex.
-
Calculate the retention time shift (Δt_R) by subtracting the retention time of the non-deuterated analog from the deuterated analog.
-
Repeat the injection multiple times (n=3-5) to assess the reproducibility of the retention times and the Δt_R.
-
Visualizing the Experimental Workflow
The following diagram illustrates the logical flow of the experimental protocol described above.
Caption: Experimental workflow for evaluating the isotopic effect on retention time.
References
A Comparative Guide to Naphthalene Quantification: Evaluating Limits of Detection and Quantification
For researchers, scientists, and professionals in drug development and environmental analysis, the precise quantification of naphthalene (B1677914), a potential human carcinogen, is of paramount importance. The use of a stable, isotopically labeled internal standard is crucial for achieving accurate and reliable results in chromatographic methods. This guide provides a comparative overview of the limits of detection (LOD) and quantification (LOQ) for naphthalene using various analytical techniques, with a focus on the intended application of 2-(Methylthio)naphthalene-d3 as an internal standard.
While specific performance data for this compound in naphthalene analysis is not extensively documented in publicly available literature, its properties as a deuterated analog of a naphthalene derivative suggest its suitability for use in mass spectrometry-based methods such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).[1] This guide will, therefore, present a comparison with established methods that utilize other deuterated internal standards to provide a benchmark for expected performance.
Quantitative Performance of Naphthalene Analysis Methods
The selection of an analytical method for naphthalene quantification is often dictated by the sample matrix, the required sensitivity, and the available instrumentation. Below is a summary of reported LOD and LOQ values for naphthalene using different analytical methods and internal standards. This data provides a baseline for evaluating the potential performance of a method employing this compound.
| Analytical Method | Internal Standard | Sample Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) |
| GC-MS | Not Specified | Water | 0.094 - 0.224 µg/L | 0.312 - 0.746 µg/L |
| GC-MS | Deuterated Anthracene (B1667546) | Water | 4.4 ng/mL | 14.6 ng/mL[2] |
| LC-MS/MS | Deuterated Naphthalene Metabolites | Urine | 0.91 - 3.4 ng (on-column) | 1.8 - 6.4 ng (on-column)[3][4] |
| GC/MS | 1-Naphthol-d7 | Urine | 0.30 µg/L | 1.00 µg/L[5] |
Note: The performance of a method using this compound is expected to be comparable to other GC-MS methods employing deuterated internal standards, offering good precision and accuracy by compensating for matrix effects and variations in sample processing.
Experimental Protocols
General Protocol for Naphthalene Quantification in Water by GC-MS using an Internal Standard
This protocol outlines a general procedure for the determination of naphthalene in water samples using GC-MS with an internal standard like this compound.
1. Sample Preparation and Extraction:
-
Internal Standard Spiking: A known concentration of the internal standard (e.g., this compound) is added to a measured volume of the water sample.
-
Liquid-Liquid Extraction (LLE): The sample is extracted with a suitable organic solvent (e.g., hexane, dichloromethane). The extraction is typically performed by vigorous shaking in a separatory funnel.
-
Drying and Concentration: The organic layer is separated, dried over anhydrous sodium sulfate, and then concentrated to a smaller volume under a gentle stream of nitrogen to enhance sensitivity.
2. GC-MS Analysis:
-
Injection: A small volume (typically 1 µL) of the concentrated extract is injected into the GC-MS system.
-
Gas Chromatography (GC): The sample is vaporized and separated on a capillary column (e.g., a (5%-phenyl)-methylpolysiloxane column). The oven temperature is programmed to ensure the separation of naphthalene from other components.
-
Mass Spectrometry (MS): The separated compounds are ionized (typically by electron ionization) and detected by a mass spectrometer. For enhanced sensitivity and selectivity, Selected Ion Monitoring (SIM) mode is often employed, where only specific ions corresponding to naphthalene and the internal standard are monitored.
3. Quantification:
-
A calibration curve is generated by analyzing a series of standards containing known concentrations of naphthalene and a constant concentration of the internal standard.
-
The ratio of the peak area of naphthalene to the peak area of the internal standard is plotted against the concentration of naphthalene.
-
The concentration of naphthalene in the unknown sample is determined from this calibration curve based on its peak area ratio to the internal standard.
Workflow and Pathway Visualizations
To further elucidate the experimental process, the following diagrams illustrate the typical workflow for naphthalene analysis and its metabolic pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A novel liquid-liquid extraction for the determination of naphthalene by GC-MS with deuterated anthracene as internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Simultaneous Quantification of Multiple Urinary Naphthalene Metabolites by Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. analyticalscience.wiley.com [analyticalscience.wiley.com]
A Guide to Certified Reference Materials for Naphthalene Analysis
For researchers, scientists, and professionals in drug development, the accurate quantification of naphthalene (B1677914) is critical. Certified Reference Materials (CRMs) are indispensable tools for ensuring the quality and validity of analytical measurements. This guide provides a comparison of commercially available naphthalene CRMs and detailed experimental protocols for their use in common analytical techniques.
Comparison of Naphthalene Certified Reference Materials
The selection of an appropriate CRM is fundamental for achieving accurate and reproducible results in naphthalene analysis. Key factors to consider include the certified purity or concentration, the associated uncertainty, the format of the material (neat solid or solution), and the accreditation of the supplier. The following table summarizes the specifications of naphthalene CRMs from prominent suppliers.
| Supplier | Product Name/ID | Format | Certified Value (Purity/Concentration) | Uncertainty | Accreditation |
| Sigma-Aldrich | TraceCERT® 91489 | Neat Solid | Data not available on product page; refer to Certificate of Analysis | Refer to Certificate of Analysis | ISO 17034, ISO/IEC 17025 |
| AccuStandard | H-152N | Neat Solid | Data not available on product page; refer to Certificate of Analysis | Refer to Certificate of Analysis | ISO 17034, ISO/IEC 17025[1][2] |
| LGC Standards | DRE-C20905000 | Neat Solid | Data not available on product page; refer to Certificate of Analysis | Refer to Certificate of Analysis | ISO 17034[3][4] |
| CPAchem | SB259.100MG | Neat Solid | 99.4 %[5] | ± 0.1 %[5] | ISO 17034, ISO/IEC 17025[5][6] |
| Sigma-Aldrich | TraceCERT® CRM48641 | 200 µg/mL in Methanol | Data not available on product page; refer to Certificate of Analysis | Refer to Certificate of Analysis | ISO 17034, ISO/IEC 17025 |
| AccuStandard | AS-E0053 | 1000 µg/mL in Methanol | Data not available on product page; refer to Certificate of Analysis | Refer to Certificate of Analysis | ISO 17034, ISO/IEC 17025[7] |
| LGC Standards | DRE-L20905000CY | 10 µg/mL in Cyclohexane | Data not available on product page; refer to Certificate of Analysis | Refer to Certificate of Analysis | ISO/IEC 17025[8] |
Note: The certified values and uncertainties are lot-specific and can be found on the Certificate of Analysis (COA) provided by the supplier. It is crucial to consult the COA for the specific lot of the CRM being used.
Experimental Protocols
Accurate naphthalene quantification relies on well-established analytical methods. The following sections provide detailed protocols for Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), two commonly employed techniques.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Naphthalene
GC-MS is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds like naphthalene.
1. Preparation of Standard Solutions:
-
Stock Standard Solution: Accurately weigh a known amount of the neat naphthalene CRM and dissolve it in a suitable solvent (e.g., methanol, dichloromethane) to prepare a stock solution of a known concentration (e.g., 1000 µg/mL).
-
Working Standard Solutions: Perform serial dilutions of the stock standard solution with the same solvent to prepare a series of working standard solutions that bracket the expected concentration range of the samples (e.g., 0.1, 0.5, 1, 5, 10 µg/mL).
-
Internal Standard: If using an internal standard method, add a deuterated naphthalene analog (e.g., naphthalene-d8) at a constant concentration to all standard solutions and samples.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: A system equipped with a split/splitless injector and a capillary column is suitable.
-
Column: A non-polar or semi-polar column, such as a (5%-phenyl)-methylpolysiloxane column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness), is commonly used.[9]
-
Oven Temperature Program: An example program could be: initial temperature of 50°C, hold for 2 minutes, ramp to 250°C at 10°C/min, and hold for 5 minutes.
-
Injector Temperature: 250°C.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injection Mode: Splitless injection (e.g., 1 µL).
-
Mass Spectrometer: A quadrupole or ion trap mass spectrometer is typically used.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) is recommended for higher sensitivity and selectivity. Monitor the molecular ion (m/z 128) and at least one qualifier ion (e.g., m/z 102) for naphthalene.[10]
3. Calibration and Quantification:
-
Inject the working standard solutions into the GC-MS system.
-
Construct a calibration curve by plotting the peak area of naphthalene (or the ratio of the naphthalene peak area to the internal standard peak area) against the corresponding concentration.
-
Analyze the samples under the same conditions and determine the naphthalene concentration using the calibration curve.
High-Performance Liquid Chromatography (HPLC) Analysis of Naphthalene
HPLC with UV or fluorescence detection is another widely used method for naphthalene analysis, particularly in liquid samples.
1. Preparation of Standard Solutions:
-
Follow the same procedure as described for GC-MS to prepare stock and working standard solutions of the naphthalene CRM. A common solvent for HPLC is a mixture of acetonitrile (B52724) and water.
2. HPLC Instrumentation and Conditions:
-
HPLC System: A system equipped with a pump, autosampler, column oven, and a UV or fluorescence detector.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common choice.[11]
-
Mobile Phase: A gradient of acetonitrile and water is often used for optimal separation. For example, a gradient starting with 50% acetonitrile and increasing to 100% acetonitrile over 20 minutes. The mobile phase may be acidified with a small amount of formic or phosphoric acid.[12]
-
Flow Rate: A typical flow rate is 1 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10-20 µL.
-
Detector:
-
UV Detector: Set to a wavelength of approximately 220 nm or 254 nm.
-
Fluorescence Detector: Excitation wavelength of 275 nm and an emission wavelength of 330 nm for higher sensitivity and selectivity.
-
3. Calibration and Quantification:
-
Inject the working standard solutions into the HPLC system.
-
Generate a calibration curve by plotting the peak area of naphthalene against its concentration.
-
Analyze the samples using the same method and quantify the naphthalene concentration from the calibration curve.
Workflow and Logical Relationships
The following diagrams illustrate the general workflows for naphthalene analysis using a certified reference material.
References
- 1. accustandard.com [accustandard.com]
- 2. accustandard.com [accustandard.com]
- 3. Naphthalene | CAS 91-20-3 | LGC Standards [lgcstandards.com]
- 4. Naphthalene | CAS 91-20-3 | LGC Standards [lgcstandards.com]
- 5. cpachem.com [cpachem.com]
- 6. CPAChem Products - Organic CRM [products.cpachem.com]
- 7. accustandard.com [accustandard.com]
- 8. Naphthalene 10 µg/mL in Cyclohexane | LGC Standards [lgcstandards.com]
- 9. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 10. lotusinstruments.com [lotusinstruments.com]
- 11. A Validated RP-HPLC Method for the Analysis of 1-Fluoronaphthalene and Its Process-Related Impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Separation of Naphthalene-1-sulfonic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Safety Operating Guide
Proper Disposal of 2-(Methylthio)naphthalene-d3: A Guide for Laboratory Professionals
For immediate reference, treat 2-(Methylthio)naphthalene-d3 as a hazardous chemical waste. It is harmful if swallowed and toxic to aquatic life with long-lasting effects.[1] Professional waste disposal services are required.
This guide provides essential safety and logistical information for the proper disposal of this compound, a deuterated isotope-labeled compound used in research.[2][3] Adherence to these procedures is critical to ensure personnel safety and environmental protection. The disposal plan is based on safety data for the closely related compound, 2-(Methylthio)naphthalene, and general best practices for hazardous chemical waste.
I. Immediate Safety Precautions and Spill Response
Before handling or disposing of this compound, ensure you are wearing appropriate Personal Protective Equipment (PPE).
-
Personal Protective Equipment (PPE):
-
Wear protective gloves, clothing, and safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[4]
-
-
Accidental Release Measures:
-
Personal Precautions: Ensure adequate ventilation. Use personal protective equipment as required. Avoid dust formation.[4]
-
Environmental Precautions: Prevent the chemical from entering drains, as it is toxic to aquatic life. It should not be released into the environment.[4]
-
Containment and Cleanup: For spills, sweep up the solid material and shovel it into a suitable, labeled container for disposal.[4] Avoid generating dust.[4]
-
II. Step-by-Step Disposal Protocol
Disposal of this compound must be handled through an approved waste disposal plant.[1] Follow these steps to ensure compliance and safety:
-
Segregation and Collection:
-
Collect all waste contaminated with this compound, including unused product, contaminated labware (e.g., pipette tips, vials), and contaminated PPE, into a dedicated and clearly labeled hazardous waste container.
-
Based on procedures for the related compound naphthalene (B1677914), it is best practice to use waste containers specifically designated for this type of waste.[5]
-
-
Labeling:
-
The waste container must be clearly labeled as hazardous waste. The label should include:
-
-
Storage:
-
Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.
-
Keep containers tightly closed in a dry, cool place.[4]
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for pickup and disposal.
-
Provide the waste manifest with the full chemical name and any other required information.
-
III. Quantitative Data and Physical Properties
The following table summarizes key quantitative data for the non-deuterated analogue, 2-(Methylthio)naphthalene, which should be used as a reference for handling the deuterated compound.
| Property | Value | Source |
| Melting Point | 62 - 63 °C / 143.6 - 145.4 °F | [4] |
| Boiling Point | 241 - 242 °C / 466 - 468 °F | |
| Density | 1 g/mL (at 25 °C / 77 °F) |
Note: No specific disposal concentration limits were found in the available documentation.
IV. Disposal Decision Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
V. Experimental Protocols Cited
This document provides procedural guidance on disposal and does not cite specific experimental research protocols. The information is synthesized from Safety Data Sheets and standard operating procedures for hazardous waste management.[1][4][5] The primary disposal method for related compounds like naphthalene is incineration via rotary kiln or fluidized bed.[6] Bioremediation has also been investigated as an alternative for naphthalene and methylnaphthalenes.[6] However, for laboratory-scale waste, disposal through a certified contractor is the standard and required procedure.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
